molecular formula C10H13NO B097631 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- CAS No. 19158-90-8

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Cat. No.: B097631
CAS No.: 19158-90-8
M. Wt: 163.22 g/mol
InChI Key: ILJDAFPFCCVDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- is a bicyclic organic compound featuring a benzopyran scaffold with a primary amine moiety, making it a privileged structure in medicinal chemistry. Its fused ring system provides molecular rigidity, which can enhance binding affinity to biological targets, while the aminomethyl group serves as a key handle for further chemical derivatization and optimization of drug-like properties. This scaffold is recognized for its potential in developing bioactive molecules, particularly in central nervous system (CNS)-targeted therapies and gastrointestinal protectants . Researchers value this compound as a critical precursor in the synthesis of spirocyclic ligands for sigma (σ) receptors . Sigma receptors are promising drug targets for various neurological disorders, neuropathic pain, and cancer . By serving as a building block for these spirocyclic structures, this amine helps define the spatial distance between pharmacophoric elements, which is crucial for achieving high receptor affinity and selectivity . Furthermore, derivatives of the 1H-2-Benzopyran core have been explored for their significant pharmacological activities. Scientific literature reports that related compounds demonstrate potent anti-inflammatory and antiulcer (gastroprotective) effects, showing efficacy in animal models when chemically modified into orally active prodrugs . Additional research on structurally similar 3-phenyl-1H-2-benzopyran compounds has identified potent and selective agonists for dopamine D1 receptors, indicating potential application in Parkinson's disease research . The versatility of the 1H-2-Benzopyran-1-methanamine core makes it a valuable and flexible intermediate for drug discovery programs aimed at these and other therapeutic areas.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJDAFPFCCVDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940796
Record name 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19158-90-8
Record name 3,4-Dihydro-1H-2-benzopyran-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19158-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dihydro-1H-isochromen-1-ylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, also known as (3,4-dihydro-1H-isochromen-1-yl)methanamine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural framework, featuring a benzopyran core with a methanamine substituent, serves as a versatile scaffold for the synthesis of a wide array of potentially therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential pharmacological applications of this compound, offering a valuable resource for researchers engaged in the exploration of novel therapeutics.

Introduction: The Significance of the Benzopyran Scaffold

The benzopyran ring system, a fusion of a benzene and a pyran ring, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] This scaffold's inherent structural features allow for a high degree of chemical diversity, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a methanamine group at the 1-position of the 3,4-dihydro-1H-isochromene core introduces a key basic moiety, which can be crucial for interactions with biological targets such as enzymes and receptors. This guide will delve into the specific attributes of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, highlighting its potential as a foundational building block in the design of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The key properties of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- are summarized in the table below.

PropertyValueReference
IUPAC Name (3,4-dihydro-1H-isochromen-1-yl)methanamine[3]
Synonyms 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-[3]
CAS Number 19158-90-8[3]
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
Appearance Not explicitly stated, likely an oil or low-melting solid
Solubility Expected to be soluble in organic solvents
pKa Estimated basic pKa due to the primary amine

Synthesis and Characterization

The synthesis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- can be approached through various synthetic routes. A common strategy involves the construction of the isochromanone core followed by amination.

Synthetic Pathway Overview

A potential synthetic route is outlined below, starting from readily available precursors. This pathway illustrates the key transformations required to construct the target molecule.

Synthesis_Pathway Start Homophthalic Acid Intermediate1 3,4-Dihydroisocoumarin Start->Intermediate1 Reduction Intermediate2 1-Carboxamido-3,4-dihydroisochromene Intermediate1->Intermediate2 Amidation Product 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- Intermediate2->Product Hofmann Rearrangement

Caption: A potential synthetic pathway to the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,4-Dihydroisocoumarin

  • To a solution of homophthalic acid in a suitable solvent (e.g., THF), slowly add a reducing agent (e.g., borane-tetrahydrofuran complex) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 3,4-dihydroisocoumarin.

Step 2: Synthesis of 1-Carboxamido-3,4-dihydroisochromene

  • Treat the 3,4-dihydroisocoumarin with an aminating agent (e.g., ammonia or a protected amine) under conditions that favor amide formation.

  • This may involve the use of coupling agents or conversion to an activated carboxylic acid derivative.

  • Isolate and purify the resulting amide.

Step 3: Hofmann Rearrangement to Yield 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

  • Subject the 1-carboxamido-3,4-dihydroisochromene to a Hofmann rearrangement using, for example, bromine and sodium hydroxide.

  • Carefully control the reaction temperature and stoichiometry.

  • After workup and extraction, purify the final product by distillation or chromatography.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- relies on standard spectroscopic techniques. Predicted data based on the structure is presented below.

3.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton at C1, the methylene protons of the pyran ring, and the aminomethyl group.

3.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methine carbon at C1, the methylene carbons of the pyran ring, and the aminomethyl carbon.

3.3.3. Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 163, corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the isochromane and methanamine moieties.[4]

3.3.4. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-O stretching of the ether linkage.[2]

Potential Pharmacological Activities and Mechanism of Action

While specific biological studies on 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- are limited in the public domain, the benzopyran scaffold is associated with a wide range of pharmacological activities.[1] This suggests that the title compound could serve as a valuable starting point for the development of novel drugs.

Anticancer Potential

Benzopyran derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of key enzymes like glutathione reductase and thioredoxin reductase, and the modulation of critical signaling pathways such as Ras/ERK and PI3K/Akt.[5] The introduction of the methanamine group could enhance interactions with biological targets and improve the anticancer profile.

Anticancer_Mechanism Benzopyran Benzopyran Derivative Target1 Glutathione Reductase Benzopyran->Target1 Inhibition Target2 Thioredoxin Reductase Benzopyran->Target2 Inhibition Pathway1 Ras/ERK Pathway Benzopyran->Pathway1 Modulation Pathway2 PI3K/Akt Pathway Benzopyran->Pathway2 Modulation Outcome Apoptosis / Cell Cycle Arrest Target1->Outcome Target2->Outcome Pathway1->Outcome Pathway2->Outcome

Caption: Potential anticancer mechanisms of benzopyran derivatives.

Neuroprotective Effects

The benzopyran core is also a feature of compounds with neuroprotective properties. These effects are often attributed to their antioxidant capabilities, which can mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.

Antioxidant Activity

The ability of benzopyran derivatives to scavenge free radicals and reduce oxidative stress is a well-documented phenomenon. This antioxidant activity is often linked to the electronic properties of the aromatic ring and the ability to donate a hydrogen atom.

Future Directions and Conclusion

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- represents a promising and underexplored scaffold in drug discovery. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the development of new chemical entities targeting a range of diseases. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive characterization of the compound and its derivatives, and in-depth in vitro and in vivo evaluation of its biological activities. Elucidating the specific molecular targets and mechanisms of action will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) . Human Metabolome Database. [Link]

  • pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study . Semantic Scholar. [Link]

  • Chapter 13 – IR spectroscopy & Mass Spectrometry . YouTube. [Link]

  • (3,4-dihydro-1H-isochromen-1-ylmethyl)amine | C10H13NO | CID 209070 . PubChem. [Link]

  • The convenient synthesis of the 4-(1H-isochromen-1-yl)isoquinoline 3a . ResearchGate. [Link]

  • Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c . Letters in Applied NanoBioScience. [Link]

  • Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one from Tessmannia densiflora . European Journal of Chemistry. [Link]

  • 1H and 13C NMR spectral assignments of novel chromenylchalcones . PubMed. [Link]

  • The synthesis of 7,9-dimethoxy-3-propyl-3,4-dihydro-1H-benzo[g]isochromene-1,5,10-trione. A potential monomer for the synthesis of the natural product xylindein . ResearchGate. [Link]

  • Synthesis and fluorescence of 3,4,6,7,8,9-hexaphenyl-1H-benzo[g]isochromen-1-one . ResearchGate. [Link]

  • In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease . MDPI. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy . YouTube. [Link]

  • Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2 . YouTube. [Link]

Sources

Foreword: The Strategic Value of the Chroman-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity Profile of Chroman-1-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across diverse therapeutic targets, earning the designation of "privileged scaffolds." The chroman ring system is a quintessential example of such a framework, forming the core of numerous natural products and synthetic bioactive molecules. The introduction of an amine functionality, particularly at the C-1 position, imbues this scaffold with a critical vector for chemical modification. The primary amine of chroman-1-amine is a versatile nucleophilic handle, enabling a vast array of synthetic transformations. Understanding its reactivity is paramount for leveraging this scaffold in the design of novel therapeutics. This guide provides a detailed exploration of the synthesis and core chemical reactivity of chroman-1-amine, focusing on the practical application of key N-functionalization reactions that are fundamental to drug discovery programs.

Synthesis of the Chroman-1-amine Core

The preparation of the chroman-1-amine scaffold is a foundational step. While multiple routes to the chroman core exist, a common and reliable strategy for introducing the C-1 amine involves a reductive amination pathway starting from the corresponding chroman-1-one. This approach offers good control and scalability.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_product Final Product start Chroman-1-one reaction Reductive Amination (Ammonia equivalent, Reducing Agent) start->reaction Step 1 product Chroman-1-amine reaction->product Step 2

Caption: Synthetic workflow for Chroman-1-amine.

Experimental Protocol: Synthesis via Reductive Amination

This two-step, one-pot procedure converts the readily available chroman-1-one to the target primary amine.

  • Materials :

    • Chroman-1-one

    • Ammonium acetate (CH₃COONH₄) or another ammonia source

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure :

    • To a solution of chroman-1-one (1.0 eq.) in methanol (0.2 M), add ammonium acetate (10.0 eq.).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored via Thin Layer Chromatography (TLC) or LC-MS.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C. The choice of NaBH₃CN is strategic; it is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted ketone, minimizing side reactions.[1][2]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until the imine intermediate is fully consumed.

    • Work-up : Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x volumes).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification : The crude product can be purified by flash column chromatography on silica gel to yield pure chroman-1-amine.

Core Reactivity Profile: N-Functionalization

The synthetic utility of chroman-1-amine is dominated by the nucleophilicity of its primary amino group. The following sections detail the most critical transformations for derivatization.

N-Acylation: Formation of Amides

N-acylation is a robust and high-yielding reaction used to introduce amide functionalities, which are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. The reaction proceeds via nucleophilic acyl substitution.

G cluster_mech Mechanism C1A Chroman-1-amine (Nucleophile) TI Tetrahedral Intermediate C1A->TI Nucleophilic Attack AC Acyl Chloride (Electrophile) AC->TI Prod N-Acyl Chroman-1-amine (Amide Product) TI->Prod Collapse & Loss of Cl⁻ Base Base (e.g., Pyridine) (HCl Scavenger) Prod->Base HCl byproduct

Caption: Mechanism of N-Acylation.

  • Materials :

    • Chroman-1-amine

    • Acyl chloride (e.g., benzoyl chloride) (1.1 eq.)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • A non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq.)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Step-by-Step Procedure :

    • Dissolve chroman-1-amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.1 M) in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add the acyl chloride (1.1 eq.) dropwise via syringe. The base is essential to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[3]

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor completion by TLC.

    • Work-up : Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification : The resulting amide is often crystalline and can be purified by recrystallization or flash column chromatography.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

While direct alkylation of amines with alkyl halides is possible, it is notoriously difficult to control and often leads to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[1] A far more elegant and controlled method is reductive amination , which couples the amine with an aldehyde or ketone to form an imine in situ, followed by selective reduction.[4][5]

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction C1A Chroman-1-amine Imine Imine Intermediate (+ H₂O) C1A->Imine Aldehyde Aldehyde / Ketone Aldehyde->Imine Product N-Alkyl Chroman-1-amine Imine->Product Reducer Mild Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Hydride Delivery

Caption: Workflow for one-pot reductive amination.[6]

  • Materials :

    • Chroman-1-amine

    • Aldehyde or ketone (1.0-1.2 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Step-by-Step Procedure :

    • In a round-bottom flask, dissolve the chroman-1-amine (1.0 eq.) and the carbonyl compound (1.1 eq.) in DCE (0.1 M). A small amount of acetic acid can be added to catalyze imine formation.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise. NaBH(OAc)₃ is the reagent of choice as it is milder than NaBH₄ and NaBH₃CN, and it does not reduce the starting aldehyde or ketone under these conditions, ensuring high selectivity for the imine reduction.[1]

    • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS).

    • Work-up : Carefully quench the reaction with saturated NaHCO₃ solution. Extract the product with DCM, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Purification : After concentration, purify the crude product by flash column chromatography.

Reaction TypeReagentsCatalyst/BaseSolventTypical Temp.
N-Acylation Acyl ChloridePyridine or TEADCM, THF0 °C to RT
N-Alkylation Aldehyde/KetoneAcetic Acid (cat.)DCE, DCM, MeOHRoom Temp.
+ NaBH(OAc)₃
N-Arylation Aryl HalidePd₂(dba)₃ / LigandToluene, Dioxane80-110 °C
+ NaOtBu
Table 1: Summary of Typical N-Functionalization Conditions for Chroman-1-amine.
N-Arylation: Buchwald-Hartwig Cross-Coupling

The formation of a bond between an amine nitrogen and an aromatic ring is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that achieves this transformation with broad substrate scope and functional group tolerance, overcoming the limitations of older methods like nucleophilic aromatic substitution.[7][8][9]

G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition ArX Aryl Halide (Ar-X) Amido Ar-Pd(II)-NHR(L₂) PdII->Amido Ligand Exchange + Amine Coordination Amine Chroman-1-amine (R-NH₂) Base Base (NaOtBu) Amine->Base Base->PdII Deprotonation Amido->Pd0 Product N-Aryl Chroman-1-amine (Ar-NHR) Amido->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[8]

  • Materials :

    • Chroman-1-amine

    • Aryl halide (e.g., 4-bromotoluene) (1.0 eq.)

    • Palladium(0) source (e.g., Pd₂(dba)₃) (1-2 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)

    • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 eq.)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Step-by-Step Procedure :

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (1 mol%), and the phosphine ligand (2 mol%). The choice of ligand is critical and must be optimized; sterically hindered biaryl phosphine ligands are often required to facilitate the reductive elimination step.[10]

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous, deoxygenated solvent, followed by chroman-1-amine (1.2 eq.).

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. The reaction must be run under strictly anhydrous and anaerobic conditions as the Pd(0) catalyst is sensitive to oxygen.

    • Work-up : Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

    • Concentrate the filtrate and partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification : Purify the crude product by flash column chromatography.

Stability and Handling Considerations

Aromatic amines, including heterocyclic structures like chroman-1-amine, can be sensitive to air and light, leading to gradual oxidation and discoloration. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon) at low temperatures (-20 °C).[11] While generally stable under typical reaction conditions, strong oxidizing agents should be avoided. The solid form is typically stable, but solutions may have a more limited shelf life.[11]

Application in Drug Discovery: The Case of Chroman 1

The true value of this reactivity profile is demonstrated by its application in synthesizing complex, biologically active molecules. A prominent example is Chroman 1 , a highly potent and selective inhibitor of Rho-associated kinase 2 (ROCK2).[12][13] Although the core is a chroman-3-amine, the synthetic principles are identical.

The structure of Chroman 1, (S)-N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-6-methoxychromane-3-carboxamide, features a complex amide bond formed between the chroman amine and a substituted benzoic acid.[14] This bond would be installed using an N-acylation reaction, as detailed in section 2.1. The resulting molecule has an IC₅₀ of just 1 pM for ROCK2 and is used in stem cell research to promote cell survival after cryopreservation.[13] This example powerfully illustrates how a simple, robust acylation reaction on the chroman amine scaffold can lead to a molecule of significant biological potency and therapeutic relevance.

Conclusion

Chroman-1-amine is a valuable and versatile building block in medicinal chemistry. Its reactivity is centered on the primary amine, which serves as an effective nucleophile. Mastery of three core transformations—N-acylation , reductive amination , and Buchwald-Hartwig N-arylation —provides the synthetic chemist with a powerful toolkit to rapidly generate diverse libraries of chroman derivatives. By understanding the mechanisms and practical considerations behind these reactions, researchers can effectively leverage the chroman-1-amine scaffold to design and synthesize the next generation of innovative therapeutics.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Li, Y., et al. (2020). Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. Organic Letters, 22(22), 9123–9127. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Unsuccessful intramolecular N-alkylation strategy. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ACS Publications. (n.d.). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. [Link]

  • National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • National Institutes of Health. (2006, July 7). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes. [Link]

  • Captivate Bio. (n.d.). Chroman 1. [Link]

  • Preprints.org. (2025, August 5). One-Pot Synthesis of Thiochromone and It's Derivatives. [Link]

  • MDPI. (n.d.). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. [Link]

  • Royal Society of Chemistry. (n.d.). A highly efficient in situ N-acetylation approach for solid phase synthesis. [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][10]naphthyrin-5(6H)-one. [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical Strategies for N-Alkylation and N-Acylation of NH-Sulfoximines. [Link]

  • National Institutes of Health. (2025, December 16). Gold(I)-Catalyzed Synthesis of 1 H‑Isochromenes. [Link]

  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]

Sources

synthesis pathways for 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,4-Dihydro-1H-2-Benzopyran-1-methanamine

Introduction

3,4-Dihydro-1H-2-benzopyran-1-methanamine, commonly known as 1-(aminomethyl)isochroman, is a heterocyclic compound featuring the isochroman scaffold.[1] This structural motif is present in a range of biologically active molecules, including neurokinin-1 (NK₁) receptor antagonists and compounds with potential applications in treating central nervous system disorders.[2] The synthesis of isochroman derivatives is therefore of significant interest to researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview of the principal synthetic pathways for preparing 3,4-dihydro-1H-2-benzopyran-1-methanamine. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying strategic and mechanistic rationale. We will explore multiple retrosynthetic approaches, detail the synthesis of key intermediates, and present validated protocols for the final transformations, enabling practitioners to select and implement the most suitable strategy for their research objectives.

Retrosynthetic Analysis and Strategic Overview

A logical analysis of the target molecule reveals several viable synthetic disconnections. The primary strategic decision is whether to construct the aminomethyl group on a pre-formed isochroman ring or to form the isochroman ring from a precursor already containing the nitrogen functionality. The former approach is generally more convergent and versatile.

The main retrosynthetic strategies, branching from the key isochroman-1-yl core, are outlined below. These pathways hinge on the formation of key C1-functionalized isochroman intermediates: an aldehyde, a nitrile, a halomethyl group, or a carboxamide.

G target 1-(Aminomethyl)isochroman (Target Molecule) path1 Pathway I: Reductive Amination target->path1 path2 Pathway II: Nitrile Reduction target->path2 path3 Pathway III: Gabriel Synthesis target->path3 path4 Pathway IV: Hofmann Rearrangement target->path4 aldehyde Isochroman-1-carbaldehyde path1->aldehyde [H], NH3 nitrile Isochroman-1-carbonitrile path2->nitrile [H] halide 1-(Halomethyl)isochroman path3->halide 1. K-Phthalimide 2. Hydrazine amide Isochroman-1-carboxamide path4->amide Br2, NaOH G start Isochroman aldehyde Isochroman-1-carbaldehyde start->aldehyde Oxidation/Formylation imine Iminium Intermediate aldehyde->imine + NH3 - H2O product 1-(Aminomethyl)isochroman imine->product Reduction (e.g., NaBH3CN)

Caption: Workflow for the reductive amination pathway.

Step 1.1: Synthesis of Isochroman-1-carbaldehyde

The key aldehyde intermediate can be prepared via oxidation of the corresponding primary alcohol, isochroman-1-methanol. The alcohol itself is accessible through formylation of isochroman (e.g., via lithiation followed by quenching with DMF) and subsequent reduction. A more direct approach involves the controlled oxidation of the isochroman C1 position.

Step 1.2: Reductive Amination of the Aldehyde

The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents. [3]They are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the protonated iminium ion formed in equilibrium, driving the reaction towards the amine product. [4]

Experimental Protocol: Reductive Amination

[3][5]

  • Reaction Setup: Dissolve isochroman-1-carbaldehyde (1.0 eq) in methanol. Add ammonium acetate or a solution of ammonia in methanol (excess).

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 using glacial acetic acid. This is crucial for promoting iminium ion formation without deactivating the amine nucleophile.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise while maintaining the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by carefully adding dilute HCl. Basify the aqueous layer with NaOH and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic phase, concentrate it, and purify the crude product by column chromatography on silica gel.

Pathway II: Reduction of an Isochroman-1-carbonitrile Intermediate

This pathway involves the nucleophilic substitution of a suitable leaving group at the C1 position of the isochroman with a cyanide source to form isochroman-1-carbonitrile. Subsequent reduction of the nitrile group yields the desired primary amine.

Step 2.1: Synthesis of Isochroman-1-carbonitrile

A common precursor for the nitrile is 1-bromoisochroman, which can be synthesized from isochroman using a radical bromination agent like N-bromosuccinimide (NBS) with a radical initiator. The bromide is then displaced by cyanide (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO.

Step 2.2: Reduction of the Nitrile

The nitrile group can be effectively reduced to a primary amine using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).

Experimental Protocol: Nitrile Reduction with LiAlH₄
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (approx. 2.0 eq) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Cool the suspension to 0 °C and add a solution of isochroman-1-carbonitrile (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC for the disappearance of the starting material.

  • Workup (Fieser method): Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ in grams).

  • Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether. Dry the combined filtrate, concentrate, and purify the product as required.

Pathway III: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines while avoiding the over-alkylation issues common with direct alkylation of ammonia. [6][7]It utilizes phthalimide as a protected source of ammonia.

Workflow for Gabriel Synthesis Pathway

G alcohol Isochroman-1-methanol halide 1-(Bromomethyl)isochroman alcohol->halide PBr3 or HBr phthalimide N-(Isochroman-1-ylmethyl)phthalimide halide->phthalimide + K-Phthalimide (SN2) product 1-(Aminomethyl)isochroman phthalimide->product Hydrazine (NH2NH2) (Cleavage)

Caption: Workflow for the Gabriel synthesis pathway.

Step 3.1: Synthesis of 1-(Halomethyl)isochroman

The necessary starting material is a halomethyl derivative, typically prepared from isochroman-1-methanol. The alcohol can be synthesized by reacting a C1-lithiated isochroman with formaldehyde. The subsequent conversion of the alcohol to the bromide can be achieved with reagents like PBr₃ or HBr.

Step 3.2: Phthalimide Alkylation and Deprotection

The halide undergoes an Sₙ2 reaction with potassium phthalimide, usually in a polar aprotic solvent like DMF, to form N-(isochroman-1-ylmethyl)phthalimide. [8]The final amine is liberated by cleaving the phthalimide group, most commonly by heating with hydrazine (NH₂NH₂) in an alcohol solvent. [9]

Experimental Protocol: Gabriel Synthesis

[8][9]

  • Alkylation: Dissolve 1-(bromomethyl)isochroman (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF. Heat the mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete (monitor by TLC).

  • Isolation of Intermediate: Cool the reaction, pour it into water, and collect the precipitated solid N-(isochroman-1-ylmethyl)phthalimide by filtration. Wash the solid with water and dry.

  • Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol or methanol. Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Workup: Cool the mixture, acidify with concentrated HCl, and filter to remove the phthalhydrazide precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Treat the residue with aqueous NaOH to liberate the free amine, which can then be extracted with an organic solvent, dried, and purified.

Pathway IV: Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. [10]This pathway requires the synthesis of isochroman-1-carboxamide. The key advantage is the transformation of a carboxylic acid derivative directly into the amine.

Step 4.1: Synthesis of Isochroman-1-carboxamide

This intermediate is typically prepared from isochroman-1-carboxylic acid. The acid can be obtained by carboxylation of 1-lithioisochroman with CO₂ or by oxidation of isochroman-1-carbaldehyde. The carboxylic acid is then converted to the primary amide, for instance, by activating it with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia.

Step 4.2: The Rearrangement Reaction

The primary amide is treated with an alkaline solution of bromine or sodium hypobromite. The reaction proceeds through a bromoamide and a nitrene-like rearrangement to an isocyanate intermediate, which is then hydrolyzed in the aqueous base to the amine, releasing carbon dioxide. [11]

Experimental Protocol: Hofmann Rearrangement

[12]

  • Hypobromite Preparation: In a flask cooled in an ice bath, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a stirred, cold solution of sodium hydroxide (excess) in water.

  • Amide Addition: Add a solution or suspension of isochroman-1-carboxamide (1.0 eq) to the cold hypobromite solution.

  • Rearrangement: Slowly warm the reaction mixture to room temperature and then heat (e.g., to 50-80 °C) until the reaction is complete. The progress can be monitored by the cessation of gas (CO₂) evolution.

  • Extraction: Cool the reaction mixture and extract the product amine with a suitable organic solvent (e.g., ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product by distillation or chromatography.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, scalability, reagent toxicity, and the desired purity of the final product.

Pathway Key Intermediate Advantages Disadvantages
Reductive Amination Isochroman-1-carbaldehydeHigh efficiency, mild conditions, often a one-pot procedure from the aldehyde. [5]Requires synthesis of the aldehyde, which can be sensitive. Potential for over-alkylation if not controlled.
Nitrile Reduction Isochroman-1-carbonitrileUtilizes readily available cyanide reagents. Nitrile is generally stable.Requires highly reactive and hazardous reagents (NaCN, LiAlH₄). The nitrile synthesis step can be low-yielding.
Gabriel Synthesis 1-(Halomethyl)isochromanCleanly produces primary amines, avoiding over-alkylation. [7]Well-established and reliable.Multi-step process. Requires synthesis of the halomethyl intermediate. Hydrazine is toxic.
Hofmann Rearrangement Isochroman-1-carboxamideCarbon chain is shortened by one, which can be synthetically useful. [11]Can have variable yields. Uses hazardous bromine. The amide synthesis adds steps to the sequence.

Conclusion

The synthesis of 3,4-dihydro-1H-2-benzopyran-1-methanamine can be accomplished through several robust and well-documented chemical pathways. For laboratory-scale synthesis where efficiency and mild conditions are paramount, the Reductive Amination pathway is often the most attractive, provided the aldehyde intermediate is accessible. The Gabriel Synthesis offers a classic and highly reliable alternative that guarantees the formation of the primary amine without byproducts from over-alkylation, making it suitable for achieving high purity. The Nitrile Reduction and Hofmann Rearrangement pathways, while effective, involve more hazardous reagents or additional synthetic steps that may make them less favorable unless dictated by specific starting material availability or strategic design. Ultimately, the optimal synthetic strategy will be determined by the specific constraints and goals of the research program.

References

  • Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493'. PubMed.
  • Synthesis of isochromenes. Organic Chemistry Portal. Available at: [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • Isochroman synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of isochroman. PrepChem.com. Available at: [Link]

  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • (3,4-dihydro-1H-isochromen-1-ylmethyl)amine. PubChem. Available at: [Link]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. PubMed. Available at: [Link]

  • The Alkylation Reaction of the Gabriel Synthesis. IU Indianapolis. Available at: [Link]

  • Synthesis of [15N]-Cholamine Bromide Hydrobromide. PMC - NIH. Available at: [Link]

  • 1-Aminomethyl-isochroman-5,6-diol. PubChem. Available at: [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. Available at: [Link]

  • Hofmann Rearrangement: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane. ResearchGate. Available at: [Link]

  • Synthesis of hydroxyamino isochroman. ResearchGate. Available at: [Link]

  • A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. ResearchGate. Available at: [Link]

  • Hofmann rearrangement. Wikipedia. Available at: [Link]

  • Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. MDPI. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

  • Isochromanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,4-dihydro-3H-2-benzopyran-3-one. PrepChem.com. Available at: [Link]

  • 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]

  • Synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one from Tessmannia densiflora. European Journal of Chemistry. Available at: [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. PubMed. Available at: [Link]

  • Hofmann Rearrangement. Chemistry Steps. Available at: [Link]

  • The synthesis of 7,9-dimethoxy-3-propyl-3,4-dihydro-1H-benzo[g]isochromene-1,5,10-trione. A potential monomer for the synthesis of the natural product xylindein. ResearchGate. Available at: [Link]

  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. PubMed. Available at: [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. NIH. Available at: [Link]

  • Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. PMC - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details experimental methodologies, and explores the structure-activity relationships that govern the pharmacological effects of this versatile chemical scaffold.

Introduction: The Therapeutic Promise of the Benzopyran Scaffold

The benzopyran ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1] This versatile heterocyclic scaffold has been extensively explored, leading to the development of agents with anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1] Within this broad class, the 3,4-dihydro-1H-2-benzopyran-1-methanamine moiety has emerged as a particularly promising pharmacophore for the development of novel therapeutics targeting a range of biological targets. This guide will delve into the specific biological activities associated with derivatives of this scaffold, providing a deep dive into their synthesis, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Synthesis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- Derivatives

The synthesis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- derivatives can be achieved through several strategic routes. A common and effective method involves a reductive amination pathway starting from a suitable benzopyranone precursor.

General Synthesis Workflow

A typical synthetic approach is outlined below, commencing with the formation of an aldehyde intermediate via controlled reduction, followed by reductive amination to yield the desired primary or secondary amine derivatives.

Synthesis_Workflow Start o-Hydroxyacetophenone + Methyl Ketone Chromanone Chroman-4-one Scaffold Start->Chromanone Michael Addition Aldehyde Aldehyde Intermediate (3) Chromanone->Aldehyde DIBAL-H Reduction Amine Target Amine Derivatives (5, 6, 7) Aldehyde->Amine Reductive Amination (e.g., NaBH(OAc)₃) End Purification & Characterization Amine->End

Caption: General synthetic workflow for 2-aminopropyl benzopyran derivatives.[2]

Detailed Experimental Protocol: Reductive Amination

The following protocol provides a step-by-step method for the synthesis of amine derivatives from an aldehyde intermediate.[2]

  • A mixture of the aldehyde intermediate (1.0 equivalent) and the desired primary or secondary amine (1.2-1.5 equivalents) is dissolved in a suitable dry solvent, such as dichloroethane.

  • The mixture is stirred at room temperature for approximately 15 minutes to facilitate the formation of the imine or enamine intermediate.

  • To this solution, a reducing agent, typically sodium triacetoxyborohydride (1.5-2.0 equivalents), and a catalytic amount of acetic acid are added.

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen) for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent such as ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified using column chromatography to yield the final amine derivative.

Key Biological Activities and Mechanisms of Action

Derivatives of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- have demonstrated a remarkable diversity of biological activities, positioning them as attractive candidates for drug discovery programs in several therapeutic areas.

TRPM8 Antagonism and Potential in Neuropathic Pain

A significant area of investigation for these compounds is their activity as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[3] TRPM8 is a cold and menthol sensor, and its modulation is a promising strategy for the treatment of neuropathic pain and cold allodynia.

In neuropathic pain states, TRPM8 can be aberrantly expressed and contribute to the sensation of cold hyperalgesia. Antagonists of the TRPM8 channel are thought to alleviate this by blocking the channel's activation by cold stimuli or endogenous ligands, thereby reducing the firing of nociceptive neurons.

TRPM8_Antagonism cluster_neuron Nociceptive Neuron TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Leads to Neuron_Activation Neuronal Activation Ca_Influx->Neuron_Activation Pain_Signal Pain Signal Transmission Neuron_Activation->Pain_Signal Cold_Stimulus Cold Stimulus Cold_Stimulus->TRPM8 Activates Benzopyran_Derivative Benzopyran Derivative (Antagonist) Benzopyran_Derivative->TRPM8 Blocks

Caption: Proposed mechanism of TRPM8 antagonism by benzopyran derivatives.

The eye-wiping test in rodents is a sensitive model for assessing trigeminal pain and the efficacy of analgesic compounds.[4]

  • Rodents (mice or rats) are habituated to the testing environment.

  • A single drop of a mild irritant, such as a low concentration of capsaicin or hypertonic saline, is instilled into one eye of the animal.[4]

  • The number of eye wipes with the ipsilateral forelimb is counted for a defined period (e.g., 30 seconds).[4]

  • Test compounds are administered systemically or topically prior to the irritant challenge, and the reduction in the number of eye wipes is quantified as a measure of analgesic activity.

Serotonin (5-HT) and Dopamine (D2) Receptor Modulation

Derivatives of the 3,4-dihydro-2H-1-benzopyran scaffold have been shown to possess affinity for serotonin (5-HT) and dopamine (D2) receptors, suggesting their potential as central nervous system (CNS) active agents.[5] Specifically, certain analogs have demonstrated high affinity for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs.[5]

For 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, modifications to the amino substituent and the length of the alkyl side chain are critical for 5-HT1A receptor affinity.[5] Compounds with imido or sulfonamido functional groups and a four-methylene side chain have shown optimal activity.[5]

This radioligand binding assay is a standard method for determining the affinity of test compounds for the 5-HT1A receptor.[6][7]

  • Membrane preparations from cells expressing the human 5-HT1A receptor are used.

  • In a 96-well plate format, the membranes are incubated with a fixed concentration of the radioligand [3H]8-OH-DPAT and varying concentrations of the test compound.[8]

  • The incubation is carried out in an appropriate buffer at a controlled temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.[7]

  • Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., serotonin).[8]

  • The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 values are calculated from the competition binding curves and are used to determine the binding affinity (Ki) of the test compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of benzopyran derivatives has been documented, with some compounds showing efficacy in preclinical models of inflammation.

The anti-inflammatory effects of these compounds may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and the reduction of inflammatory mediators like prostaglandins and nitric oxide.[9]

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell Immune Cell Inflammatory_Stimulus->Cell Activates COX2_iNOS COX-2 & iNOS Expression Cell->COX2_iNOS Induces Prostaglandins_NO Prostaglandins & NO Production COX2_iNOS->Prostaglandins_NO Inflammation Inflammation (Edema, Pain) Prostaglandins_NO->Inflammation Benzopyran_Derivative Benzopyran Derivative Benzopyran_Derivative->COX2_iNOS Inhibits

Caption: Putative anti-inflammatory mechanism of benzopyran derivatives.[9]

This is a classic and widely used in vivo model for evaluating the anti-inflammatory activity of novel compounds.[1][9][10][11][12]

  • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.[9]

  • The test compound or vehicle is administered to the animals, typically via intraperitoneal or oral route.[9]

  • After a predetermined time (e.g., 30 minutes), a solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw.[9]

  • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.

  • The anti-inflammatory effect of the test compound is determined by comparing the paw edema in the treated group to that of the vehicle control group.

Summary of Biological Activities and Structure-Activity Relationships

The biological activities of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- derivatives are diverse and dependent on the nature and position of substituents on the benzopyran ring and the methanamine moiety. The following table summarizes some of the key findings.

Biological ActivityKey Structural FeaturesRepresentative Assay(s)
TRPM8 Antagonism Specific substitutions on the benzopyran ring and the amine.Capsaicin-induced eye-wiping test.
5-HT1A Receptor Affinity Imido or sulfonamido groups on a four-carbon side chain attached to the amine.[5][3H]8-OH-DPAT radioligand binding assay.
Anti-inflammatory Varied substitutions on the benzopyran core.Carrageenan-induced paw edema.
Anticancer Certain substitutions have shown selective cytotoxicity against cancer cell lines.[2]MTT assay against cancer cell lines.

Conclusion and Future Directions

The 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the potential of this chemical class in addressing a range of unmet medical needs, from neuropathic pain and CNS disorders to inflammation and cancer.

Future research in this area should focus on:

  • Elucidation of detailed structure-activity relationships through the synthesis and screening of focused compound libraries to optimize potency and selectivity for specific biological targets.

  • In-depth mechanistic studies to further unravel the signaling pathways and molecular interactions underlying the observed pharmacological effects.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and potential for clinical development.

By leveraging the foundational knowledge presented in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • 8-OH-DPAT | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. (2000). PubMed. Retrieved from [Link]

  • Ocular sensitivity to corneal application of capsaicin and menthol. (n.d.). ResearchGate. Retrieved from [Link]

  • TRPV1 and TRPM8 Channels and Nocifensive Behavior in a Rat Model for Dry Eye. (2018). PubMed Central. Retrieved from [Link]

  • [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. (n.d.). PubMed Central. Retrieved from [Link]

  • (3,4-dihydro-1H-isochromen-1-ylmethyl)amine. (n.d.). PubChem. Retrieved from [Link]

  • The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. (1991). PubMed. Retrieved from [Link]

  • (A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [ 3 H]8-OH-DPAT as the radioligand... (n.d.). ResearchGate. Retrieved from [Link]

  • Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. (2017). PubMed Central. Retrieved from [Link]

  • Eye-wiping test: a sensitive animal model for acute trigeminal pain studies. (2001). PubMed. Retrieved from [Link]

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. (2023). PubMed Central. Retrieved from [Link]

  • TRPV1 and TRPM8 Channels and Nocifensive Behavior in a Rat Model for Dry Eye. (2018). Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. (2006). LSU Scholarly Repository. Retrieved from [Link]

  • Capsaicin-induced responses in cornea: behavioral pain in TRPV1 knockout mice and nitric oxide antagonism. (2013). Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (1991). Indian Journal of Chemistry. Retrieved from [Link]

  • Crystal structures of two new isocoumarin derivatives: 8-amino-6-methyl-3,4-diphenyl-1H-isochromen-1-one and 8-amino-3,4-diethyl-6-methyl-1H-isochromen-1-one. (2019). PubMed Central. Retrieved from [Link]

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2003). PubMed. Retrieved from [Link]

  • Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. (2018). National Institutes of Health. Retrieved from [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2022). MDPI. Retrieved from [Link]

  • Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][10][11]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. (2020). MDPI. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Benzopyran Scaffolds: A Technical Guide to Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzopyran Core - A Privileged Scaffold in Drug Discovery

The benzopyran ring system, a bicyclic heterocyclic scaffold, is a cornerstone in the architecture of numerous natural products and synthetic molecules of profound biological significance.[1][2][3] From the anticoagulant properties of warfarin to the antioxidant prowess of flavonoids and tocopherols, the benzopyran moiety has consistently demonstrated its versatility as a pharmacophore.[3][4] This guide, intended for researchers, medicinal chemists, and drug development professionals, delves into the key therapeutic targets of benzopyran-based compounds, providing not only a comprehensive overview of their mechanisms of action but also detailed, field-proven experimental protocols for their investigation. Our focus will be on three major therapeutic areas where benzopyrans have shown immense promise: oncology, neurodegenerative diseases, and inflammation.

I. Combating Cancer: Multi-pronged Attack on Tumor Progression

Benzopyran derivatives have emerged as potent anticancer agents, exhibiting a remarkable ability to interfere with multiple facets of tumor cell biology, from uncontrolled proliferation to survival and metastasis.[4][5] This pleiotropic activity stems from their interaction with a diverse array of molecular targets.

A. Disrupting the Cytoskeleton: Inhibition of Tubulin Polymerization

The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is a critical component of the cellular machinery, particularly during mitosis.[6] Its disruption is a clinically validated strategy in cancer chemotherapy. Certain third-generation benzopyran compounds, such as TRX-E-002-1 and TRX-E-009-1, have been identified as potent inhibitors of tubulin polymerization.[6][7] This inhibition leads to mitotic delay, ultimately triggering either mitotic slippage or apoptosis in cancer cells.[6][7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a sensitive method to monitor the effect of benzopyran compounds on the assembly of purified tubulin into microtubules.[6][8]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test benzopyran compound and vehicle control (e.g., DMSO)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • Pre-warmed 96-well, black, opaque microplate

  • Temperature-controlled microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin reaction mix with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.

  • Compound Preparation: Prepare 10x stock solutions of the test benzopyran compound, positive controls (Nocodazole, Paclitaxel), and vehicle control in General Tubulin Buffer.

  • Assay Setup: Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.

  • Initiation of Polymerization: Carefully add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction. The final volume should be 50 µL.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader (37°C) and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the plateau of the steady-state phase. The inhibitory effect of the benzopyran compound is determined by the reduction in Vmax and the steady-state plateau level compared to the vehicle control.

B. Targeting Redox Homeostasis: Inhibition of Glutathione and Thioredoxin Systems

Cancer cells often exhibit a state of increased oxidative stress, making them highly dependent on antioxidant systems for survival. The glutathione (GSH) and thioredoxin (Trx) systems, centered around the enzymes glutathione reductase (GSHR) and thioredoxin reductase (TrxR) respectively, are crucial for maintaining redox balance. The novel benzopyran derivative, SIMR1281, has been shown to potently inhibit GSHR and moderately inhibit TrxR, leading to an accumulation of reactive oxygen species (ROS) and subsequent cancer cell death.[9]

Experimental Protocol: Glutathione Reductase (GSHR) Inhibition Assay

This colorimetric assay measures the activity of GSHR by monitoring the reduction of GSSG to GSH, coupled to the oxidation of NADPH.[10][11]

Materials:

  • Purified Glutathione Reductase

  • NADPH solution

  • Glutathione disulfide (GSSG) solution

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)

  • Test benzopyran compound and vehicle control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of NADPH and GSSG in Assay Buffer.

  • Assay Setup: In a 96-well plate, add Assay Buffer, the test benzopyran compound at various concentrations (or vehicle control), and purified GSHR.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the compound to interact with the enzyme.

  • Initiation of Reaction: Initiate the reaction by adding the GSSG solution to each well.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve). The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

C. Modulating Cell Signaling: Kinase Inhibition

The benzopyran scaffold has been utilized in the design of inhibitors targeting various protein kinases that are often dysregulated in cancer. For instance, some benzopyran analogs have demonstrated inhibitory activity against phosphatidylinositol 3-kinase (PI3K) and Src kinase, both of which are key players in signaling pathways that promote cell proliferation, survival, and migration.[12][13]

Experimental Protocol: Src Kinase Activity Assay (Luminescence-Based)

This assay measures the activity of Src kinase by quantifying the amount of ATP remaining after the kinase reaction using a luciferase-based system.[9][14]

Materials:

  • Recombinant Src kinase

  • Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Buffer

  • Test benzopyran compound and vehicle control

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well low volume plate

  • Luminometer

Procedure:

  • Reagent Preparation: Dilute the Src kinase, substrate peptide, ATP, and test compound in Kinase Buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound (or vehicle), followed by the Src kinase and substrate mixture. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion and Luminescence Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly synthesized ADP back to ATP, which is then used by luciferase to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

D. Inducing Programmed Cell Death and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce apoptosis and/or cause cell cycle arrest. Benzopyran derivatives have been shown to exert these effects through various mechanisms, including the induction of DNA damage and modulation of cell cycle regulatory proteins.[9][15]

Experimental Protocol: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[6][14][16]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test benzopyran compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the benzopyran compound at the desired concentrations for a specified time. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be both Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[7][10][17]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test benzopyran compound and vehicle control

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the benzopyran compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice or at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data: Anticancer Activity of Benzopyran Derivatives
CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
SIMR1281MCF7Breast Adenocarcinoma1.83[18][19]
SIMR1281SKBR3Breast Adenocarcinoma1.63[18][19]
SIMR1281MDA-MB-231Breast Adenocarcinoma5.5[18][19]
SIMR1281A549Non-Small Cell Lung1.95[18][19]
SIMR1281HCT116Colorectal Carcinoma0.66[18][19]
Compound 5aMDA-MB-231Triple-Negative Breast Cancer5.6 - 17.84[20]
Compound 5bMDA-MB-231Triple-Negative Breast Cancer1.5 - 14.0[15]
Compound 5cMDA-MB-231Triple-Negative Breast Cancer3.3 - 12.92[20]

II. Neuroprotection: A Beacon of Hope for Neurodegenerative Diseases

The debilitating effects of neurodegenerative diseases like Alzheimer's and Parkinson's are often linked to oxidative stress and neuronal cell death.[14][16][21] Benzopyran-based compounds, particularly coumarins and chromones, have emerged as promising neuroprotective agents due to their potent antioxidant properties and their ability to modulate key enzymes involved in neurotransmission.[14][16]

A. Combating Oxidative Stress

Many benzopyran derivatives possess the ability to scavenge reactive oxygen species (ROS), thereby mitigating the oxidative damage that contributes to the pathology of neurodegenerative diseases.[14][16] This antioxidant activity is a crucial first line of defense in protecting neuronal cells.

B. Modulating Cholinergic and Monoaminergic Systems

Beyond their antioxidant effects, certain benzopyran compounds target enzymes that regulate neurotransmitter levels.

  • Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, the decline in the neurotransmitter acetylcholine is a key feature. Benzopyran derivatives have been designed to inhibit AChE, the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the synaptic cleft.[22][23]

  • Monoamine Oxidase B (MAO-B) Inhibition: In Parkinson's disease, the degeneration of dopaminergic neurons is a central pathological event. MAO-B is a key enzyme in the degradation of dopamine. Selective inhibition of MAO-B by benzopyran-based compounds can increase dopamine levels in the brain.[24][25]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.[3][4][9]

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test benzopyran compound and vehicle control

  • Known AChE inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test benzopyran compound at various concentrations (or vehicle/positive control).

  • Enzyme Addition: Add the AChE solution to each well and pre-incubate for a defined period.

  • Initiation of Reaction: Start the reaction by adding the substrate, ATCI.

  • Data Acquisition: Immediately monitor the increase in absorbance at 412 nm over time. The yellow color produced is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of the reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Experimental Protocol: Monoamine Oxidase B (MAO-B) Inhibitor Screening (Fluorometric)

This is a sensitive high-throughput screening assay for MAO-B inhibitors.[26][27]

Materials:

  • Recombinant human MAO-B

  • MAO-B substrate (e.g., Tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • MAO-B Assay Buffer

  • Test benzopyran compound and vehicle control

  • Known MAO-B inhibitor (e.g., Selegiline)

  • 96-well black plate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup: In a 96-well black plate, add the test compound (or vehicle/positive control) and the MAO-B enzyme.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe in MAO-B Assay Buffer.

  • Initiation of Reaction: Add the reaction mixture to each well to start the reaction. The H₂O₂ produced by the MAO-B reaction is used by HRP to convert the probe into its fluorescent product.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Quantitative Data: Neuroprotective Activity of Benzopyran Derivatives
Compound ClassTargetIC50 Range (µM)Reference
Coumarin derivativesMAO-B0.007 - 0.015[24]
2-Arylbenzofuran derivativesMAO-B0.20 - 100[25]
Benzofuran-based derivativesAChE0.39 (µg/mL)[22]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivativesAChE0.91 - 5.5[23]
Pyrrole-based derivativesMAO-B0.299 - 0.444[8]

III. Taming Inflammation: The Anti-inflammatory Potential of Benzopyrans

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and certain types of cancer. Benzopyran derivatives have demonstrated significant anti-inflammatory and analgesic properties, making them attractive candidates for the development of new anti-inflammatory drugs.[18][28][29]

A. Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some benzopyran derivatives have been shown to be selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[5][28] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data: Anti-inflammatory Activity of Benzopyran Derivatives
Compound ClassTargetIC50 Range (nM)Reference
Deuterated benzopyran analoguesCOX-2< 100[28]
1,4-benzoxazine derivativesCOX-2570 - 720[5]
Pentafluorosulfanyl benzopyran derivativesCOX-2-[15]

IV. Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key signaling pathway targeted by benzopyran compounds and a typical experimental workflow.

cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival PIP2 PIP2 PIP2->PI3K PIP3->Akt activates Benzopyran Benzopyran Compound Benzopyran->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of a benzopyran compound.

start Start: Cell Seeding and Treatment harvest Cell Harvesting start->harvest Incubation with Benzopyran Compound fixation Fixation in 70% Ethanol harvest->fixation staining Staining with PI and RNase A fixation->staining analysis Flow Cytometry Analysis staining->analysis end End: Cell Cycle Profile analysis->end

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

V. Conclusion and Future Directions

The benzopyran scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of a wide range of therapeutic targets. The examples highlighted in this guide, spanning oncology, neurodegenerative diseases, and inflammation, represent just a fraction of the therapeutic potential of this remarkable chemical entity. As our understanding of the molecular basis of diseases continues to evolve, so too will the opportunities to leverage the unique properties of benzopyran-based compounds in the development of next-generation therapeutics. The detailed experimental protocols provided herein are intended to empower researchers to further explore and unlock the full potential of this fascinating class of molecules.

VI. References

  • Alexander, J., Heaton, A., Brown, D., & G., B. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Scientific Reports, 8(1), 4997. [Link]

  • Gomes, M., Silva, A., & Cidade, H. (2015). Oxidative stress and neurodegenerative diseases: looking for a therapeutic solution inspired on benzopyran chemistry. Current Topics in Medicinal Chemistry, 15(5), 415-437. [Link]

  • Bentham Science Publishers. (2015). Oxidative Stress and Neurodegenerative Diseases: Looking for a Therapeutic Solution Inspired on Benzopyran Chemistry. Current Topics in Medicinal Chemistry. [Link]

  • Kamiya Biomedical Company. (n.d.). Glutathione Reductase Assay. [Link]

  • Al-Istaqla, R., et al. (2022). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Cancers, 14(19), 4881. [Link]

  • Singh, G., et al. (2019). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 24(18), 3366. [Link]

  • ResearchGate. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. [Link]

  • ResearchGate. (2015). Oxidative Stress and Neurodegenerative Diseases: Looking for a Therapeutic Solution Inspired on Benzopyran Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesized benzopyran used as an anti-inflammatory compound. [Link]

  • National Center for Biotechnology Information. (2019). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. [Link]

  • Da R, C., et al. (1984). [New derivatives of benzopyran-4-one with analgesic, anti-inflammatory and antiplatelet clumping activity]. Il Farmaco; edizione scientifica, 39(10), 876–887. [Link]

  • ResearchGate. (2018). A review of benzopyran derivatives in pharmacotherapy of breast cancer. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]

  • Cambridge Open Engage. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. [Link]

  • ResearchGate. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. [Link]

  • National Center for Biotechnology Information. (2017). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. [Link]

  • National Center for Biotechnology Information. (2010). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. [Link]

  • Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. [Link]

  • Trevigen. (n.d.). Glutathione Reductase Assay Kit. [Link]

  • ChemistrySelect. (2023). Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. [Link]

  • National Center for Biotechnology Information. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. [Link]

  • National Center for Biotechnology Information. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]

  • National Center for Biotechnology Information. (2017). A direct fluorometric activity assay for lipid kinases and phosphatases. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. [Link]

  • National Center for Biotechnology Information. (2017). MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations. [Link]

  • Springer. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. [Link]

  • National Center for Biotechnology Information. (2017). In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy. [Link]

  • MDPI. (2023). Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. [Link]

  • National Center for Biotechnology Information. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. [Link]

  • National Center for Biotechnology Information. (2015). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. [Link]

  • ResearchGate. (n.d.). Glutathione reductase assay. [Link]

  • MMPC.org. (2013). Glutathione Reductase Protocol. [Link]

  • Interchim. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). [Link]

  • National Center for Biotechnology Information. (2018). Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design. [Link]

  • PubMed. (2000). Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. [Link]

  • PubMed. (2015). Oxidative stress and neurodegenerative diseases: looking for a therapeutic solution inspired on benzopyran chemistry. [Link]

  • PubMed. (1985). 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities. [Link]

  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 3,4-Dihydro-1H-Isochromene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel molecular scaffolds is the cornerstone of innovation. Among the myriad of heterocyclic systems, the 3,4-dihydro-1H-isochromene core has emerged as a structure of significant interest, underpinning a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these valuable derivatives, offering insights into the causality behind experimental choices and a forward-looking perspective on their therapeutic potential.

From Fungal Metabolites to Pharmacological Probes: A Historical Perspective

The story of 3,4-dihydro-1H-isochromene derivatives begins not in the chemist's flask, but in the intricate world of natural products. The first recognized member of this class, mellein (8-hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one), was isolated from the fungus Aspergillus melleus in 1933, initially named ocracin.[1] However, its precise chemical structure was not elucidated until 1955.[1] This discovery marked the entry of the 3,4-dihydroisocoumarin skeleton onto the stage of natural product chemistry. Mellein itself, and its subsequently discovered derivatives like 4-hydroxymellein, are produced by various fungi and have demonstrated a range of biological activities.[1][2]

The early years of isochromene chemistry were largely intertwined with the broader study of isocoumarins, their unsaturated counterparts. The chemistry of isocoumarins has been extensively studied since the 1950s or even earlier.[3] Early synthetic efforts were not always directed specifically at the 3,4-dihydro core but laid the groundwork for future advancements. Methodologies for the synthesis of the related isochromanone (3,4-dihydro-1H-isochromen-3-one) structure, such as the Baeyer-Villiger oxidation of 2-indanone and the bromination of o-tolylacetic acid followed by cyclization, were developed and reported in the chemical literature.[4][5]

A notable early reaction, the Gabriel–Colman rearrangement , first described in 1900, provided a method for forming substituted isoquinolines from phthalimido esters.[6][7] While not a direct synthesis of isochromenes, this ring expansion reaction, involving the intramolecular cyclization of a carbanion, shares mechanistic principles with later-developed strategies for constructing the oxygen-containing heterocyclic ring of the isochromene scaffold.

The transition from isolating these compounds from natural sources to their targeted chemical synthesis was driven by the need for larger quantities for biological evaluation and the desire to create novel analogues with improved properties. This shift spurred the development of more sophisticated and efficient synthetic methodologies, which will be explored in the following sections.

The Synthetic Chemist's Toolkit: Evolution of Methodologies for 3,4-Dihydro-1H-Isochromene Construction

The synthesis of the 3,4-dihydro-1H-isochromene ring system has evolved significantly, moving from classical, often harsh methods to more elegant and efficient transition-metal-catalyzed and domino reaction approaches. The choice of synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Approaches: Building the Foundation

Early synthetic routes to isochromanones, key precursors to 3,4-dihydro-1H-isochromenes, often involved multi-step sequences. One established method involves the bromination of o-tolylacetic acid with N-bromosuccinimide (NBS), followed by ring closure upon treatment with a base like potassium hydroxide.[4] Another classical approach is the Baeyer-Villiger oxidation of 2-indanones.[5] While effective for certain substrates, these methods can be limited by the availability of starting materials and the use of stoichiometric, and sometimes hazardous, reagents.

Modern Marvels: Transition-Metal Catalysis and Domino Reactions

The advent of transition-metal catalysis revolutionized the synthesis of heterocyclic compounds, and 3,4-dihydro-1H-isochromenes are no exception. Gold, palladium, ruthenium, and indium catalysts have all been employed to facilitate the efficient construction of this scaffold.[8][9]

A particularly powerful strategy involves the cyclization of ortho-alkynylbenzyl alcohols.[10] This approach is highly atom-economical and allows for the introduction of diverse substituents. The regioselectivity of the cyclization (6-endo-dig versus 5-exo-dig) can often be controlled by the choice of catalyst and the substitution pattern of the starting material.[10]

For instance, gold(I) catalysts have been shown to effectively promote the 6-endo-dig cyclization of o-alkynylbenzyl alcohols to yield 1H-isochromenes, which can then be reduced to the desired 3,4-dihydro derivatives.[11] Iodocyclization, using iodine as an electrophile, also provides a mild and efficient route to iodo-substituted 1H-isochromenes from the same precursors.[10]

More recently, domino or tandem reactions have emerged as a highly efficient strategy. A gold-catalyzed domino cycloisomerization/reduction process starting from functionalized ortho-alkynylbenzaldehydes allows for the direct synthesis of functionalized 1H-isochromenes in a single step.[12] These modern methods offer significant advantages in terms of efficiency, functional group tolerance, and stereocontrol.

Below is a generalized workflow for the synthesis of 3,4-dihydro-1H-isochromene derivatives, highlighting both classical and modern approaches.

G cluster_classical Classical Synthesis cluster_modern Modern Synthesis o_tolylacetic_acid o-Tolylacetic Acid bromination Bromination (NBS) o_tolylacetic_acid->bromination cyclization_base Cyclization (Base) bromination->cyclization_base isochromanone Isochromanone cyclization_base->isochromanone reduction_iso reduction_iso isochromanone->reduction_iso Reduction o_alkynylbenzyl_alcohol o-Alkynylbenzyl Alcohol metal_catalyzed_cyclization Metal-Catalyzed Cyclization (Au, Pd, etc.) o_alkynylbenzyl_alcohol->metal_catalyzed_cyclization one_H_isochromene 1H-Isochromene metal_catalyzed_cyclization->one_H_isochromene reduction Reduction one_H_isochromene->reduction dihydroisochromene 3,4-Dihydro-1H-isochromene reduction->dihydroisochromene dihydroisochromene_from_iso 3,4-Dihydro-1H-isochromene reduction_iso->dihydroisochromene_from_iso

Caption: Synthetic pathways to 3,4-dihydro-1H-isochromenes.

Therapeutic Promise: Biological Activities and Drug Development Applications

The 3,4-dihydro-1H-isochromene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[13]

Overcoming Multidrug Resistance: P-glycoprotein Inhibition

One of the most significant and well-studied applications of 3,4-dihydro-1H-isochromene derivatives is in overcoming multidrug resistance (MDR) in cancer.[14] MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). P-gp acts as a cellular efflux pump, actively transporting a broad range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.

Several novel 3,4-dihydroisocoumarins have been identified as potent inhibitors of P-gp.[14] By blocking the function of this efflux pump, these compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapy. The mechanism of P-gp inhibition by these derivatives is an area of active research, with molecular docking studies suggesting that they bind to the transporter, preventing the efflux of anticancer drugs.

The development of P-gp inhibitors is a critical strategy to enhance the effectiveness of existing cancer therapies. The 3,4-dihydro-1H-isochromene scaffold provides a promising platform for the design of new and effective MDR modulators.

The logical workflow for the development and application of 3,4-dihydro-1H-isochromene derivatives as P-gp inhibitors is depicted below.

G synthesis Synthesis of 3,4-Dihydro-1H-isochromene Derivatives screening Biological Screening (P-gp Inhibition Assay) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization chemosensitization Chemosensitization in Resistant Cancer Cells lead_optimization->chemosensitization preclinical Preclinical Development chemosensitization->preclinical

Caption: Drug development workflow for P-gp inhibitors.

Emerging Therapeutic Areas

Beyond their role as P-gp inhibitors, 3,4-dihydro-1H-isochromene derivatives are being explored for a variety of other therapeutic applications. For example, 3,4-dihydro-1H-isochromene-1-carboxylic acid serves as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders.[1][15] The versatility of this scaffold allows for its incorporation into complex molecular architectures, enabling the development of novel therapeutic agents with tailored pharmacological profiles.[1]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this promising area, detailed experimental protocols for the synthesis and evaluation of 3,4-dihydro-1H-isochromene derivatives are essential.

General Procedure for Gold-Catalyzed Cycloisomerization of ortho-Alkynylbenzyl Alcohols

This protocol provides a general method for the synthesis of 1H-isochromenes, which can be subsequently reduced to the 3,4-dihydro derivatives.

Materials:

  • ortho-Alkynylbenzyl alcohol derivative

  • Gold(I) catalyst (e.g., [AuCl(PPh₃)]/AgOTf or a commercially available gold catalyst)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert atmosphere (e-g., nitrogen or argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the ortho-alkynylbenzyl alcohol (1.0 eq).

  • Dissolve the starting material in the anhydrous solvent.

  • Add the gold(I) catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1H-isochromene.

Protocol for P-gp Inhibition Assay

This assay is used to evaluate the ability of 3,4-dihydro-1H-isochromene derivatives to inhibit the P-gp efflux pump.

Cell Line:

  • A cancer cell line overexpressing P-gp (e.g., HCT-15 or MCF-7/ADR) and its parental sensitive cell line.

Reagents:

  • Fluorescent P-gp substrate (e.g., calcein-AM or rhodamine 123)

  • Test compounds (3,4-dihydro-1H-isochromene derivatives)

  • Positive control P-gp inhibitor (e.g., verapamil or PSC833)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the P-gp-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compounds or the positive control for a specified time (e.g., 1 hour).

  • Add the fluorescent P-gp substrate to the wells and incubate for a further period.

  • Wash the cells with ice-cold PBS to remove extracellular fluorescence.

  • Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

  • Calculate the P-gp inhibition activity as the increase in intracellular fluorescence in the presence of the test compound compared to the untreated control.

Future Directions and Conclusion

The journey of 3,4-dihydro-1H-isochromene derivatives from their discovery as fungal metabolites to their current status as promising therapeutic agents is a testament to the power of natural product chemistry and the ingenuity of synthetic chemists. The continued development of novel and efficient synthetic methods will undoubtedly accelerate the exploration of the chemical space around this privileged scaffold.

Future research will likely focus on:

  • The discovery and synthesis of new, more potent, and selective P-gp inhibitors with improved pharmacokinetic properties.

  • The exploration of other biological targets for 3,4-dihydro-1H-isochromene derivatives, expanding their therapeutic potential beyond cancer.

  • The application of this scaffold in the development of probes for chemical biology to further elucidate the mechanisms of drug resistance and other cellular processes.

References

Sources

Introduction: The Benzopyran Scaffold - A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Benzopyrans for Medicinal Chemistry

The benzopyran moiety, a heterocyclic system consisting of a benzene ring fused to a pyran ring, represents a cornerstone in the architecture of a vast array of natural products and synthetic molecules of therapeutic interest. From the anticoagulant properties of warfarin (a coumarin derivative) to the vasorelaxant effects of cromakalim, benzopyran-containing compounds exhibit a remarkable breadth of biological activities. This diversity has cemented their status as "privileged structures" in medicinal chemistry—frameworks that are capable of binding to multiple biological targets with high affinity.

This guide provides a comprehensive overview of key synthetic strategies for constructing substituted benzopyrans, designed for researchers and scientists in drug development. We will move from classical, time-tested reactions to modern, highly efficient catalytic and multi-component methodologies. The focus will be on not just the "how" but the "why"—elucidating the mechanisms and rationale behind experimental choices to empower chemists in their synthetic design.

Classical Approaches: The Pechmann Condensation for Coumarin Synthesis

One of the most fundamental and enduring methods for the synthesis of coumarins (2H-chromen-2-ones), a major subclass of benzopyrans, is the Pechmann condensation. First reported in 1883, this reaction typically involves the acid-catalyzed condensation of a phenol with a β-ketoester.

Mechanistic Insight

The reaction proceeds via a two-stage mechanism:

  • Transesterification: The strong acid catalyst (e.g., H₂SO₄, Amberlyst-15) protonates the carbonyl of the β-ketoester, activating it for nucleophilic attack by the hydroxyl group of the phenol. This initial step forms a new ester linkage.

  • Intramolecular Hydroxyalkylation and Dehydration: The activated phenolic ring then attacks the ketone carbonyl in an intramolecular electrophilic aromatic substitution (specifically, a hydroxyalkylation). Subsequent dehydration of the resulting tertiary alcohol, driven by the formation of a stable conjugated system, yields the final coumarin product.

The choice of catalyst is critical. While sulfuric acid is traditional, solid acid catalysts like Amberlyst-15 or zeolites are increasingly favored as they are reusable, less corrosive, and lead to simpler workups, aligning with the principles of green chemistry.

Pechmann_Condensation Phenol Phenol Catalyst Acid Catalyst (e.g., H₂SO₄) Phenol->Catalyst Protonation Ketoester β-Ketoester Ketoester->Catalyst Protonation Intermediate1 Transesterification Intermediate Catalyst->Intermediate1 Transesterification Intermediate2 Cyclized Intermediate (Tertiary Alcohol) Intermediate1->Intermediate2 Intramolecular Cyclization Coumarin Substituted Coumarin Intermediate2->Coumarin Dehydration

Caption: Mechanism of the Pechmann Condensation.

Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin

This protocol describes the synthesis of a common coumarin derivative using resorcinol and ethyl acetoacetate.

Materials:

  • Resorcinol (1.10 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Concentrated Sulfuric Acid (5 mL)

  • Ethanol

  • Ice bath

Procedure:

  • In a 50 mL round-bottom flask, add resorcinol (1.10 g) and ethyl acetoacetate (1.30 g).

  • Cool the flask in an ice bath.

  • Slowly and with caution, add concentrated sulfuric acid (5 mL) to the mixture while stirring. The mixture will become warm and may turn reddish-orange.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 18-24 hours.

  • Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and 100 mL of cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from ethanol to afford pure 7-hydroxy-4-methylcoumarin as white crystals.

Modern Strategies I: Transition-Metal Catalyzed Cyclizations

Modern organic synthesis heavily relies on transition-metal catalysis to construct complex molecular architectures with high precision and efficiency. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of substituted benzopyrans through intramolecular cyclization pathways.

Mechanistic Insight: Pd-Catalyzed Annulation

A common strategy involves the palladium-catalyzed reaction of an o-iodophenol with an alkyne. The mechanism is a classic example of a Sonogashira coupling followed by an intramolecular cyclization.

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl iodide (the o-iodophenol), forming a Pd(II) intermediate.

  • Sonogashira Coupling: In the presence of a copper co-catalyst, the terminal alkyne couples with the Pd(II) complex, forming a new carbon-carbon bond.

  • Intramolecular Oxypalladation: The phenolic oxygen attacks the alkyne, which is coordinated to the palladium center. This key cyclization step forms the pyran ring.

  • Reductive Elimination: The cycle is completed by reductive elimination, which regenerates the Pd(0) catalyst and releases the benzopyran product.

This approach offers excellent control over regioselectivity and functional group tolerance, making it a powerful tool for building complex benzopyran libraries.

Pd_Catalyzed_Cyclization Start o-Iodophenol + Alkyne Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd o-Iodophenol Sonogashira Sonogashira Coupling (Ar-Pd(II)-Alkyne) OxAdd->Sonogashira Alkyne, Cu(I) Cyclization Intramolecular Oxypalladation Sonogashira->Cyclization 6-endo-dig Product Substituted Benzopyran Cyclization->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Palladium-catalyzed benzopyran synthesis.

Data Comparison: Catalyst and Ligand Effects

The choice of ligand and palladium source can significantly impact reaction efficiency. Below is a representative comparison for a generic intramolecular cyclization.

Catalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃DMF1001275
Pd₂(dba)₃XantphosToluene110892
PdCl₂(PPh₃)₂NoneAcetonitrile801868

Data is illustrative and based on typical findings in the literature.

Modern Strategies II: Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular complexity.

Workflow: One-Pot Synthesis of Dihydropyrano[c]chromenes

A well-established MCR for benzopyran synthesis involves the one-pot reaction of an aromatic aldehyde, malononitrile, and 4-hydroxycoumarin. This reaction is often catalyzed by a simple base like piperidine or a Lewis acid.

  • Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile to form a highly electrophilic arylidene malononitrile intermediate.

  • Michael Addition: The enolate of 4-hydroxycoumarin (a potent nucleophile) attacks the arylidene intermediate in a Michael-type 1,4-conjugate addition.

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a rapid intramolecular cyclization, followed by tautomerization to yield the stable dihydropyrano[c]chromene product.

This sequence allows for the assembly of a complex, fused tricyclic system from simple, readily available starting materials in a single, efficient step.

MCR_Workflow cluster_reactants Reactants Aldehyde Aromatic Aldehyde Catalyst Catalyst (e.g., Piperidine) Aldehyde->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Hydroxycoumarin 4-Hydroxycoumarin Step2 Step 2: Michael Addition Hydroxycoumarin->Step2 Intermediate A Step1 Step 1: Knoevenagel Condensation Catalyst->Step1 Step1->Step2 Intermediate A Step3 Step 3: Intramolecular Cyclization Step2->Step3 Intermediate B Product Dihydropyrano[c]chromene Step3->Product

Caption: Workflow for a three-component benzopyran synthesis.

Experimental Protocol: MCR Synthesis of a Pyrano[c]chromene Derivative

Materials:

  • 4-hydroxycoumarin (1.62 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Ethanol (20 mL)

  • Piperidine (0.1 mL, catalytic amount)

Procedure:

  • In a 100 mL flask, combine 4-hydroxycoumarin, benzaldehyde, and malononitrile in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (approx. 2-3 drops) to the mixture.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.

  • Upon completion, a solid precipitate usually forms. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials.

  • The product is often pure enough after washing, but can be recrystallized from ethanol or an ethanol/DMF mixture if necessary.

Conclusion

The synthesis of substituted benzopyrans is a rich and evolving field. While classical methods like the Pechmann condensation remain valuable for their simplicity and scalability, modern catalytic and multi-component strategies offer unparalleled efficiency, control, and the ability to rapidly access novel chemical space. For the medicinal chemist, a deep understanding of these diverse synthetic tools is essential for the rational design and development of next-generation therapeutics based on this privileged scaffold. The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, required scale, and available resources, but the principles of mechanistic understanding and methodological optimization remain universal.

References

  • Note: Due to the nature of the tool, direct linking to paywalled articles is avoided.

Methodological & Application

Synthesis of 3,4-dihydro-1H-2-Benzopyran-1-methanamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and professionals in drug development and organic synthesis.

Abstract: This document provides a comprehensive guide to the multi-step synthesis of 3,4-dihydro-1H-2-Benzopyran-1-methanamine, a valuable building block in medicinal chemistry. The protocol details a robust and logical synthetic pathway, beginning from commercially available starting materials and proceeding through key intermediates. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety precautions, and characterization data. The synthesis is structured to be both reproducible and scalable for research and development purposes.

Introduction

The 3,4-dihydro-1H-2-benzopyran (isochroman) scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds. The introduction of a methanamine substituent at the C1 position yields 3,4-dihydro-1H-2-Benzopyran-1-methanamine, a primary amine that serves as a crucial synthon for the elaboration into a diverse array of pharmaceutical candidates. Its structural rigidity and the presence of a basic amino group make it an attractive moiety for targeting various biological receptors. This guide outlines a reliable four-step synthesis to obtain this target compound with a focus on practical execution and scientific rationale.

Overall Synthetic Strategy

The synthesis commences with the formation of the isochroman core, followed by functionalization at the C1 position to introduce a carboxamide group, which is then reduced to the desired primary amine.

Synthetic_Pathway A 2-Phenylethanol B Isochroman A->B  Formaldehyde, HCl C Isochroman-1-one B->C  KMnO4, H+   D Isochroman-1-carboxamide C->D  1. NaCN, H+ 2. H2SO4 3. SOCl2 4. NH3 E 3,4-dihydro-1H-2-Benzopyran-1-methanamine D->E  LiAlH4, THF  

Caption: Overall synthetic workflow for 3,4-dihydro-1H-2-Benzopyran-1-methanamine.

Part 1: Synthesis of the Isochroman Scaffold

The foundational isochroman ring system is constructed from a readily available starting material, 2-phenylethanol, through an acid-catalyzed reaction with formaldehyde.

Step 1: Synthesis of 2-Phenylethanol (Optional Starting Point)

While 2-phenylethanol is commercially available, this section provides a protocol for its synthesis from benzene for laboratories where it may not be in stock. The most common industrial method is the Friedel-Crafts alkylation of benzene with ethylene oxide[1]. A laboratory-scale alternative involves a Grignard reaction.

Reaction Scheme: Benzene + Ethylene Oxide --(AlCl₃)--> 2-Phenylethanol

Protocol 1A: Friedel-Crafts Alkylation

  • Safety Note: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Ethylene oxide is a toxic, flammable gas. This reaction should only be performed by experienced chemists.

  • To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., excess benzene) at low temperature (0-5 °C), slowly bubble in ethylene oxide gas.

  • Maintain the low temperature throughout the addition to control the exothermic reaction and minimize the formation of byproducts like diphenylethanol.

  • After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

  • Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

Step 2: Synthesis of Isochroman

The isochroman ring is formed via an electrophilic aromatic substitution reaction between 2-phenylethanol and formaldehyde, catalyzed by a strong acid like hydrochloric acid[2][3].

Reaction Scheme: 2-Phenylethanol + Formaldehyde --(HCl)--> Isochroman

Protocol 1B: Isochroman Synthesis

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, combine 2-phenylethanol and paraformaldehyde[2].

  • Cool the mixture in an ice bath and pass a steady stream of dry hydrogen chloride gas through the suspension with vigorous stirring for approximately 2 hours[3].

  • Remove the ice bath and continue stirring at room temperature for an additional 4-6 hours. The reaction mixture should become a clear solution.

  • Let the reaction mixture stand overnight at room temperature.

  • Carefully add a solution of sodium hydroxide to neutralize the excess acid. This should be done cautiously in an ice bath as the neutralization is exothermic.

  • Heat the mixture to reflux for 2 hours to ensure complete reaction and decomposition of any intermediates.

  • After cooling, extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude isochroman by vacuum distillation[2].

ParameterValueReference
Starting Material2-Phenylethanol[2]
ReagentParaformaldehyde[2]
CatalystHydrogen Chloride (gas)[3]
Reaction Time6-8 hours + overnight[2][3]
Work-upBasic work-up, extraction[2]
PurificationVacuum Distillation[2]
Expected Yield~99% (based on literature)[2]

Part 2: Functionalization at the C1 Position

With the isochroman core in hand, the next phase involves the introduction of a functional group at the benzylic C1 position, which is activated for oxidation.

Step 3: Oxidation of Isochroman to Isochroman-1-one

The benzylic carbon at the 1-position of isochroman can be selectively oxidized to a ketone (lactone in this case) using a strong oxidizing agent like potassium permanganate under acidic conditions[4][5][6].

Reaction Scheme: Isochroman --(KMnO₄, H⁺)--> Isochroman-1-one

Protocol 2A: Oxidation to Isochroman-1-one

  • Dissolve isochroman in a suitable solvent that is relatively resistant to oxidation, such as acetone or a mixture of acetic acid and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water dropwise to the stirred isochroman solution. The purple color of the permanganate should disappear as it reacts.

  • Maintain the temperature below 10 °C during the addition to prevent over-oxidation.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color persists, indicating the consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude isochroman-1-one by column chromatography on silica gel or by recrystallization.

ParameterValueReference
Starting MaterialIsochroman
Oxidizing AgentPotassium Permanganate[5][6]
SolventAcetone/Water or Acetic Acid/Water
Reaction Temperature0-10 °C initially, then room temp.
Work-upReductive quench, extraction
PurificationColumn Chromatography/Recrystallization
Expected YieldModerate to good

Part 3: Elaboration to the Amine

The final stage of the synthesis involves the conversion of the lactone to a carboxamide, followed by reduction to the target primary amine.

Step 4: Conversion of Isochroman-1-one to Isochroman-1-carboxamide

This is a multi-step transformation within a single conceptual stage. The lactone is first converted to the corresponding carboxylic acid, which is then activated and reacted with ammonia to form the amide.

Reaction Scheme: Isochroman-1-one → 3,4-dihydro-1H-isochromene-1-carboxylic acid → 3,4-dihydro-1H-isochromene-1-carboxamide

Protocol 3A: Synthesis of Isochroman-1-carboxamide

  • Sub-step i: Hydrolysis of Isochroman-1-one

    • Reflux the isochroman-1-one in an aqueous solution of a strong base, such as sodium hydroxide, until the lactone has completely hydrolyzed to the sodium salt of the corresponding hydroxy acid.

    • Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the 3,4-dihydro-1H-isochromene-1-carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Sub-step ii: Amidation of the Carboxylic Acid

    • Safety Note: Thionyl chloride (SOCl₂) is a corrosive and toxic reagent. Handle it in a fume hood with appropriate PPE.

    • Suspend the dried 3,4-dihydro-1H-isochromene-1-carboxylic acid in an inert solvent like dichloromethane or toluene.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂) and gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases. This converts the carboxylic acid to the more reactive acid chloride.

    • Remove the excess SOCl₂ and solvent under reduced pressure.

    • Dissolve the crude acid chloride in a fresh portion of an inert solvent and cool it in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

    • After the reaction is complete, filter the solid ammonium chloride byproduct.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude isochroman-1-carboxamide.

    • Purify the amide by recrystallization.

Step 5: Reduction of Isochroman-1-carboxamide to the Target Amine

The final step is the reduction of the primary amide to the primary amine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄)[7].

Reaction Scheme: Isochroman-1-carboxamide --(LiAlH₄)--> 3,4-dihydro-1H-2-Benzopyran-1-methanamine

Reduction_Mechanism cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Formation of Iminium Ion cluster_2 Step 3: Second Hydride Attack cluster_3 Step 4: Aqueous Work-up Amide R-C(=O)NH2 Intermediate1 [R-CH(O⁻)-NH2]·AlH3 Amide->Intermediate1 H⁻ attack on C=O LAH LiAlH4 Intermediate1_c [R-CH(O⁻)-NH2]·AlH3 Intermediate2 [R-CH=NH2⁺] Intermediate2_c [R-CH=NH2⁺] Intermediate1_c->Intermediate2 Elimination of OAlH2⁻ Amine_complex [R-CH2-NH2]·AlH3 Intermediate2_c->Amine_complex H⁻ attack Amine_complex_c [R-CH2-NH2]·AlH3 Final_Amine R-CH2-NH2 Amine_complex_c->Final_Amine H2O

Caption: Generalized mechanism for the LiAlH₄ reduction of a primary amide.

Protocol 3B: Reduction to the Final Product

  • Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Dissolve the isochroman-1-carboxamide in dry THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Work-up (Fieser method): Cautiously and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL of H₂O, 'x' mL of 15% NaOH, and then 3'x' mL of H₂O). This procedure is designed to produce a granular precipitate that is easy to filter.

  • Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts.

  • Wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude amine can be further purified by distillation under high vacuum or by conversion to its hydrochloride salt followed by recrystallization.

ParameterValueReference
Starting MaterialIsochroman-1-carboxamide
Reducing AgentLithium Aluminum Hydride (LiAlH₄)[7]
SolventAnhydrous Tetrahydrofuran (THF)
Reaction TemperatureReflux
Work-upFieser method (H₂O, NaOH(aq))
PurificationHigh Vacuum Distillation/Salt Formation
Expected YieldGood to excellent

Characterization

The final product and all intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in the amide and lactone, N-H stretch in the amine).

Conclusion

This application note presents a detailed and rational multi-step synthesis for 3,4-dihydro-1H-2-Benzopyran-1-methanamine. By following these protocols, researchers can reliably produce this valuable chemical intermediate for further elaboration in drug discovery and development programs. The provided explanations for each step aim to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the procedures as needed.

References

  • U.S. Patent 6,166,269A, "Process for the preparation of 2-phenyl ethanol," accessed January 13, 2026, .
  • Pearson, "Show how you would synthesize the following: a. 2-phenylethanol by the addition of formaldehyde to a suitable Grignard reagent," accessed January 13, 2026, [Link].

  • U.S. Patent 6,979,753B2, "Process for preparation of 2-phenyl ethanol," accessed January 13, 2026, .
  • Wikipedia, "Phenethyl alcohol," accessed January 13, 2026, [Link].

  • Academic Journals, "Convergent preparation of 2-phenylethanol," accessed January 13, 2026, [Link].

  • Master Organic Chemistry, "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives," accessed January 13, 2026, [Link].

  • ResearchGate, "Isochromans from 2-(3′,4′-dihydroxy)phenylethanol," accessed January 13, 2026, [Link].

  • ResearchGate, "Synthesis of isochroman-1-one derivatives," accessed January 13, 2026, [Link].

  • Organic Chemistry Portal, "Synthesis of isochromans," accessed January 13, 2026, [Link].

  • PrepChem.com, "Synthesis of isochroman," accessed January 13, 2026, [Link].

  • Google Patents, "Method for catalytic synthesis of isochroman-1-one or aromatic ketone compound," accessed January 13, 2026, .
  • RSC Publishing, "Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade," accessed January 13, 2026, [Link].

  • Google Patents, "Conversion of nitrile compounds into corresponding carboxylic acids and esters," accessed January 13, 2026, .
  • NIT Rourkela, "Oxidation by permanganate: synthetic and mechanistic aspects," accessed January 13, 2026, [Link].

  • PubMed, "Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation," accessed January 13, 2026, [Link].

  • Wikipedia, "Blanc chloromethylation," accessed January 13, 2026, [Link].

  • ResearchGate, "Scheme 2. Pathway for the Formation of Isochroman...," accessed January 13, 2026, [Link].

  • PubChem, "2-Phenylethanol," accessed January 13, 2026, [Link].

  • Sciencemadness.org, "2452 - Rigby : Hydroxylations with Potassium Manganate.," accessed January 13, 2026, [Link].

  • Google Patents, "Method of effecting chemical reactions involving formaldehyde," accessed January 13, 2026, .
  • YouTube, "Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions)," accessed January 13, 2026, [Link].

  • Oriental Journal of Chemistry, "Kinetic and Mechanistic Study of Oxidation of Ester By KMnO," accessed January 13, 2026, [Link].

  • YouTube, "Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids," accessed January 13, 2026, [Link].

  • ResearchGate, "ChemInform Abstract: One-Pot Transformation of Carboxylic Acids into Nitriles.," accessed January 13, 2026, [Link].

  • ResearchGate, "Efficient One Step Transformation of Carboxylic Acids to Nitriles with the Carbon Chain Shortened by One Carbon Atom," accessed January 13, 2026, [Link].

Sources

Application Notes and Protocols: A Step-by-Step Guide to Reductive Amination for the Synthesis of Amino-Functionalized Benzopyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Reductive Amination in Benzopyran Chemistry

The benzopyran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of this privileged structure is crucial for modulating its pharmacological profile. Reductive amination stands out as a robust and versatile method for introducing amino groups, which can significantly impact a molecule's polarity, basicity, and ability to form key interactions with biological targets.[4]

It is critical to understand that reductive amination is not typically employed for the de novo synthesis of the benzopyran ring itself, as this is an oxygen-containing heterocycle. Instead, this powerful reaction is strategically used to functionalize benzopyran precursors that already contain a carbonyl group (an aldehyde or a ketone). This guide will provide a detailed, step-by-step protocol for the synthesis of amino-functionalized benzopyran derivatives via reductive amination, with a focus on the underlying chemical principles and practical considerations.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a chemical reaction that converts a carbonyl group into an amine through an intermediate imine.[4] The reaction is typically carried out as a one-pot procedure where a carbonyl compound reacts with an amine in the presence of a reducing agent. The general mechanism can be broken down into two key stages:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal undergoes dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[4][5]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[6]

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Carbonyl R1(C=O)R2 Hemiaminal R1C(OH)(NR3R4)R2 Carbonyl->Hemiaminal + R3R4NH Amine R3R4NH Imine/Iminium [R1C(=N+R3R4)R2] or R1C(=NR3)R2 Hemiaminal->Imine/Iminium - H₂O Final_Amine R1CH(NR3R4)R2 Imine/Iminium->Final_Amine + [H⁻] H2O H₂O Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Application in Benzopyran Synthesis: Functionalization of a Benzopyran-3-carbaldehyde

A common strategy for synthesizing amino-functionalized benzopyrans involves the reductive amination of a benzopyran aldehyde. For instance, a substituted 2H-chromene-3-carbaldehyde can be reacted with a primary or secondary amine to introduce a variety of aminomethyl groups at the C3 position. This functionalization is pivotal in the development of novel therapeutic agents.[7][8]

The following workflow illustrates the reductive amination of a generic benzopyran-3-carbaldehyde with a primary amine.

Benzopyran_Reductive_Amination_Workflow start Start | Benzopyran-3-carbaldehyde and Primary Amine (R-NH₂) dissolve Dissolve Reactants In an appropriate aprotic solvent (e.g., 1,2-dichloroethane) start->dissolve add_reducing_agent Add Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise dissolve->add_reducing_agent stir Reaction Stir at room temperature for 1-24 hours add_reducing_agent->stir quench Quench Reaction Add saturated aqueous NaHCO₃ or water stir->quench extract Extraction Extract with an organic solvent (e.g., EtOAc or CH₂Cl₂) quench->extract dry_concentrate Dry and Concentrate Dry the organic layer (e.g., Na₂SO₄) and concentrate under reduced pressure extract->dry_concentrate purify Purification Column chromatography on silica gel dry_concentrate->purify end End | Purified Amino-Functionalized Benzopyran Derivative purify->end

Caption: Experimental workflow for the reductive amination of a benzopyran-3-carbaldehyde.

Detailed Protocol: Synthesis of a N-Benzyl-2H-chromen-3-yl)methanamine Derivative

This protocol provides a representative procedure for the reductive amination of a benzopyran-3-carbaldehyde with benzylamine using sodium triacetoxyborohydride as the reducing agent.

Materials and Equipment:

  • 2H-chromene-3-carbaldehyde derivative

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the 2H-chromene-3-carbaldehyde derivative (1.0 eq).

  • Dissolution: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Amine Addition: Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-24 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((2H-chromen-3-yl)methyl)aniline derivative.

ParameterRecommended Value/ConditionRationale
Stoichiometry (Aldehyde:Amine:Reducing Agent) 1.0 : 1.1 : 1.5A slight excess of the amine helps to drive the imine formation. An excess of the reducing agent ensures complete reduction of the imine.
Solvent 1,2-Dichloroethane (DCE)An aprotic solvent that is compatible with the reducing agent and effectively dissolves the reactants.[9]
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reducing agent that does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions.[9]
Temperature Room TemperatureSufficient for most reductive aminations with activated aldehydes.
Reaction Time 1-24 hoursDependent on the reactivity of the substrates; should be monitored by TLC.

Key Considerations and Troubleshooting

Choice of Reducing Agent:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and selectivity for imines over carbonyls.[9] It is particularly useful for one-pot reactions.

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is toxic and can generate hydrogen cyanide under acidic conditions. It is effective at a slightly acidic pH.[10]

  • Sodium Borohydride (NaBH₄): A less expensive but more reactive reducing agent. It can reduce the starting carbonyl, so it is best used in a two-step procedure where the imine is pre-formed before the addition of NaBH₄.[11]

Troubleshooting Common Issues:

  • Low Yield:

    • Incomplete imine formation: Consider adding a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water.

    • Side reactions: If the starting carbonyl is being reduced, switch to a milder reducing agent like NaBH(OAc)₃.

  • Formation of Dialkylated Amine (with primary amines):

    • This can occur if the product amine reacts with the starting aldehyde. Use a slight excess of the primary amine to favor the formation of the desired secondary amine.

References

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 37(10), 1673–1674.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Leuckart, R. (1885). Ueber eine neue Bildungsweise von Tribenzylamin. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.
  • Wallach, O. (1893). Zur Kenntniss der Terpene und der ätherischen Oele. Ueber die Einwirkung von primären und secundären aliphatischen Aminen auf Campher. Justus Liebigs Annalen der Chemie, 275(1), 110-144.
  • Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid—a convenient reagent for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 44(8), 1368–1371.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Sodium Triacetoxyborohydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Gomes, C. R. B., & de Andrade, C. H. (2016). Privileged structures: a useful concept for the rational design of new lead compounds. Current medicinal chemistry, 23(6), 539-558.
  • Singh, M. V., & Tiwari, A. K. (2023).
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2015). Synthesis and chemical characterization of some novel benzopyrans and their biological activity studies. Der Pharma Chemica, 7(10), 25-35.
  • Sangani, C. B., & Shah, A. K. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. World Journal of Pharmaceutical Research, 13(3), 1196-1210.
  • Taylor & Francis. (n.d.). Benzopyran – Knowledge and References. Retrieved from [Link]

  • Hassan, G. S., Farag, N. A., Hegazy, G. H., & Arafa, R. K. (2008). Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition. Archiv der Pharmazie, 341(11), 725-733.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Zhang, Y., et al. (2014). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. ACS Medicinal Chemistry Letters, 5(9), 1032-1037.
  • Sharma, G., et al. (2017). Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. Bioorganic & Medicinal Chemistry Letters, 27(15), 3478-3482.
  • Martínez-Sotelo, J., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry, 14(11), 2209-2223.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]... (Please note that a specific, stable URL for a YouTube video cannot be guaranteed, but the title and channel provide a reliable search query).

  • Chemistry LibreTexts. (2020). Reductive Amination. Retrieved from [Link]

  • Martínez-Sotelo, J., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. PubMed Central. Retrieved from [Link]

Sources

Application Notes & Protocols: The 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-1H-2-benzopyran ring system, often referred to as an isochroman, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This guide focuses specifically on the 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- scaffold, a key building block that combines the rigidity of the isochroman core with the versatile functional handle of a primary aminomethyl group. This combination allows for systematic structural modifications to probe interactions with various biological targets, leading to compounds with significant activities, including central nervous system (CNS) modulation, anticancer, and antihypertensive effects. Herein, we provide an in-depth exploration of the synthesis, derivatization strategies, and structure-activity relationships (SAR) of this scaffold, supplemented with detailed, field-proven protocols for its synthesis and biological evaluation.

The Isochroman-1-methanamine Scaffold: A Privileged Structure

The 3,4-dihydro-1H-2-benzopyran (isochroman) core imparts a defined three-dimensional conformation, which is advantageous for specific binding to protein targets. The fusion of a benzene ring with a dihydropyran ring creates a rigid structure that reduces the entropic penalty upon binding and allows for the precise spatial orientation of substituents. The introduction of a methanamine group at the C1 position provides a critical anchor point for derivatization. This primary amine can be readily modified to introduce a wide variety of functional groups through techniques like N-alkylation, acylation, and reductive amination, enabling the exploration of extensive chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown remarkable affinity for a range of biological targets. For instance, specific analogs have been identified as potent and selective ligands for dopamine D1 and serotonin 5-HT1A receptors, highlighting its potential in developing treatments for neurological and psychiatric disorders.[1][2][3] Furthermore, the broader benzopyran class of molecules has demonstrated significant potential as anticancer agents and antihypertensive potassium channel openers, suggesting diverse therapeutic avenues for this scaffold.[4][5][6]

Synthetic Pathways and Derivatization Strategies

The synthesis of the 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- core and its derivatives often involves multi-step sequences that build upon the isochroman ring system. A common strategy involves the stereospecific synthesis of the isochroman core followed by the introduction and modification of the aminomethyl side chain.

General Synthetic Workflow

A representative synthetic approach to generate a library of C3-substituted and N-substituted analogs is outlined below. This workflow allows for diversification at two key positions, enabling extensive SAR studies.

G cluster_0 Core Synthesis cluster_1 C3 & C1 Derivatization cluster_2 Library Generation A 2-(2-Hydroxyethyl)benzoic acid derivative B Lactonization A->B Acid catalyst (e.g., p-TSA) C Isochroman-1-one B->C D Reduction & Grignard/Organolithium Addition C->D E 3-Substituted Isochroman D->E F Introduction of C1-Precursor (e.g., Vilsmeier-Haack) E->F G Isochroman-1-carbaldehyde F->G H Reductive Amination G->H NH3, Reducing Agent (e.g., NaBH3CN) I 1-Aminomethyl Isochroman Scaffold H->I J N-Alkylation / Acylation I->J Alkyl halides / Acyl chlorides K Final Derivative Library J->K

Caption: General workflow for the synthesis and derivatization of the scaffold.

Key Derivatization Reactions
  • N-Alkylation: The primary amine of the scaffold is a versatile nucleophile for introducing alkyl substituents. Reaction with various alkyl halides or tosylates under basic conditions allows for the synthesis of secondary and tertiary amines, which can significantly impact receptor affinity and selectivity.

  • Amide Coupling: Acylation of the primary amine with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) is a robust method to introduce a wide range of functional groups.[7][8] This strategy is particularly useful for mimicking peptide bonds or introducing moieties that can form critical hydrogen bond interactions with the target protein.

  • Substitution on the Benzene Ring: Modifications to the aromatic ring, such as the introduction of hydroxyl, methoxy, or halogen groups, can modulate the electronic properties and lipophilicity of the molecule. These changes influence pharmacokinetic properties and can lead to new interactions within the binding pocket. For example, studies on related benzopyrans have shown that hydroxyl groups at the 6-position can be critical for activity.[1]

  • Modification at the C3 Position: Introducing substituents at the C3 position of the isochroman ring can explore additional binding pockets and enhance potency and selectivity. Both alkyl and aryl groups have been shown to be well-tolerated and can significantly boost dopaminergic activity.[3]

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- scaffold has yielded crucial insights into the structural requirements for various biological activities.

CNS Activity: Dopamine and Serotonin Receptor Ligands

The scaffold has proven particularly fruitful in the discovery of ligands for CNS receptors.

  • Dopamine D1 Receptor Agonists: Research has shown that the (1R,3S) stereoisomer is crucial for potent D1 receptor agonism.[3] Substitution at the C3 position with aryl, arylalkyl, and cyclic or acyclic alkyl groups markedly enhances dopaminergic activity compared to the unsubstituted parent compound.[3] Catechol-like dihydroxy substitutions on the benzene ring (at C5 and C6) are often key for mimicking dopamine and achieving high affinity.[2][3]

  • 5-HT1A Receptor Ligands: The affinity for the 5-HT1A receptor is highly sensitive to the nature of the substitution on the aminomethyl nitrogen. Often, incorporating the nitrogen into a larger pharmacophore, such as an arylpiperazine moiety via an alkyl linker, leads to high-affinity ligands.[9][10][11] The electrostatic and steric properties of these substituents are critical determinants of binding affinity.[10]

Table 1: SAR Summary for CNS Receptor Affinity

Scaffold PositionModificationEffect on ActivityRepresentative Ki / EC50 ValuesTarget(s)
C1-Amine Primary Amine (-NH2)Optimal for potent D1 antagonism/agonism.[1][3]EC50 < 10 nM[3]Dopamine D1
C1-Amine N-Aralkyl SubstitutionImportant for high 5-HT1A affinity.[10]Ki = 0.15 - 28 nM[10]Serotonin 5-HT1A
C3-Position Aryl, Arylalkyl, Cyclic AlkylMarked enhancement of D1 potency.[3]EC50 < 10 nM[3]Dopamine D1
C5/C6-Position Dihydroxy (Catechol)High affinity for D1 receptors.[2][3]pEC50 = 8.97[12]Dopamine D1
C6-Position Hydroxyl (-OH)Increases potency for D1 antagonism.[1]N/ADopamine D1
Anticancer Activity

While SAR studies on the specific 1H-2-Benzopyran-1-methanamine scaffold are emerging, the broader class of benzopyran derivatives has shown significant antiproliferative activity.

  • Substituent Effects: Studies on benzopyran-4-one derivatives show that substitutions at various positions can lead to potent and selective anticancer agents. For example, isoxazole hybrid compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines like MDA-MB-231 while being significantly less toxic to normal cells.[4] The presence of aliphatic amino substitutions has also been correlated with potent anticancer activity in flavone derivatives.[5]

Table 2: Representative Anticancer Activity of Benzopyran Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzopyran-4-one-isoxazole hybrid (5a)MDA-MB-2315.6 - 17.84[4]
Benzopyran-4-one-isoxazole hybrid (5c)MDA-MB-2313.3 - 12.92[4]
3,4-dihydropyridine-2(1H)-thione (S22)A375 (Melanoma)1.71[13]
3-pyridyl benzopyran (H10)VariousN/A (Active in vivo)[14]
2-(3'-chlorophenyl)-7-ethylamine-4H-1-benzopyran-4-oneMCF-711.23[5]
Antihypertensive Activity

The benzopyran structure is a core component of potassium channel openers like cromakalim, known for their potent antihypertensive effects.

  • Key Structural Features: SAR studies have revealed that for potent antihypertensive activity, a strong electron-withdrawing group (like cyano) at the C6-position is often required.[6] The nature of the substituent at the C4 position is also critical, with groups like (1,6-dihydro-6-oxopyridazin-3-yl)amino leading to potent and long-acting coronary vasodilation.[6] Hybridizing an isopropanolamine moiety (common in beta-blockers) onto an isochroman-4-one scaffold produced a compound with a potent β1-adrenoceptor blocking effect and significant blood pressure reduction in spontaneously hypertensive rats (SHRs).[15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative scaffold derivative and its subsequent biological evaluation.

Protocol 1: Synthesis of a 3-Substituted 1-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran Derivative

This protocol describes a representative synthesis adapted from methodologies for creating C3-substituted isochroman derivatives, culminating in a reductive amination to install the key aminomethyl group.

G start Start: 2-(2-Hydroxyethyl)benzoic acid step1 Step 1: Lactonization - Add p-TSA (cat.) - Reflux in Toluene with Dean-Stark trap - Purify via chromatography start->step1 step2 Step 2: Grignard Addition - Dissolve isochroman-1-one in dry THF - Cool to -78°C - Add Phenylmagnesium bromide (1.1 eq) - Quench with sat. NH4Cl step1->step2 Isochroman-1-one intermediate step3 Step 3: Reductive Cyclization - Dissolve intermediate in CH2Cl2 - Add Triethylsilane (3 eq) - Add Boron trifluoride etherate (3 eq) - Stir at RT, monitor by TLC step2->step3 Lactol intermediate step4 Step 4: Formylation - Add Vilsmeier reagent (POCl3/DMF) - Heat reaction mixture - Hydrolyze with NaOAc solution - Extract and purify step3->step4 3-Phenylisochroman step5 Step 5: Reductive Amination - Dissolve aldehyde in Methanol - Add NH4OAc (10 eq) - Add NaBH3CN (1.5 eq) - Stir at RT, acid/base workup step4->step5 3-Phenylisochroman-1-carbaldehyde end_node Product: (3-Phenyl-3,4-dihydro-1H-isochromen-1-yl)methanamine step5->end_node

Caption: Synthetic protocol workflow for a representative scaffold derivative.

Materials:

  • 2-(2-Hydroxyethyl)benzoic acid

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol

  • Phenylmagnesium bromide (in THF)

  • Triethylsilane (Et3SiH)

  • Boron trifluoride etherate (BF3·OEt2)

  • Vilsmeier reagent (prepared from POCl3 and DMF)

  • Ammonium acetate (NH4OAc)

  • Sodium cyanoborohydride (NaBH3CN)

  • Standard reagents for workup and purification (HCl, NaOH, NaHCO3, brine, MgSO4, silica gel)

Procedure:

  • Lactonization: To a solution of 2-(2-hydroxyethyl)benzoic acid in toluene, add a catalytic amount of p-TSA. Reflux using a Dean-Stark apparatus to remove water. Upon completion (monitored by TLC), cool the reaction, wash with saturated NaHCO3 solution, and purify by column chromatography to yield the isochroman-1-one.

  • Grignard Addition: Dissolve the isochroman-1-one in anhydrous THF and cool to -78 °C under an inert atmosphere. Add phenylmagnesium bromide dropwise. Stir for 1-2 hours, then quench the reaction by adding saturated aqueous NH4Cl. Extract with ethyl acetate and concentrate to obtain the crude lactol intermediate.

  • Reductive Cyclization: Dissolve the crude lactol in DCM. Add triethylsilane followed by the dropwise addition of BF3·OEt2 at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Quench carefully with NaHCO3 solution, extract, and purify to obtain 3-phenyl-3,4-dihydro-1H-2-benzopyran.

  • Formylation: Prepare the Vilsmeier reagent by adding POCl3 to DMF at 0 °C. Add the 3-phenylisochroman to the reagent and heat. After the reaction is complete, pour onto ice and hydrolyze with sodium acetate solution. Extract the product, 3-phenylisochroman-1-carbaldehyde, and purify.

  • Reductive Amination: Dissolve the aldehyde in methanol. Add a large excess of ammonium acetate, followed by sodium cyanoborohydride in portions.[16][17] Stir at room temperature overnight. Acidify the mixture with HCl, remove methanol under reduced pressure, and perform an aqueous workup. Basify the aqueous layer with NaOH and extract the final amine product with DCM. Purify by chromatography.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

This protocol details the use of the MTT assay to determine the cytotoxic effects of synthesized compounds on a cancer cell line (e.g., MDA-MB-231).[4][5][18]

Materials:

  • MDA-MB-231 breast cancer cell line

  • DMEM culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well microtiter plates

  • Multichannel pipette, CO2 incubator, microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: Viability (%) = (Abs_sample / Abs_control) * 100. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 3: 5-HT1A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human 5-HT1A receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM Serotonin (5-HT).

  • Test compounds dissolved in DMSO.

  • 96-well plates, glass fiber filters (GF/B), cell harvester, liquid scintillation counter, and scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Homogenize in ice-cold assay buffer and centrifuge at ~40,000 x g for 15 minutes at 4 °C. Resuspend the pellet in fresh assay buffer to a final protein concentration of approximately 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or diluted test compound.

    • 50 µL of [3H]-8-OH-DPAT diluted in assay buffer to a final concentration of ~1.0 nM.[10]

    • 150 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at 27-30 °C for 60 minutes with gentle shaking.[10]

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • For each test compound concentration, calculate the percent inhibition of specific binding.

    • Determine the IC50 value by fitting the inhibition data to a one-site competition model using non-linear regression.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 4: Antihypertensive Screening (DOCA-Salt Model)

This protocol outlines the induction of hypertension in rats using deoxycorticosterone acetate (DOCA) and salt, a standard model for screening antihypertensive agents.[1][12]

Materials:

  • Male Sprague-Dawley or Wistar rats (8-9 weeks old).

  • Deoxycorticosterone acetate (DOCA).

  • Dimethylformamide (DMF) or olive oil for vehicle.

  • Anesthetics (e.g., ketamine/xylazine).

  • 1% NaCl solution for drinking water.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry).

Procedure:

  • Acclimatization: Acclimate rats to housing conditions and handling for at least one week.

  • Uninephrectomy (Day 0): Anesthetize the rats. Make a lateral abdominal incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and carefully remove the kidney. Suture the incision.[12][13] Provide appropriate post-operative care.

  • DOCA-Salt Administration (Starting Day 1):

    • Replace the drinking water with 1% NaCl solution.[12][13]

    • Administer DOCA (e.g., 20-25 mg/kg, subcutaneously) twice weekly.[12][13] The DOCA should be dissolved in a suitable vehicle. A sham group should receive vehicle injections and normal drinking water.

  • Hypertension Development: Monitor blood pressure weekly using a tail-cuff system. Hypertension (systolic blood pressure > 150 mmHg) typically develops over 3-5 weeks.

  • Drug Administration and Evaluation: Once hypertension is established, randomize the hypertensive rats into treatment groups. Administer the test compounds (e.g., orally or via injection) daily for a predetermined period (e.g., 1-2 weeks).

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals during the treatment period.

  • Data Analysis: Compare the change in blood pressure in the treated groups to the vehicle-treated hypertensive control group. A significant reduction in blood pressure indicates potential antihypertensive activity.

Conclusion and Future Directions

The 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- scaffold is a versatile and highly tractable platform for the design of novel therapeutic agents. Its rigid conformation and the synthetic accessibility of the C1-aminomethyl group provide an excellent starting point for generating diverse chemical libraries. The demonstrated activity of its derivatives against key targets in the CNS, oncology, and cardiovascular disease underscores its "privileged" status.

Future research should focus on expanding the structural diversity around this core, exploring new substitution patterns on the aromatic ring and at the C3/C4 positions. The application of modern synthetic techniques, such as combinatorial chemistry and parallel synthesis, will accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of the ADME-Tox properties of these derivatives will be crucial for translating potent in vitro activity into successful in vivo candidates. The integration of computational modeling with synthetic chemistry and biological screening will undoubtedly continue to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Venkateswararao E, Sharma VK, Manickam M, et al. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules. 2019;24(21):3946. [Link]

  • Pawar R, Singh P, Sharma P, et al. Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica. 2022;14(8):1-9. [Link]

  • Wysocki M, Wietrzyk J, Bielenica A, et al. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. Molecules. 2022;27(1):214. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • Irvine JC, Woodman OL, Ritchie RH. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress. Oxid Med Cell Longev. 2011;2011:273412. [Link]

  • DeNinno MP, Schoenleber R, Asin KE, et al. (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran: a potent and selective D1 agonist. J Med Chem. 1990;33(11):2948-2950. [Link]

  • Lee KH, Morris-Natschke SL, Yang X, et al. Synthesis, molecular targets, and antitumor activities of substituted tetrahydro-1-oxopyrano[4,3-b][4]benzopyrans and nanogels for drug delivery. Anticancer Agents Med Chem. 2009;9(8):864-876. [Link]

  • Lundgren S, Sjöberg PJ, Åqvist J, et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org Biomol Chem. 2014;12(46):9459-9465. [Link]

  • DeNinno MP, Schoenleber R, Perner R, et al. Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. J Med Chem. 1990;33(10):2948-2950. [Link]

  • DeNinno MP, Schoenleber R, Asin KE, et al. (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran: a potent and selective D1 agonist. J Med Chem. 1990;33(11):2948-2950. [Link]

  • DeNinno MP, Schoenleber R, MacKenzie R, et al. Synthesis and Dopaminergic Activity of 3-substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans: Characterization of an Auxiliary Binding Region in the D1 Receptor. J Med Chem. 1991;34(8):2561-2569. [Link]

  • Al-Abed Y, Abdullah T, Ali M, et al. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS Med Chem Lett. 2019;10(9):1299-1304. [Link]

  • Habert L, Diachenko I, Gillaizeau I. Rapid Synthesis of 3-Amino-1h-Isochromene From Ortho-Ynamidyl Het(aryl) Aldehyde Derivatives. RSC Advances. 2020. [Link]

  • van Steen BJ, van Wijngaarden I, Tulp MT, et al. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. J Med Chem. 1994;37(17):2761-2773. [Link]

  • ResearchGate. Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. [Link]

  • Zhang Y, Li Y, Li J, et al. Antihypertensive activity of different components of Veratrum alkaloids through metabonomic data analysis. J Ethnopharmacol. 2023;319(Pt 3):117215. [Link]

  • Bour P, Keiderling TA. Ab initio modeling of amide I coupling in antiparallel beta-sheets and the effect of 13C isotopic labeling on infrared spectra. J Phys Chem B. 2005;109(11):5348-5357. [Link]

  • Faquih BE, Iriepa I, Moraleda I, et al. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. J Mol Struct. 2022;1250:131752. [Link]

  • Cheng H, et al. Efficient one-step amide formation using amino porphyrins. Chem Sci. 2024. [Link]

  • Podona T, Guardiola-Lemaitre B, Caignard DH, et al. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Bioorg Med Chem Lett. 2000;10(4):349-352. [Link]

  • Janbaz KH, Nishan U, Akhtar J, et al. Antihypertensive Activity in High Salt-Induced Hypertensive Rats and LC-MS/MS-Based Phytochemical Profiling of Melia azedarach L. (Meliaceae) Leaves. Molecules. 2022;27(15):4783. [Link]

  • Nakao K, Oohashi N, Ohtaka H, et al. Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers. J Med Chem. 1996;39(8):1718-1729. [Link]

  • Kim EK, Lee SJ, Jeon YJ, et al. Anti-Hypertensive Activity of Novel Peptides Identified from Olive Flounder (Paralichthys olivaceus) Surimi. Mar Drugs. 2019;17(11):625. [Link]

  • Senczyna D, Jarończyk M, Kafel R, et al. Curated Database and Preliminary AutoML QSAR Model for 5-HT1A Receptor. Int J Mol Sci. 2022;23(21):13233. [Link]

  • Touchette KM. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J Chem Educ. 2006;83(6):929. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. 2017. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Master Organic Chemistry. Reductive Amination. 2017. [Link]

Sources

Application of Chroman-1-Amine in the Synthesis of Dopamine Receptor Ligands: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman-1-Amine Scaffold as a Privileged Motif for Dopamine Receptor Ligands

In the landscape of medicinal chemistry and neuropharmacology, the quest for selective and potent dopamine receptor ligands is a continuous endeavor, driven by the need for improved therapeutics for a range of neurological and psychiatric disorders. The chroman-1-amine scaffold has emerged as a particularly valuable structural motif in the design of these ligands, especially for the dopamine D2 receptor subtype. Its rigid bicyclic structure offers a conformationally constrained framework that can mimic the bioactive conformation of dopamine, while also providing multiple points for chemical modification to fine-tune pharmacological properties such as affinity, selectivity, and efficacy.

The rationale behind employing the chroman-1-amine core lies in its ability to present key pharmacophoric elements—an aromatic ring and a basic amine—in a defined spatial orientation. This is crucial for effective interaction with the dopamine receptor binding pocket. Specifically, the 7-hydroxy-2-(aminomethyl)chroman template has been identified as a primary D2 agonist pharmacophore.[1] This guide provides a comprehensive overview of the synthetic applications of chroman-1-amine and its derivatives in the development of novel dopamine receptor ligands, complete with detailed protocols and an exploration of the underlying structure-activity relationships (SAR).

Synthetic Strategies and Core Protocols

The synthesis of dopamine receptor ligands from chroman-1-amine derivatives typically involves the strategic introduction of various substituents to probe the different regions of the receptor binding site. A common and effective approach is the N-alkylation of the primary amine of the chroman scaffold with a suitably functionalized moiety.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a modular process, allowing for the generation of a library of diverse ligands for SAR studies.

G cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Purification & Characterization cluster_3 Pharmacological Evaluation Starting_Material Chroman-1-amine Precursor (e.g., 7-hydroxy-2-(aminomethyl)chroman) N_Alkylation N-Alkylation/ Amidation Starting_Material->N_Alkylation Purification Purification (e.g., Chromatography) N_Alkylation->Purification Side_Chain Side Chain Synthon Side_Chain->N_Alkylation Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Binding_Assay Receptor Binding Assays (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP accumulation) Binding_Assay->Functional_Assay

Caption: General workflow for the synthesis and evaluation of chroman-1-amine-based dopamine receptor ligands.

Protocol 1: Synthesis of (R)-2-[(4-(4-Fluoroethoxy)benzylamino)methyl]chroman-7-ol ([¹⁹F]-FEt-AMC13)

This protocol details the synthesis of a fluorine-containing derivative of 7-hydroxy-2-(aminomethyl)chroman, which can serve as a reference compound for its corresponding ¹⁸F-labeled PET tracer.[2]

Materials and Reagents:

  • (R)-N-[7-(methoxymethoxy)chroman-2-yl]methyl 4-hydroxybenzyl amine

  • Sodium hydride (NaH)

  • 2-Fluoroethyl tosylate

  • Dry Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 0.4 N

  • Standard laboratory glassware and purification equipment (chromatography)

Step-by-Step Procedure:

  • Alkylation:

    • In a round-bottom flask, dissolve (R)-N-[7-(methoxymethoxy)chroman-2-yl]methyl 4-hydroxybenzyl amine (28.4 mg, 0.11 mmol) in 1.5 mL of dry DMF.

    • Carefully add sodium hydride (5 mg) to the solution and stir the mixture in an oil bath at 80 °C.

    • In a separate vial, dissolve 2-fluoroethyl tosylate (22.8 mg, 0.11 mmol) in 1.2 mL of dry DMF.

    • Add the 2-fluoroethyl tosylate solution to the reaction mixture in three portions of 0.4 mL over a period of 1 hour.

    • Continue stirring the reaction mixture at 80 °C for 24 hours.

  • Deprotection:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Bubble nitrogen gas through the solution to create an inert atmosphere.

    • Add 1 mL of 0.4 N HCl to the reaction mixture.

    • Heat the mixture at 120 °C for 10 minutes to remove the methoxymethyl (MOM) protecting group.

  • Work-up and Purification:

    • After cooling, the reaction mixture is typically subjected to an aqueous work-up.

    • The crude product is then purified by column chromatography on silica gel to yield the desired (R)-2-[(4-(4-fluoroethoxy)benzylamino)methyl]chroman-7-ol.

Causality Behind Experimental Choices:

  • Protecting Group: The 7-hydroxyl group is protected as a methoxymethyl (MOM) ether to prevent its reaction during the N-alkylation step. The MOM group is stable under the basic conditions of the alkylation but can be readily cleaved under acidic conditions.

  • Base and Solvent: Sodium hydride is a strong base used to deprotonate the phenolic hydroxyl group of the side chain, facilitating its nucleophilic attack on the 2-fluoroethyl tosylate. Dry DMF is an excellent polar aprotic solvent for this type of reaction, as it dissolves the reactants and does not interfere with the reaction.

  • Temperature: The reaction is heated to 80 °C to ensure a reasonable reaction rate for the alkylation. The deprotection step is performed at a higher temperature of 120 °C to facilitate the acid-catalyzed cleavage of the MOM ether.

Structure-Activity Relationships (SAR)

The chroman-1-amine scaffold provides a versatile platform for exploring the SAR of dopamine receptor ligands. Key structural modifications and their impact on pharmacological activity are summarized below.

SAR cluster_scaffold Chroman-1-Amine Scaffold cluster_modifications Structural Modifications cluster_activity Pharmacological Impact Scaffold 7-OH-2-(aminomethyl)chroman N_Subst N-Substituent Scaffold->N_Subst Aromatic_Subst Aromatic Ring Substituents Scaffold->Aromatic_Subst Chroman_Ring_Mod Chroman Ring Modifications Scaffold->Chroman_Ring_Mod Affinity Receptor Affinity (Ki) N_Subst->Affinity Size and nature of the substituent are critical Selectivity D2 vs. D1/D3 Selectivity Aromatic_Subst->Selectivity Bioisosteric replacements can modulate selectivity Efficacy Agonist/Antagonist/Partial Agonist Activity Chroman_Ring_Mod->Efficacy Affects conformational rigidity and interaction with the receptor

Caption: Key structure-activity relationships for chroman-1-amine-based dopamine receptor ligands.

Key SAR Insights:

  • N-Substituent: The nature of the substituent on the amine nitrogen is a critical determinant of affinity and efficacy. For instance, the introduction of a 4-hydroxyphenethyl group often leads to potent D2 agonism. The length and composition of the linker between the chroman amine and a terminal aromatic group can be optimized to enhance binding.

  • Aromatic Ring Substituents: Modifications to the aromatic ring of the chroman nucleus, particularly at the 7-position, are crucial. The 7-hydroxyl group is a key pharmacophoric element for D2 agonist activity.[1] Bioisosteric replacement of this phenol group with other hydrogen bond donors/acceptors, such as in benzimidazol-2-one derivatives, has been explored to modulate the pharmacological profile.[1][3]

  • Chroman Ring Modifications: The stereochemistry at the 2-position of the chroman ring is important for activity. The (R)-enantiomer often exhibits higher affinity for dopamine receptors.

Pharmacological Evaluation

A thorough pharmacological evaluation is essential to characterize the synthesized chroman-1-amine derivatives. This typically involves a combination of in vitro and in vivo assays.

In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the affinity of the synthesized compounds for dopamine receptor subtypes (D1, D2, D3, etc.).

  • Methodology: Radioligand binding assays are commonly employed. This involves incubating the test compound at various concentrations with cell membranes expressing the dopamine receptor subtype of interest, along with a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors). The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

  • Data Presentation:

CompoundD2 Receptor Ki (nM)D1 Receptor Ki (nM)D2/D1 Selectivity
Reference Ligand XYY/X
Compound A ABB/A
Compound B CDD/C

2. Functional Assays:

  • Objective: To determine the efficacy of the compounds (i.e., whether they are agonists, antagonists, or partial agonists).

  • Methodology: For D2-like receptors, which are coupled to Gi proteins, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays often measure changes in cAMP levels in response to the test compound.

  • Data Presentation:

CompoundEC₅₀ (nM)Emax (%)
Dopamine X100
Compound A AE
Compound B CF
In Vivo Assays
  • Objective: To assess the in vivo efficacy and pharmacokinetic properties of promising lead compounds.

  • Methodology: Animal models of Parkinson's disease or schizophrenia can be used to evaluate the therapeutic potential of the synthesized ligands. Positron Emission Tomography (PET) imaging with radiolabeled versions of the compounds (e.g., with ¹⁸F) can be used to study their brain penetration and in vivo target engagement.[2]

Conclusion and Future Perspectives

The chroman-1-amine scaffold has proven to be a highly fruitful starting point for the design and synthesis of novel dopamine receptor ligands. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for medicinal chemists. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to explore this chemical space further.

Future research in this area will likely focus on:

  • The development of ligands with improved subtype selectivity, particularly for D3 vs. D2 receptors.

  • The design of biased agonists that selectively activate specific downstream signaling pathways, potentially leading to therapeutics with fewer side effects.

  • The synthesis of novel PET radioligands based on the chroman-1-amine scaffold for improved in vivo imaging of the dopaminergic system.

By leveraging the principles and methodologies outlined here, the scientific community can continue to advance the development of next-generation dopamine receptor modulators with enhanced therapeutic profiles.

References

  • Mewshaw, R. E., et al. (1997). New generation dopaminergic agents. Part 8: heterocyclic bioisosteres that exploit the 7-OH-2-(aminomethyl)chroman D(2) template. Bioorganic & Medicinal Chemistry Letters, 7(1), 117-122. [Link]

  • Mewshaw, R. E., et al. (2024). New Generation Dopaminergic Agents. Part 8: Heterocyclic Bioisosteres that Exploit the 7-OH-2-(aminomethyl)chroman D2 Template. ResearchGate. [Link]

  • Bonner, L. A., et al. (2010). Synthesis of 4-aminomethylchromans: Novel dopamine D 2-selective agonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7436-7439. [Link]

  • Alvarez, C., et al. (2018). Design and Synthesis of Dopaminergic Agonists. Current Medicinal Chemistry, 25(29), 3463-3490. [Link]

  • Knez, D., et al. (2011). Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. European Journal of Medicinal Chemistry, 46(9), 4229-4237. [Link]

  • Bonner, L. A., et al. (2011). Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of Two Parallel Series of Bicyclic Dopamine Analogues. Journal of Medicinal Chemistry, 54(17), 6085-6098. [Link]

  • McDermed, J. D., et al. (1976). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 19(4), 547-549. [Link]

  • Kim, H. J., et al. (1982). Synthesis of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines and evaluation as potential dopamine agonists. Journal of Medicinal Chemistry, 25(6), 703-708. [Link]

  • Risgaard, R., et al. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3471. [Link]

  • Mewshaw, R. E., et al. (1997). New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. Bioorganic & Medicinal Chemistry Letters, 7(1), 117-122. [Link]

  • Knez, D., et al. (2011). Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. ResearchGate. [Link]

  • Sławiński, J., et al. (2021). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Makar, T., et al. (2021). The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. Molecules, 26(18), 5519. [Link]

  • Knez, D., et al. (2019). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 24(21), 3848. [Link]

  • Wu, Y., et al. (2018). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. Scientific Reports, 8(1), 17454. [Link]

  • Gomes, C. R. B., et al. (2017). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 22(5), 746. [Link]

  • Shonberg, J., et al. (2013). A structure-activity analysis of biased agonism at the dopamine D2 receptor. Journal of Medicinal Chemistry, 56(22), 9199-9221. [Link]

  • Fei, X., et al. (2007). An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Synthetic Communications, 37(11), 1899-1905. [Link]

  • Kumar, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6030. [Link]

  • Kumar, R., et al. (2013). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]

  • Gradisch, R., et al. (2024). Bioisosteric analogs of MDMA: improving the pharmacological profile?. bioRxiv. [Link]

  • Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(16), 7080-7095. [Link]

  • Kumar, R., & Arora, K. (2013). Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research, 6(3), 11-15. [Link]

  • Tschammer, N., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7622. [Link]

Sources

Application Note: A Protocol for the Chiral Separation of Benzopyran Amines Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of chiral amine-containing compounds, particularly complex heterocyclic structures like benzopyran amines, often exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the ability to resolve and accurately quantify these enantiomers is of paramount importance in drug discovery, development, and quality control.[1] This application note presents a detailed, field-proven protocol for developing robust methods for the chiral separation of benzopyran amines using High-Performance Liquid Chromatography (HPLC). We will delve into the principles of chiral recognition, systematic strategies for method development, mobile phase optimization, and protocol validation, providing researchers with a comprehensive guide to achieving baseline separation of these critical molecules.

Introduction: The Imperative of Chiral Purity in Benzopyran Amines

Benzopyran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including applications as potential agents against triple-negative breast cancer.[2][3] When a stereogenic center is present, as is common in substituted benzopyran amines, the molecule exists as a pair of enantiomers. These enantiomers, while chemically identical in an achiral environment, interact differently with the chiral environment of biological systems. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).[4]

Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual enantiomers in chiral drug candidates.[5][6][7] HPLC with Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose, offering high resolution and reproducibility for both analytical and preparative-scale separations.[1][8][9][10] This guide provides the scientific framework and practical steps to successfully develop and validate such methods for benzopyran amines.

The Mechanism of Chiral Recognition

The fundamental principle of chiral HPLC is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[11][12] For a successful separation, the energies of these two diastereomeric complexes must be different, leading to different retention times on the column.

The "three-point interaction model," proposed by Dalgliesh, provides a conceptual framework for understanding this process.[12][13] It posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase. One of these interactions must be stereochemically dependent. These interactions can include:

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Electrostatic or ionic interactions

  • Steric hindrance

  • Inclusion complexation (especially with cyclodextrin-based phases)[14]

The amine functional group in benzopyran amines is a key site for these interactions, particularly hydrogen bonding and ionic interactions, which can be modulated by the mobile phase composition.

A Systematic Protocol for Method Development

A trial-and-error approach to chiral method development is inefficient and time-consuming.[13] A systematic screening strategy using a small set of columns with broad enantiorecognition abilities is far more effective.[13]

Materials and Equipment
  • HPLC System: A standard HPLC or UPLC system with a pump, autosampler, column thermostat, and a UV/Vis or photodiode array (PDA) detector is required.

  • Chiral Columns (Screening Set): A recommended starting set includes polysaccharide-based CSPs due to their broad applicability.[1][13]

    • Amylose-based CSP: e.g., CHIRALPAK® IA, IB, IE[1][15]

    • Cellulose-based CSP: e.g., Chiralcel® OD-H, OJ[13]

    • (Optional)Macrocyclic Glycopeptide CSP: e.g., CHIROBIOTIC V or T, for alternative selectivity.

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).

  • Additives: HPLC-grade Diethylamine (DEA), Triethylamine (TEA), Trifluoroacetic Acid (TFA).[1][16][17]

  • Sample: Racemic benzopyran amine dissolved in the initial mobile phase or a compatible solvent.

Experimental Workflow: A Phased Approach

The following workflow outlines a logical progression from initial screening to a fully optimized and validated method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select CSPs (e.g., Amylose & Cellulose-based) B Define Screening Mobile Phases (Normal & Polar Organic Modes) A->B C Perform Injections (Isocratic, ~1 mL/min) B->C D Evaluate Results: Resolution > 1.0? C->D D->A No, try different CSPs or modes E Fine-tune Mobile Phase (% Organic Modifier, Additive Conc.) D->E Yes F Optimize Flow Rate & Column Temperature E->F G Assess Peak Shape, Retention, and Resolution F->G H Validate per ICH Guidelines (Accuracy, Precision, Linearity, etc.) G->H Optimized I Establish System Suitability Criteria H->I

Caption: Systematic workflow for chiral method development.

Step-by-Step Protocol

Step 1: Column and Mobile Phase Screening

The goal of this phase is to identify a promising CSP and mobile phase combination that shows at least partial separation. Benzopyran amines, being basic compounds, often exhibit good peak shape and resolution in normal phase or polar organic modes with a basic additive.[1][13]

  • Prepare Stock Solutions:

    • Sample: Prepare a ~1 mg/mL solution of the racemic benzopyran amine in a suitable solvent (e.g., mobile phase).

    • Mobile Phases: Prepare the screening mobile phases as detailed in Table 1. The addition of a basic modifier like DEA is crucial to prevent peak tailing caused by interactions between the basic amine analyte and acidic silanol groups on the silica support.[17]

  • Set HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV wavelength at which the analyte has maximum absorbance.

    • Injection Volume: 5-10 µL

  • Execute Screening:

    • Equilibrate the first column (e.g., an amylose-based CSP) with the first mobile phase for at least 20 column volumes.

    • Inject the sample and run the analysis.

    • Repeat for each mobile phase composition on each selected column.

Table 1: Recommended Initial Screening Conditions

ModeColumn TypeMobile Phase Composition (v/v/v)Rationale
Normal Phase Polysacchariden-Hexane / IPA / DEA (80:20:0.1)Excellent for many amines, promotes H-bonding.[13]
Normal Phase Polysacchariden-Hexane / EtOH / DEA (90:10:0.1)EtOH provides different selectivity than IPA.[13]
Polar Organic PolysaccharideACN / MeOH / DEA (90:10:0.1)Useful for more polar analytes.[16]
Polar Ionic Macrocyclic GlycopeptideMeOH with 0.1% TFA and 0.2% TEAAlternative mechanism for ionizable molecules.[16]

Step 2: Method Optimization

Once a "hit" (partial or baseline separation) is identified, optimize the conditions to achieve a resolution (Rs) of >1.5 with good peak symmetry and a reasonable run time.

  • Adjust Organic Modifier Concentration: Using the most promising mobile phase, vary the percentage of the alcohol (e.g., IPA) or polar solvent.

    • Decreasing the alcohol percentage will generally increase retention times and may improve resolution.

    • Increasing the alcohol percentage will decrease retention times.

  • Optimize Additive Concentration: The concentration of the acidic or basic additive can be critical.[17][18]

    • For basic amines, vary the DEA or TEA concentration (e.g., 0.05% to 0.2%). Too little may result in peak tailing; too much can sometimes reduce retention.

    • If using an acid/base pair (e.g., TFA/TEA), the ratio can significantly impact selectivity.[16]

  • Evaluate Temperature: Vary the column temperature (e.g., 15 °C to 40 °C).

    • Lower temperatures often increase resolution but also increase analysis time and pressure.

    • Higher temperatures can improve peak efficiency but may decrease selectivity. In some cases, a reversal of elution order can occur.[4]

Data Interpretation and Causality

The logical relationship between experimental parameters and chromatographic output is key to efficient optimization.

G cluster_0 Input Parameters cluster_1 Intermediate Effects cluster_2 Chromatographic Output A CSP Choice E Analyte-CSP Interactions A->E B Mobile Phase (Solvents & Additives) B->E F Analyte Solubility & Mass Transfer B->F C Temperature C->E C->F D Flow Rate D->F G Selectivity (α) E->G H Retention (k) E->H F->H I Efficiency (N) F->I J Resolution (Rs) G->J H->J I->J

Caption: Interplay of parameters in chiral separation.

Method Validation

Once the method is optimized, it must be validated for its intended purpose according to ICH Q2(R2) guidelines.[6][19][20] This ensures the method is reliable, reproducible, and accurate. Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate precision levels).

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The chiral separation of benzopyran amines by HPLC is a critical analytical task in pharmaceutical development. Success is predicated not on chance, but on a systematic and scientifically grounded approach. By employing a screening strategy with broadly selective polysaccharide-based CSPs, carefully optimizing the mobile phase with appropriate basic additives, and rigorously validating the final method, researchers can develop robust and reliable protocols. This application note provides a comprehensive framework to achieve baseline separation, ensuring the accurate assessment of enantiomeric purity and supporting the development of safer, more effective medicines.

References

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Rao, R. N., & Narasa Raju, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia.
  • Claus, J. E. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • BenchChem Technical Support Team. (2025). HPLC method for enantiomeric separation of chiral amines. BenchChem.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Retrieved from [Link]

  • Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1043. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Spudeit, D. A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Welch, C. J., et al. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Request PDF.
  • Wainer, I. W., et al. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar.
  • BenchChem. (2025). Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation.
  • D'Souza, G., & Lomsadze, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Navarrete-Vázquez, G., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD.
  • ChemicalBook. (n.d.). 3,4-DIHYDRO-2H-1-BENZOPYRAN-6-AMINE synthesis.
  • U.S. Food and Drug Administration. (1994). Validation of Chromatographic Methods.
  • Schmidt, J., et al. (2021). Synthesis of Benzopyran–Phenylpropanoid Hybrids via Matsuda–Heck-Arylation and Allylic Oxidation. The Journal of Organic Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Klomp, J. E., et al. (2017). Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • StudySmarter. (2023). Benzopyran: Derivatives & Definition.
  • ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994.
  • SIELC Technologies. (n.d.). Separation of 2H-1-Benzopyran-2-one, 7-methoxy- on Newcrom R1 HPLC column.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • ResearchGate. (2025). (PDF) Enantiomeric separation of drugs by HPLC.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • El-Rjoob, A.-W. O., et al. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. Semantic Scholar.
  • International Journal of Allied Medical Sciences and Clinical Research. (n.d.). Enantiomeric separation of drugs by HPLC.
  • Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC.

Sources

methods for N-protection of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Protection of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic N-protection of the primary amine in 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-. The protocols and insights provided herein are designed to facilitate the seamless integration of this valuable building block into complex synthetic routes.

Strategic Imperative: Why N-Protection is Non-Negotiable

The 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework for probing biological space. However, the primary amine at the methanamine moiety is a potent nucleophile and a base, making it highly reactive.[1] Unchecked, this reactivity can lead to a host of undesired side reactions during subsequent synthetic transformations, such as N-alkylation, acylation, or reaction with various electrophiles intended for other parts of the molecule.

Protecting the amine is therefore a critical first step in any synthetic campaign involving this scaffold. By converting the amine into a less reactive functional group, typically a carbamate or sulfonamide, chemists can mask its nucleophilicity and basicity.[1][2] This allows for precise chemical modifications elsewhere on the benzopyran ring system. The choice of protecting group is a strategic decision that profoundly impacts the entire synthetic route.

The Chemist's Compass: Selecting the Optimal Protecting Group

The ideal protecting group is one that can be installed in high yield, is robust enough to withstand a variety of downstream reaction conditions, and can be removed cleanly and selectively without affecting other functional groups. This concept of selective removal is known as orthogonality.[2][3][4] A well-designed synthesis often employs multiple, orthogonal protecting groups that can be removed in a specific sequence.

G cluster_input Synthetic Plan Considerations cluster_output Outcome Start 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- Downstream Planned Downstream Reactions (e.g., Acidic, Basic, Reductive) Boc Boc Group (Acid-Labile) Downstream->Boc Need Base/ H₂ Stability? Cbz Cbz Group (Hydrogenolysis) Downstream->Cbz Need Acid/ Base Stability? Fmoc Fmoc Group (Base-Labile) Downstream->Fmoc Need Acid/ H₂ Stability? Sulfonyl Sulfonyl Group (Robust/Specific Cleavage) Downstream->Sulfonyl Need Extreme Stability? Protected N-Protected Intermediate Boc->Protected Cbz->Protected Fmoc->Protected Sulfonyl->Protected

Caption: Decision workflow for selecting an appropriate N-protecting group.

Core Protocols and Methodologies

The following sections provide detailed, field-tested protocols for the most versatile and commonly employed N-protecting groups applicable to 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-.

The Workhorse: tert-Butoxycarbonyl (Boc) Protection

The Boc group is arguably the most common amine protecting group due to its ease of installation and its convenient removal under acidic conditions, to which many other functional groups are stable.[4]

Causality and Insights: Boc protection is typically performed with di-tert-butyl dicarbonate, often called "Boc anhydride" or (Boc)₂O. The reaction is driven by the nucleophilic attack of the amine on the anhydride, forming a stable carbamate.[5][6] The deprotection mechanism relies on the formation of a stable tert-butyl cation upon protonation, which readily fragments, releasing the free amine.[5]

G Start Starting Amine Boc2O (Boc)₂O, Base (e.g., NaOH, DMAP) DCM or Dioxane/H₂O Start->Boc2O Protection Protected N-Boc Protected Amine Boc2O->Protected TFA Acid Cleavage (e.g., TFA in DCM or HCl in MeOH) Protected->TFA Deprotection End Deprotected Amine TFA->End

Caption: The Boc protection and deprotection cycle.

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Base Addition: If using an aqueous system, add a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (1.5-2.0 eq.). For anhydrous conditions, a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be used.[7]

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours.

  • Monitoring (Self-Validation): Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Work-up: If using an aqueous system, extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected compound in DCM.

  • Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA) (20-50% v/v in DCM), and stir at room temperature.[5][8] Alternatively, a solution of HCl in methanol or dioxane can be used.[7]

  • Reaction: Stir the mixture for 30 minutes to 2 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) during an extractive work-up.

The Orthogonal Partner: Carboxybenzyl (Cbz or Z) Protection

The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a cornerstone of early peptide synthesis.[9] Its key advantage is its stability in both acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups.[4][10] It is most commonly removed by catalytic hydrogenolysis.[9][10]

Causality and Insights: The Cbz group is installed using benzyl chloroformate (Cbz-Cl), a reactive acid chloride.[9] The deprotection via hydrogenolysis is a clean reaction where a palladium catalyst and a hydrogen source (like H₂ gas) cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as the only byproducts.[9][10]

G Start Starting Amine CbzCl Cbz-Cl, Base (e.g., Na₂CO₃) Dioxane/H₂O Start->CbzCl Protection Protected N-Cbz Protected Amine CbzCl->Protected H2 Hydrogenolysis (H₂, Pd/C in MeOH or EtOH) Protected->H2 Deprotection End Deprotected Amine H2->End

Caption: The Cbz protection and deprotection cycle.

Experimental Protocol: Cbz Protection

  • Dissolution: Dissolve the starting amine (1.0 eq.) in a 1:1 mixture of dioxane and aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq.). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise while stirring vigorously, ensuring the temperature remains low.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer with cold 1M HCl to precipitate the product (if it is a solid) or to prepare for extraction with ethyl acetate.

  • Purification: Dry the organic extracts over Na₂SO₄, filter, and concentrate. Purify by chromatography or recrystallization as needed.

Experimental Protocol: Cbz Deprotection (Catalytic Hydrogenolysis)

  • Setup: Dissolve the N-Cbz protected compound (1.0 eq.) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Hydrogenation: Stir the mixture vigorously under an atmosphere of hydrogen (H₂), typically supplied by a balloon or a hydrogenation apparatus at 1 atm.[11]

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the Celite pad is kept wet with the solvent to prevent the catalyst from igniting.[11]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts are volatile and easily removed.

The Base-Labile Option: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.[12] It is stable to acid and hydrogenolysis, providing a third orthogonal option to Boc and Cbz.[4][13]

Causality and Insights: The Fmoc group is cleaved via a β-elimination mechanism triggered by a weak base.[14] The acidic proton at the 9-position of the fluorene ring is abstracted, leading to the elimination of dibenzofulvene and the formation of a carbamic acid, which decarboxylates to the free amine.[14] Piperidine is commonly used as the base because it also acts as a scavenger for the liberated dibenzofulvene, preventing side reactions.[12][15]

G Start Starting Amine FmocOSu Fmoc-OSu, Base (e.g., NaHCO₃) Dioxane/H₂O Start->FmocOSu Protection Protected N-Fmoc Protected Amine FmocOSu->Protected Piperidine Base Cleavage (20% Piperidine in DMF) Protected->Piperidine Deprotection End Deprotected Amine Piperidine->End

Caption: The Fmoc protection and deprotection cycle.

Experimental Protocol: Fmoc Protection

  • Dissolution: Dissolve the amine (1.0 eq.) in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution.

  • Reagent Addition: Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq.) and stir the mixture at room temperature.[16] Fmoc-Cl can also be used.

  • Reaction: Stir for 4-16 hours.

  • Monitoring (Self-Validation): Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography.

Experimental Protocol: Fmoc Deprotection

  • Dissolution: Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to create a 20% (v/v) solution.[15][17]

  • Reaction: Stir at room temperature. The reaction is typically very fast, often completing in under 30 minutes.

  • Monitoring (Self-Validation): Monitor by TLC or LC-MS.

  • Work-up: Remove the DMF and piperidine under high vacuum. The crude product can be purified by co-evaporation with a solvent like toluene, followed by chromatography or direct use in the next step.

Comparative Data Summary

Protecting GroupIntroduction Reagent(s)Typical Conditions (Introduction)Cleavage ConditionsStability Profile
Boc (Boc)₂O, BaseDCM or Dioxane/H₂O, RTStrong Acid (TFA, HCl)[5][7]Stable to base, hydrogenolysis, weak nucleophiles.
Cbz Cbz-Cl, BaseDioxane/H₂O, 0°C to RTCatalytic Hydrogenolysis (H₂, Pd/C)[9][10]Stable to acid and base.
Fmoc Fmoc-OSu or Fmoc-Cl, BaseDioxane/H₂O, RTBase (20% Piperidine in DMF)[12][14]Stable to acid and hydrogenolysis.
Sulfonamide R-SO₂Cl, BaseDCM, Pyridine or TEA, RTVaries (e.g., Thiolate for Ns, Fluoride for SES)[18][19]Very stable to acid, base, oxidative, and reductive conditions.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Fields, G. B. (2025). Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • RSC Publishing. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]

  • ResearchGate. shows the cleavage conditions for the Boc group. [Link]

  • SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups. [Link]

  • Tandfonline. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. WO2013089241A1 - METHOD FOR REMOVING Fmoc GROUP.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Wikipedia. Protecting group. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • University of Bristol. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • RSC Publishing. Protection of primary amines as N-substituted 2,5-dimethylpyrroles. [Link]

  • Organic Syntheses Procedure. 2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIDE (SES-Cl). [Link]

  • Wikipedia. Reductive amination. [Link]

  • ACS Publications. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of the American Chemical Society. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Thieme. Recent Developments in the Direct Synthesis of Unprotected Primary Amines. [Link]

  • RSC Publishing. Protection of primary amines as N- substited 2,5-dimethylpyrroles. [Link]

  • ResearchGate. Recent Developments in the Direct Synthesis of Unprotected Primary Amines. [Link]

  • NIST WebBook. 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-. [Link]

Sources

Application Note: Development of a 3,4-dihydro-1H-2-Benzopyran-1-methanamine Screening Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-1H-2-benzopyran, or isochroman, scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active agents. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antihypertensive properties.[1][2][3] This application note provides a comprehensive, experience-driven guide for the design, synthesis, and implementation of a focused screening library based on the 3,4-dihydro-1H-2-benzopyran-1-methanamine core. We will detail a robust synthetic strategy, rigorous quality control protocols, and a tiered screening cascade to facilitate the discovery of novel therapeutic leads.

Introduction: The Rationale for a Benzopyran-focused Library

The isochroman core structure offers a rigid, three-dimensional framework that is ideal for presenting diverse chemical functionality in defined spatial orientations. This structural rigidity can lead to higher-affinity interactions with biological targets. The 1-methanamine substituent provides a key vector for introducing diversity and modulating physicochemical properties, such as basicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.

Derivatives of the closely related benzopyran and isochroman families have shown significant promise, exhibiting activities such as gastroprotection, anti-diabetic effects by inhibiting protein tyrosine phosphatase 1B (PTP1B), and modulation of serotonin and dopamine receptors.[4][5][6][7] By systematically exploring the chemical space around the 3,4-dihydro-1H-2-benzopyran-1-methanamine scaffold, we aim to uncover novel modulators of compelling biological targets.

Library Design and Synthetic Strategy

A successful screening library balances structural diversity with synthetic tractability. Our design focuses on a multi-component reaction strategy that allows for the introduction of diversity at three key positions (R¹, R², and R³) on the benzopyran core.

Core Synthesis: The Oxa-Pictet-Spengler Reaction

The cornerstone of our synthetic approach is the Oxa-Pictet-Spengler reaction, an acid-catalyzed cyclization that efficiently constructs the isochroman ring system.[3] This reaction is analogous to the well-known Pictet-Spengler reaction used to synthesize tetrahydroisoquinolines.[8][9][10] It involves the condensation of a β-phenylethanol derivative with an aldehyde, followed by intramolecular ring closure.

The primary advantage of this approach is the commercial availability of a wide variety of substituted β-phenylethanols and aldehydes, which serve as the primary sources of diversity (R¹ and R²).

Diversification Points

Our library design incorporates three points of diversity:

  • R¹ (Aryl Substitution): Derived from substituted β-phenylethanols. This allows for probing electronic and steric effects on the aromatic ring.

  • R² (C1-Position): Introduced via the aldehyde component in the Oxa-Pictet-Spengler reaction. A diverse set of aliphatic and aromatic aldehydes can be used.

  • R³ (Amine Substitution): The primary amine of the core scaffold can be further functionalized through acylation, sulfonylation, or reductive amination to introduce a wide range of functional groups.

Experimental Protocols

General Workflow for Library Synthesis

The overall workflow is designed for parallel synthesis, enabling the efficient production of a multi-well plate-based library.

G cluster_synthesis PART 1: Synthesis cluster_purification PART 2: Purification & QC cluster_plating PART 3: Library Plating s1 Step 1: Oxa-Pictet-Spengler Cyclization (R¹ and R² Diversity) s2 Step 2: Azide Formation s1->s2 s3 Step 3: Staudinger Reduction s2->s3 s4 Step 4: Amine Derivatization (R³ Diversity) s3->s4 p1 Crude Product Array s4->p1 p2 High-Throughput Purification (e.g., Mass-Directed Prep-HPLC) p1->p2 qc1 QC 1: Purity & Identity (LC-MS) p2->qc1 l1 Stock Solution Preparation (10 mM in DMSO) qc1->l1 l2 Assay-Ready Plates (384-well format) l1->l2

Caption: High-level workflow for library generation.

Protocol: Synthesis of the Core Scaffold via Oxa-Pictet-Spengler Reaction

This protocol describes the synthesis of an intermediate, 1-substituted-3,4-dihydro-1H-2-benzopyran, which is then converted to the desired methanamine.

  • Materials:

    • Substituted 2-phenylethanol (1.0 eq)

    • Aldehyde (1.2 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of the 2-phenylethanol in DCM (0.5 M), add the aldehyde.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (2.0 eq) dropwise. Causality: The strong acid protonates the aldehyde, activating it for nucleophilic attack by the alcohol and subsequent intramolecular electrophilic aromatic substitution.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is typically carried forward without further purification.

Protocol: Conversion to 1-(Azidomethyl)-3,4-dihydro-1H-2-benzopyran
  • Materials:

    • Crude 1-substituted-3,4-dihydro-1H-2-benzopyran (from step 3.2)

    • Trimethylsilyl azide (TMSN₃, 1.5 eq)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq)

    • DCM

  • Procedure:

    • Dissolve the crude benzopyran in DCM (0.5 M).

    • Cool to 0 °C and add trimethylsilyl azide.

    • Add BF₃·OEt₂ dropwise. Causality: BF₃·OEt₂ acts as a Lewis acid to activate the benzylic alcohol for substitution by the azide nucleophile.

    • Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

    • Quench carefully with saturated aqueous sodium bicarbonate.

    • Extract with DCM, dry the combined organic layers, and concentrate.

    • Purify the crude azide by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol: Staudinger Reduction to the Primary Amine
  • Materials:

    • Purified 1-(azidomethyl)-3,4-dihydro-1H-2-benzopyran (1.0 eq)

    • Triphenylphosphine (PPh₃, 1.2 eq)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the azide in THF (0.3 M).

    • Add triphenylphosphine and stir at room temperature for 4 hours. Causality: PPh₃ reacts with the azide to form a phosphazide intermediate, which then eliminates N₂ gas.

    • Add water (5.0 eq) and heat the reaction at 50 °C for 12 hours. Causality: Water hydrolyzes the resulting aza-ylide to yield the primary amine and triphenylphosphine oxide.

    • Cool the reaction and concentrate under reduced pressure.

    • Purify the resulting primary amine by flash chromatography to yield the core scaffold.

Library Generation and Quality Control (QC)

A screening library's value is directly proportional to its quality. Rigorous QC is non-negotiable.

Parallel Synthesis and Purification

The synthetic protocols can be adapted for parallel synthesis in 24- or 96-well reaction blocks. For the final amine derivatization step (e.g., acylation), a library of diverse acyl chlorides can be added to an array of wells containing the core amine scaffold.

After synthesis, crude products must be purified. Mass-directed preparative HPLC is the industry standard for high-throughput purification of compound libraries. This technique isolates the compound with the correct molecular weight, ensuring that the final sample is enriched in the desired product.

Quality Control Protocol

Every compound in the final library must undergo QC analysis.

  • Primary QC (for all compounds):

    • Method: UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry)

    • Purpose: To confirm the identity (by mass-to-charge ratio, m/z) and assess the purity (by UV chromatogram peak area) of each compound.

    • Acceptance Criteria:

      • Identity: Observed m/z must match the calculated m/z ± 0.2 Da.

      • Purity: ≥ 90% by UV AUC (Area Under Curve) at a relevant wavelength (e.g., 214 nm or 254 nm).

ParameterMethodAcceptance Criteria
Identity UPLC-MS (ESI+)Observed [M+H]⁺ matches theoretical ± 0.2 Da
Purity UPLC-UV (214/254 nm)≥ 90% Area Under Curve (AUC)
Quantity N/A (Normalized)Plated at a nominal concentration of 10 mM
Solubility Visual InspectionNo precipitation in DMSO stock
  • Secondary QC (for select compounds/hits):

    • Method: ¹H NMR (Proton Nuclear Magnetic Resonance)

    • Purpose: To provide full structural confirmation.

    • Acceptance Criteria: The spectrum must be consistent with the proposed structure.

Proposed Screening Cascade

The choice of assay depends on the therapeutic area of interest. Given the broad activities of benzopyrans, a versatile screening cascade is proposed.[1][11]

G start Benzopyran Library (~1,000 Compounds) primary Primary Screen: High-Throughput Target-Based Assay (e.g., GPCR Binding Assay) start->primary hits Initial Hits (~5-10% Hit Rate) primary->hits secondary Secondary Screen: Cell-Based Functional Assay (e.g., Calcium Flux or cAMP Assay) hits->secondary dose Dose-Response Curve (IC₅₀/EC₅₀ Determination) secondary->dose validated Validated Hits (Potency & Efficacy Confirmed) dose->validated sar Structure-Activity Relationship (SAR) Analysis validated->sar lead_opt Lead Optimization sar->lead_opt

Caption: Tiered screening cascade for hit identification.

Protocol: Primary Screen - Radioligand Binding Assay (Hypothetical Target: Adrenergic Receptor α₁)

This protocol outlines a competitive binding assay to identify compounds that displace a known radiolabeled ligand from the target receptor.

  • Materials:

    • Membrane preparation from cells expressing Adrenergic Receptor α₁

    • [³H]-Prazosin (radioligand)

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

    • Library compounds (10 mM in DMSO)

    • Non-specific binding control: Phentolamine (10 µM)

    • 96-well filter plates (GF/C)

    • Scintillation fluid and microplate scintillation counter

  • Procedure:

    • Dilute library compounds to a final assay concentration of 10 µM in the assay buffer.

    • In a 96-well plate, add:

      • 25 µL of diluted compound (or vehicle for total binding, or Phentolamine for non-specific binding).

      • 25 µL of [³H]-Prazosin (at a concentration equal to its K_d).

      • 150 µL of receptor membrane preparation.

    • Incubate for 60 minutes at room temperature with gentle shaking.

    • Harvest the plate contents onto the filter plate using a cell harvester, washing rapidly with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Sample_CPM - NSB_CPM) / (Total_CPM - NSB_CPM)) Compounds showing >50% inhibition are considered initial hits.

Conclusion

This application note provides a robust and scientifically grounded framework for the development of a high-quality 3,4-dihydro-1H-2-benzopyran-1-methanamine screening library. By combining a flexible and efficient synthetic strategy with rigorous, industry-standard quality control and a logical screening cascade, researchers can significantly enhance their capabilities in discovering novel, high-value chemical probes and therapeutic lead compounds.

References

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Nielsen, T. E., & Diness, F. (2004). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Combinatorial Science, 6(4), 377–379. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Allen, M. S., et al. (1995). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • Li, W., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 112961. [Link]

  • Request PDF. Research progress in biological activities of isochroman derivatives. [Link]

  • Lakshminarayana, N., et al. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 44(8), 3147-57. [Link]

  • Shabir, M., et al. (2023). Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. RSC Medicinal Chemistry, 14(4), 586-621. [Link]

  • Stankiewicz, M., et al. (1998). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Archiv der Pharmazie, 331(5), 175-80. [Link]

  • Shimojima, Y., et al. (1984). 1H-2-benzopyran-1-one derivatives, microbial products with pharmacological activity. Relationship between structure and activity. The Journal of Antibiotics, 37(9), 1049-55. [Link]

  • Aliyeva, L. I., et al. (2023). Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry, 62B(10), 1108-1113. [Link]

  • MaChemGuy. (2016). Synthetic routes 1. YouTube. [Link]

  • Save My Exams. Synthetic routes | OCR A-Level Chemistry. [Link]

  • Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences, 13(2), 798-811. [Link]

  • Andrade, F., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(14), 4504. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Brough, P. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2344–2370. [Link]

  • Organic Chemistry Portal. Synthesis of isochromans. [Link]

  • Shimojima, Y., et al. (1984). 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities. The Journal of Antibiotics, 37(11), 1366-72. [Link]

  • Formicola, L., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Castillo, J. C., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3749. [Link]

  • Andrade, F., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

Sources

In Vitro Assay Protocols for Evaluating the Anticancer Activity of Benzopyran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Introduction

The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Successive modifications of this pharmacophore have yielded generations of molecules with progressively enhanced anticancer activity.[1][2] These compounds exhibit a broad spectrum of efficacy, targeting multiple cancer types, including drug-resistant and stem-like cancer cells.[2] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of critical cellular processes like tubulin polymerization.[1][2][3][4]

This comprehensive guide provides a validated, multi-assay workflow for researchers, scientists, and drug development professionals to robustly characterize the anticancer potential of novel benzopyran derivatives in vitro. The protocols herein are designed not merely as procedural steps but as a logical framework for moving from broad cytotoxic screening to detailed mechanistic elucidation. We emphasize the causality behind each experimental choice, ensuring a self-validating system for generating reliable and reproducible data essential for preclinical evaluation.

Strategic Workflow for In Vitro Evaluation

A systematic approach is critical to efficiently characterize the anticancer profile of a compound. The workflow begins with broad screening to assess general cytotoxicity and determine potency (IC₅₀). Compounds showing significant activity are then subjected to a battery of mechanistic assays to dissect the underlying biological processes they modulate.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis P1 Cytotoxicity & Proliferation Assays (SRB or MTT) P2 Calculate IC50 Values P1->P2 Dose-Response Data M1 Cell Cycle Analysis (Flow Cytometry) P2->M1 Active Compounds M2 Apoptosis Assay (Annexin V/PI) P2->M2 M3 Cell Migration & Invasion Assays (Wound Healing & Transwell) P2->M3 D1 Synthesize Anticancer Profile M1->D1 M2->D1 M3->D1

Caption: High-level workflow for anticancer compound evaluation.

Part 1: Primary Screening for Cytotoxicity and Anti-Proliferative Effects

The initial step is to determine a compound's ability to inhibit cancer cell growth or induce cell death. These assays provide a quantitative measure of potency, the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit cell growth by 50%.[5] This value is fundamental for comparing the efficacy of different compounds and for selecting appropriate concentrations for subsequent mechanistic studies.

Sulforhodamine B (SRB) Assay

Principle of Causality: The SRB assay is a preferred method for large-scale screening due to its simplicity, cost-effectiveness, and reliance on a stable endpoint.[6][7] It is a stoichiometric assay that measures total cellular protein content.[8] The aminoxanthene dye SRB binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the cell mass, providing a reliable proxy for cell number.[6] Unlike metabolic assays (e.g., MTT), the SRB assay is less susceptible to interference from compounds that alter cellular metabolism without being cytotoxic.

Detailed Protocol: SRB Assay

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed cells into a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the benzopyran compound in complete culture medium. A 2-fold or 3-fold serial dilution series covering a broad concentration range (e.g., 0.01 µM to 100 µM) is recommended.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).

    • Incubate for the desired exposure time (typically 48-72 hours).

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the medium in each well (final concentration of 10%).[6]

    • Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the well.[9]

  • Washing and Staining:

    • Carefully wash the plates four to five times by submerging them in a container of slow-running tap water to remove TCA, medium, and detached cells.[6]

    • Allow the plates to air-dry completely at room temperature.

    • Add 50 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well.[6]

    • Incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[7][9] This step is critical and must be performed consistently.

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7][9]

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[7][9]

Data Analysis and Presentation:

The percentage of cell viability is calculated using the following formula:

% Viability = (OD_treated / OD_control) * 100

The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve (non-linear regression).[5]

Cell LineBenzopyran CompoundIC₅₀ (µM) ± SD
MCF-7 (Breast)Compound A5.2 ± 0.4
A549 (Lung)Compound A8.1 ± 0.9
HeLa (Cervical)Compound A6.5 ± 0.7
HEK-293 (Normal)Compound A> 100

This table demonstrates how to present IC₅₀ data. Including a non-cancerous cell line (like HEK-293) is crucial for assessing selectivity.[10][11]

Part 2: Mechanistic Assays - Unveiling the Mode of Action

Once a compound demonstrates potent cytotoxic activity, the subsequent investigation must focus on how it exerts its effects. Benzopyran derivatives are known to interfere with fundamental cellular processes.[1][3] The following assays are designed to probe these mechanisms.

Cell Cycle Analysis via Flow Cytometry

Principle of Causality: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[12] Many effective anticancer drugs function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating and often leading to apoptosis.[12] Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the precise quantification of DNA content within each cell.[13][14] This provides a statistical snapshot of the cell population's distribution across the different cycle phases, revealing any drug-induced arrest. As PI also binds to RNA, treating with RNase is essential for accurate DNA content analysis.[13]

CellCycle G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four phases of the eukaryotic cell cycle.

Detailed Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are 60-70% confluent at the time of treatment.[12]

    • Treat cells with the benzopyran compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating (potentially apoptotic) and adherent cells. Aspirate the medium into a centrifuge tube.

    • Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the medium collected in the previous step to ensure all cells are harvested.[12]

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] This step permeabilizes the cells and preserves their morphology.

    • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).[12]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[12]

    • Incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • The resulting data is displayed as a histogram of cell count versus fluorescence intensity, which corresponds to DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

Principle of Causality: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells.[15][16] During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17] By using these two stains together, flow cytometry can differentiate between four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the benzopyran compound as described for the cell cycle analysis.

    • Harvest all cells (adherent and floating) and wash once with cold PBS.

  • Staining:

    • Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[17]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. The data is typically presented as a quadrant plot, allowing for the quantification of each cell population.

Cell Migration and Invasion Assays

Principle of Causality: The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. Assays that measure these properties are crucial for evaluating a compound's potential to act as an anti-metastatic agent.

This simple and cost-effective method assesses collective cell migration in vitro.[18] A "wound" or scratch is created in a confluent monolayer of cells.[19] The rate at which the cells collectively migrate to close this gap is monitored over time, providing a measure of cell motility.[19]

Detailed Protocol: Wound Healing Assay

  • Cell Seeding: Seed cells in a 6- or 12-well plate and grow them to form a fully confluent monolayer.

  • Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer with firm, consistent pressure.[19][20]

  • Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells and debris.[20] Add fresh medium containing the test compound at the desired concentration.

  • Imaging: Immediately capture an image of the scratch at designated points (T=0). Place the plate in an incubator.

  • Data Acquisition: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed.[19]

  • Analysis: The area of the wound is measured at each time point using software like ImageJ. The rate of wound closure is then calculated and compared between treated and control groups.

This assay provides a more physiologically relevant model of invasion by requiring cells to actively degrade and move through an extracellular matrix (ECM) barrier.[21][22] The assay uses a two-chamber system (a Transwell insert) separated by a porous membrane coated with a layer of Matrigel, a basement membrane extract.[21]

Detailed Protocol: Transwell Invasion Assay

  • Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the upper surface of the Transwell inserts (typically with 8 µm pores). Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.[23]

  • Cell Preparation: Starve the cancer cells in serum-free medium for several hours. Harvest and resuspend them in serum-free medium.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[23]

    • Seed the prepared cells (e.g., 2.5 - 5 x 10⁴ cells) in serum-free medium into the upper chamber of the coated inserts.[23]

  • Incubation: Incubate the plate for 24-48 hours at 37°C.[23]

  • Fixation and Staining:

    • Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[21][23]

    • Fix the invaded cells on the lower surface by immersing the insert in methanol or ethanol for 10-20 minutes.[21][23]

    • Stain the cells with 0.1% Crystal Violet for 10-20 minutes.[23]

  • Quantification: Wash the inserts to remove excess stain and allow them to air dry. Count the stained, invaded cells in several microscopic fields. The results are expressed as the average number of invaded cells per field.

G cluster_0 Migration (2D) cluster_1 Invasion (3D) M1 Create Scratch in Confluent Monolayer M2 Image at T=0 and Subsequent Time Points M1->M2 M3 Measure Wound Area Calculate Closure Rate M2->M3 I1 Coat Transwell Insert with Matrigel (ECM) I2 Seed Cells in Upper Chamber Chemoattractant in Lower I1->I2 I3 Incubate, Fix, Stain & Count Invaded Cells I2->I3

Caption: Workflow for migration and invasion assays.

Materials, Reagents, and Equipment

CategoryItem
Cell Lines Panel of human cancer cell lines (e.g., NCI-60 panel lines such as MCF-7, A549, HeLa, PC3).[24][25][26][27]
Non-cancerous human cell line (e.g., HEK-293) for selectivity testing.[10]
Culture Reagents Complete culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
Assay Reagents SRB Assay: Sulforhodamine B, Trichloroacetic acid (TCA), Acetic acid, Tris base.
Cell Cycle/Apoptosis: Propidium Iodide, RNase A, 70% Ethanol, Annexin V-FITC Apoptosis Detection Kit.
Invasion Assay: Matrigel Basement Membrane Matrix, Crystal Violet, Methanol.
Equipment Humidified CO₂ Incubator (37°C, 5% CO₂), Biosafety Cabinet, Inverted Microscope.
Microplate Reader (Spectrophotometer), Flow Cytometer, Centrifuge, Multichannel Pipettes.
Consumables 96-well, 24-well, and 6-well tissue culture plates, Transwell inserts (8 µm pore size), Pipette tips.

References

  • How to do Wound Healing (Scratch)
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed.
  • Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. (2018, March 23). PubMed.
  • Sulforhodamine B (SRB) Assay Protocol.
  • Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. Benchchem.
  • Sulforhodamine B (SRB)
  • The Endothelial Cell Transwell Migr
  • Mechanisms of cell death induced by benzopyran compounds by minor...
  • A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival P
  • Wound healing migration assay (Scr
  • Wound-Healing Assay.
  • (PDF) Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo.
  • Transwell In Vitro Cell Migr
  • MTT assay protocol. Abcam.
  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023, November 30). Protocols.io.
  • Wound healing assay. Abcam.
  • Wound Healing and Migr
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube.
  • Invasion Assay Protocol. SnapCyte.
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH.
  • MTT Cell Assay Protocol. Protocol.
  • Transwell Cell Migr
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006, August 17). SciSpace.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
  • Screening Anticancer Drugs with NCI Lines. Cytion.
  • DATA SHEET SRB Cytotoxicity Assay. (2023, March 21). Canvax Biotech.
  • How can I calculate IC50 for a cytotoxic substance? (2015, September 21).
  • Click-iT EdU Protocol for Flow Cytometry. Thermo Fisher Scientific - US.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Protocol.
  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? (2014, March 19).
  • Screening Anticancer Drugs with NCI Lines. Cytion.
  • Assaying cell cycle st
  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. MDPI.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC - NIH.
  • In Vitro Assay Development for Novel Anti-Cancer Agents. Benchchem.
  • (PDF) Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scratch Assays.
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. MDPI.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • Cell Cycle Analysis. Protocol.
  • Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. PMC - NIH.
  • Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scr
  • Cancer Cell Lines for Drug Discovery and Development. (2014, April 30). AACR Journals.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Synthesis, docking and in vitro anticancer evaluation of some new benzopyrone deriv
  • Cancer Cell Lines Are Useful Model Systems for Medical Research. (2019, August 1). PMC - PubMed Central.

Sources

Application Notes and Protocols for Assessing the Antioxidant Properties of Chroman-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Antioxidant Potential of Chroman-1-amine Analogs

Chroman-1-amine and its analogs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. This interest stems from their structural similarity to the core of Vitamin E (α-tocopherol), a well-known natural antioxidant. The chroman ring system is a key pharmacophore responsible for the potent antioxidant activity of tocopherols and related compounds. These molecules can effectively scavenge harmful reactive oxygen species (ROS) and other free radicals, which are implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] The antioxidant mechanism of chromanol-type compounds involves the donation of a hydrogen atom from the hydroxyl group on the chroman ring to reduce oxygen-centered radicals.[3][4]

The therapeutic potential of chroman-1-amine analogs as antioxidants necessitates robust and reliable methods for assessing their activity. This guide provides a comprehensive overview of key in vitro and cell-based assays to characterize the antioxidant properties of these compounds. For each method, we will delve into the underlying scientific principles, provide detailed, step-by-step protocols, and offer insights into data interpretation.

I. In Vitro Chemical Assays: Initial Screening and Mechanistic Insights

In vitro chemical assays are fundamental for the initial screening of antioxidant capacity. They are relatively simple, rapid, and cost-effective, providing valuable information on the direct radical-scavenging abilities of the chroman-1-amine analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is one of the most common and straightforward methods for evaluating antioxidant activity.[5][6] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5] DPPH is a deep purple-colored crystalline powder that forms a stable free radical in solution.[5] When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, and the absorbance at approximately 517 nm decreases.[5][7] The extent of this discoloration is directly proportional to the radical-scavenging activity of the antioxidant.[5]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution D Mix DPPH with Analog or Control A->D B Prepare Chroman-1-amine Analog Solutions B->D C Prepare Positive Control (e.g., Trolox, Ascorbic Acid) C->D E Incubate in the Dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be freshly prepared and protected from light.[5]

    • Chroman-1-amine Analog Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.

    • Working Solutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.

    • Positive Control: Prepare a series of standard solutions of Trolox or ascorbic acid in the same manner as the test compounds.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the various concentrations of the chroman-1-amine analog solutions or the positive control to the wells of a 96-well microplate.[5]

    • Add 100 µL of the DPPH solution to each well.[5]

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[7]

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the blank (DPPH solution without the test compound).

      • A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % inhibition against the concentration of the chroman-1-amine analog to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Data Summary Table:

ParameterDescriptionTypical Values
WavelengthAbsorbance measurement wavelength for DPPH.517 nm[5]
Incubation TimeTime for the reaction between the antioxidant and DPPH.30 minutes[7]
Positive ControlA standard antioxidant for comparison.Trolox, Ascorbic Acid
OutputKey metric for antioxidant activity.IC50 (µg/mL or µM)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay is another widely used method to assess the total antioxidant capacity of compounds.[8] It is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[8][9] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance.[8] This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]

Chemical Reaction Diagram:

ABTS_Reaction cluster_reactants cluster_products A ABTS C ABTS•+ (Blue-Green) A->C Oxidation B Potassium Persulfate E ABTS (Colorless) C->E Reduction by Antioxidant D Antioxidant (Chroman-1-amine analog) F Oxidized Antioxidant D->F Oxidation

Caption: Principle of the ABTS Radical Cation Decolorization Assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] This will result in a dark blue-green solution.

    • Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Chroman-1-amine Analog and Trolox Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the various concentrations of the chroman-1-amine analog solutions or the Trolox standard to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Shake the plate and incubate at room temperature for 6 minutes.

  • Measurement and Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage inhibition of the sample to that of a Trolox standard curve.[9]

Data Summary Table:

ParameterDescriptionTypical Values
WavelengthAbsorbance measurement wavelength for ABTS•+.734 nm[8][9]
Incubation TimeTime for the reaction between the antioxidant and ABTS•+.2-6 minutes[9]
StandardA water-soluble analog of Vitamin E for calibration.Trolox[10]
OutputA measure of total antioxidant capacity.TEAC (mM Trolox equivalents/mg sample)
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[11][12] The assay uses a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), which generates peroxyl radicals upon thermal decomposition.[13] These radicals quench the fluorescence of a probe, most commonly fluorescein.[12] In the presence of an antioxidant, the fluorescent probe is protected, and the fluorescence decay is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[14]

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).[12]

    • AAPH Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).[12]

    • Chroman-1-amine Analog and Trolox Standard Solutions: Prepare in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure (96-well black plate format):

    • Add 25 µL of the chroman-1-amine analog solutions, Trolox standards, or buffer (for the blank) to the wells.[11]

    • Add 150 µL of the fluorescein working solution to all wells.[11]

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.[11]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[11]

  • Measurement and Data Analysis:

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.[13][14]

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC against the concentration of the Trolox standards to generate a standard curve.

    • Determine the ORAC value of the chroman-1-amine analogs from the standard curve and express the results as micromoles of Trolox equivalents (TE) per micromole or milligram of the compound.

Data Summary Table:

ParameterDescriptionTypical Values
Excitation/EmissionWavelengths for fluorescein measurement.485 nm / 520 nm[13][14]
Radical InitiatorSource of peroxyl radicals.AAPH[13]
StandardReference antioxidant for quantification.Trolox[15]
OutputMeasure of antioxidant capacity against peroxyl radicals.µmol TE/g or µmol TE/µmol

II. Assays for Specific Radical Scavenging Activity

Beyond general antioxidant capacity, it is often crucial to assess the ability of chroman-1-amine analogs to scavenge specific, biologically relevant reactive oxygen species.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: The hydroxyl radical is one of the most reactive and damaging ROS in biological systems.[16] This assay typically involves the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻) to generate hydroxyl radicals.[17] The generated hydroxyl radicals are then detected by a scavenger molecule, such as salicylic acid, which upon reaction with •OH forms a colored product (2,3-dihydroxybenzoic acid) that can be measured spectrophotometrically at 510 nm.[17][18] The presence of an antioxidant will reduce the formation of this colored product.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (pH 7.4)

    • FeSO₄ Solution (1.5 nM) [19]

    • H₂O₂ Solution (6 mM) [19]

    • Salicylic Acid Solution (20 mM) [19]

    • Chroman-1-amine Analog Solutions

  • Assay Procedure:

    • In a test tube, mix 1.0 mL of the chroman-1-amine analog solution at various concentrations, 2.0 mL of FeSO₄ solution, and 1.0 mL of H₂O₂ solution.[19]

    • Add 0.3 mL of salicylic acid solution.[19]

    • Incubate the mixture at 37°C for 1 hour.[19]

  • Measurement and Data Analysis:

    • Measure the absorbance of the solution at 510 nm.

    • Calculate the hydroxyl radical scavenging activity using the formula for % inhibition.

    • Determine the IC50 value.

Superoxide Anion (O₂•⁻) Scavenging and SOD-Mimetic Activity Assay

Principle: The superoxide anion is a primary ROS generated in biological systems, particularly during mitochondrial respiration. Superoxide dismutase (SOD) is a key enzyme that catalyzes the dismutation of O₂•⁻ to hydrogen peroxide and oxygen. Compounds with SOD-mimetic activity can catalyze this reaction.[20][21] A common assay for superoxide scavenging involves a system that generates O₂•⁻, such as the phenazine methosulfate-NADH system, which reduces nitroblue tetrazolium (NBT) to a colored formazan product. The presence of a superoxide scavenger inhibits this reduction.

Protocol:

  • Reagent Preparation:

    • Tris-HCl Buffer (pH 8.0)

    • NBT Solution

    • NADH Solution

    • Phenazine Methosulfate (PMS) Solution

    • Chroman-1-amine Analog Solutions

  • Assay Procedure:

    • Mix the chroman-1-amine analog solution, NBT, and NADH in a buffer.

    • Initiate the reaction by adding PMS.

    • Incubate at room temperature.

  • Measurement and Data Analysis:

    • Measure the absorbance of the formazan product at 560 nm.[22]

    • Calculate the percentage of superoxide anion scavenging and the IC50 value.

III. Lipid Peroxidation Inhibition Assay

Principle: Lipid peroxidation is a key process in cellular injury, where free radicals attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure lipid peroxidation.[23][24] It quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[24]

Protocol:

  • Sample Preparation: A source of lipids, such as a brain or liver homogenate, is often used.[25]

  • Induction of Lipid Peroxidation: Lipid peroxidation is induced by adding pro-oxidants like FeSO₄ and ascorbic acid.[25]

  • Assay Procedure:

    • Incubate the lipid source with the chroman-1-amine analog at various concentrations.

    • Add the pro-oxidants to induce lipid peroxidation.

    • Stop the reaction by adding a solution containing trichloroacetic acid (TCA) and TBA.

    • Heat the mixture at 90-100°C to facilitate the reaction between MDA and TBA.[25]

    • Cool the samples and centrifuge to remove any precipitate.

  • Measurement and Data Analysis:

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the percentage inhibition of lipid peroxidation and the IC50 value.

IV. Cellular Antioxidant Activity (CAA) Assay

Principle: While in vitro chemical assays are useful for initial screening, they do not account for the bioavailability, uptake, and metabolism of a compound within a cellular environment.[26][27] The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to inhibit intracellular ROS formation.[28][29] The assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[29] Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29] The antioxidant activity of the chroman-1-amine analog is determined by its ability to reduce the fluorescence signal.

Experimental Workflow:

CAA_Workflow A Seed and Culture Cells (e.g., HepG2, Caco-2) B Pre-incubate Cells with Chroman-1-amine Analog A->B C Load Cells with DCFH-DA B->C D Induce Oxidative Stress (e.g., with AAPH) C->D E Measure Fluorescence (Ex: 485 nm, Em: 538 nm) D->E F Calculate CAA Units E->F

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom plate and culture until they reach confluence.[30]

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with various concentrations of the chroman-1-amine analog and the DCFH-DA probe for 1 hour at 37°C.[30]

    • Wash the cells to remove the excess probe and compound.

    • Add a free radical initiator, such as AAPH, to induce oxidative stress.[29]

  • Measurement and Data Analysis:

    • Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) using a microplate reader with excitation at ~485 nm and emission at ~538 nm.[30]

    • The data is used to calculate the CAA value, which is often expressed relative to a standard antioxidant like quercetin.

Conclusion

The comprehensive assessment of the antioxidant properties of chroman-1-amine analogs requires a multi-faceted approach. The in vitro chemical assays (DPPH, ABTS, ORAC) provide a rapid and efficient means for initial screening and for understanding the fundamental radical-scavenging mechanisms. Assays for specific radical scavenging (hydroxyl and superoxide) and inhibition of lipid peroxidation offer deeper insights into the protective effects against biologically relevant oxidative damage. Finally, the Cellular Antioxidant Activity (CAA) assay provides a more physiologically relevant evaluation by considering cellular uptake and metabolism. By employing this suite of assays, researchers can effectively characterize and compare the antioxidant potential of novel chroman-1-amine analogs, paving the way for the development of new therapeutic agents to combat oxidative stress-related diseases.

References

  • Determination of superoxide dismutase and SOD-mimetic activities by a chemical system: Co2/H2O2/lucigenin. PubMed. Available at: [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. Available at: [Link]

  • Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Matador ELISA. Available at: [Link]

  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. Available at: [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. Available at: [Link]

  • Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Elabscience. Available at: [Link]

  • DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • Lipid peroxidation and the thiobarbituric acid assay: standardization of the assay when using saturated and unsaturated fatty ac. SciSpace. Available at: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts. Available at: [Link]

  • DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments. Available at: [Link]

  • Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI. Available at: [Link]

  • Cell-Based Antioxidant Assays. BioIVT. Available at: [Link]

  • Genesis and development of DPPH method of antioxidant assay. SpringerLink. Available at: [Link]

  • ORAC assay measures antioxidant capacity. BMG LABTECH. Available at: [Link]

  • CAA Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. Available at: [Link]

  • Antioxidant Assays. ResearchGate. Available at: [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Available at: [Link]

  • Assessment of Antioxidant, Anti-Lipid Peroxidation, Antiglycation, Anti-Inflammatory and Anti-Tyrosinase Properties of Dendrobium sulcatum Lindl. MDPI. Available at: [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. Available at: [Link]

  • Lipid Peroxidation and the Thiobarbituric Acid Assay: Standardization of the Assay When Using Saturated and Unsaturated Fatty Acids. BMB Reports. Available at: [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. MDPI. Available at: [Link]

  • Synthesis of Superoxide Dismutase (SOD) Enzyme Mimetics. A Bioinorganic Laboratory Experiment. ACS Publications. Available at: [Link]

  • TBARS (Lipid Peroxidation) Assay. Cell Biolabs, Inc. Available at: [Link]

  • Preparation, Characterization, and Antioxidant Activities of Extracts from Amygdalus persica L. Flowers. MDPI. Available at: [Link]

  • Hydroxyl Radical-scavenging Activity. protocols.io. Available at: [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. SpringerLink. Available at: [Link]

  • Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro. BMC Complementary and Alternative Medicine. Available at: [Link]

  • Superoxide Dismutase (SOD) Activity Assay. Cell Biolabs, Inc. Available at: [Link]

  • Chromones with antioxidant properties. ResearchGate. Available at: [Link]

  • One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules. Available at: [Link]

  • Antioxidant properties of natural and synthetic chromanol derivatives: Study by fast kinetics and electron spin resonance spectroscopy. u:cris-Portal. Available at: [Link]

  • Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study. PubMed. Available at: [Link]

Sources

Application Note: Strategic Use of 3,4-Dihydro-1H-2-Benzopyran-1-methanamine in Solid-Phase Synthesis for the Generation of Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Privileged Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the concept of "privileged structures" is paramount. These are molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them exceptionally fertile ground for the development of novel therapeutics.[1][2] Among these, the benzopyran framework is a well-established privileged structure, appearing in a vast number of natural products and synthetic bioactive molecules with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1]

This application note provides a detailed technical guide on the strategic utilization of 3,4-dihydro-1H-2-benzopyran-1-methanamine (also known as an aminomethyl chroman derivative) as a core building block in solid-phase organic synthesis (SPOS). The primary amine on this molecule serves as a versatile chemical handle, enabling its incorporation into combinatorial libraries. By leveraging the efficiency and high-throughput nature of solid-phase synthesis, researchers can rapidly generate large libraries of complex molecules built around this valuable benzopyran core, significantly accelerating the hit-to-lead optimization process.[3]

We will explore the underlying chemical principles, provide detailed, field-tested protocols for immobilization, on-resin diversification, and final cleavage, and discuss the critical parameters that ensure a successful synthesis.

Core Principles: Why Solid-Phase Synthesis?

Solid-phase organic synthesis (SPOS) offers profound advantages over traditional solution-phase chemistry for library generation.[4][5] The core principle involves covalently attaching a starting material to an insoluble polymer support (resin), performing a sequence of chemical reactions, and finally cleaving the desired product from the support.

Key Advantages:

  • Simplified Purification: Intermediates remain attached to the solid support, allowing excess reagents and by-products to be removed by simple filtration and washing.[5]

  • Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, maximizing yields at each step.[5]

  • Automation Potential: The repetitive nature of the wash and reaction cycles is highly amenable to automation, enabling high-throughput synthesis.[6]

The strategic choice of resin, linker, and cleavage conditions is critical and is dictated by the chemical nature of the building block and the desired final product. For the benzopyran-methanamine scaffold, its primary amine is the key to unlocking these synthetic advantages.

Experimental Workflow & Protocols

The overall strategy involves using the primary amine of the benzopyran building block as a nucleophile in a key library-generating reaction on a solid support. A particularly robust and widely used transformation in combinatorial chemistry is reductive amination.[7]

Workflow Overview: Library Synthesis via Reductive Amination

The proposed workflow begins with an aldehyde-functionalized resin. This resin-bound aldehyde serves as the electrophilic anchor point. The benzopyran-methanamine is then coupled to this aldehyde via an imine intermediate, which is subsequently reduced to a stable secondary amine linkage. Further diversification can be achieved before the final product is cleaved from the support.

G cluster_0 Phase 1: Resin Preparation cluster_1 Phase 2: Scaffold Coupling cluster_2 Phase 3: Cleavage & Isolation Resin Aldehyde-Functionalized Resin (e.g., Benzaldehyde on Wang Resin) Swell Swell Resin in DMF/DCM Resin->Swell Couple Reductive Amination: 1. Imine Formation (e.g., AcOH catalyst) 2. Reduction (e.g., NaBH(OAc)3) Swell->Couple Amine Add 3,4-dihydro-1H-2-benzopyran- 1-methanamine Solution Amine->Couple Cleave Cleavage from Resin (e.g., TFA Cocktail) Couple->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purification (HPLC) Precipitate->Purify Product Final Benzopyran Library Member Purify->Product

Caption: Workflow for benzopyran library synthesis.

Protocol 1: Solid-Phase Reductive Amination

This protocol details the coupling of 3,4-dihydro-1H-2-benzopyran-1-methanamine to a solid-supported aldehyde.

Materials:

  • Wang resin functionalized with 4-formyl-3,5-dimethoxyphenoxy group (or similar aldehyde-linker resin).

  • 3,4-dihydro-1H-2-benzopyran-1-methanamine.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trimethyl orthoformate (TMOF).

  • Acetic Acid (AcOH).

Procedure:

  • Resin Swelling:

    • Place the aldehyde resin (1.0 g, ~0.5 mmol/g loading) in a solid-phase reaction vessel.

    • Add DMF (10 mL) and gently agitate for 1 hour to swell the resin beads.[6]

    • Drain the solvent by filtration. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Imine Formation & Reduction:

    • Prepare a solution of 3,4-dihydro-1H-2-benzopyran-1-methanamine (5 equivalents based on resin loading) in a 1% AcOH solution in DMF/TMOF (9:1 v/v).

    • Add this solution to the swollen resin. Agitate gently for 1 hour at room temperature. The TMOF acts as a dehydrating agent to drive imine formation.

    • Drain the vessel and add a solution of NaBH(OAc)₃ (5 equivalents) in DMF. Agitate for 4-6 hours at room temperature.

    • Causality: NaBH(OAc)₃ is a mild reducing agent selective for imines and aldehydes, making it ideal for this transformation without affecting other sensitive functionalities.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly to remove all excess reagents:

      • DMF (3 x 10 mL)

      • DCM (3 x 10 mL)

      • Methanol (3 x 10 mL)

      • DCM (3 x 10 mL)

    • Dry the resin under vacuum. At this stage, a small sample can be cleaved to check the success of the coupling by LC-MS.

Protocol 2: Cleavage and Product Isolation

This protocol describes the release of the final compound from the Wang resin support. The Wang linker is an alkoxybenzyl ester type, which is highly sensitive to strong acids like Trifluoroacetic Acid (TFA).[8]

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v).

  • Cold diethyl ether (Et₂O).

  • DCM.

Procedure:

  • Pre-cleavage Preparation:

    • Place the dry, resin-bound product in a clean reaction vessel.

    • Add DCM (5 mL) to pre-swell the resin for 15 minutes, then drain.

  • Acidolytic Cleavage:

    • Add the freshly prepared cleavage cocktail (10 mL per gram of resin) to the vessel.

    • CAUTION: Perform this step in a well-ventilated fume hood as TFA is highly corrosive and volatile.

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Causality: TFA protonates the linker's ether oxygen, initiating cleavage and releasing the product. TIS acts as a carbocation scavenger, preventing side reactions like alkylation of the product. Water assists in the hydrolysis.[9]

  • Product Isolation:

    • Filter the resin and collect the filtrate into a clean flask.

    • Wash the resin with additional neat TFA (2 x 3 mL) and DCM (2 x 3 mL). Combine all filtrates.

    • Reduce the volume of the combined filtrate by ~80% using a stream of nitrogen or rotary evaporation.

  • Precipitation and Purification:

    • Add the concentrated filtrate dropwise to a flask containing cold diethyl ether (40-50 mL). A white precipitate of the crude product should form.

    • Cool the ether suspension on ice for 30 minutes to maximize precipitation.

    • Isolate the solid product by centrifugation or filtration.

    • Wash the crude product with cold ether (2 x 10 mL) and dry under vacuum.

    • The final product should be analyzed and purified using reverse-phase HPLC.

Data & Library Visualization

The described workflow is amenable to parallel synthesis for creating a library. By starting with a diverse set of resin-bound aldehydes, a library of benzopyran derivatives can be generated.

Table 1: Summary of Recommended Reaction Conditions

StepReagents & SolventsTimeTemperatureKey Insight
Swelling DMF or DCM1 hrRoom TempEssential for reagent access to reactive sites within the polymer matrix.
Coupling Benzopyran-amine (5 eq.), NaBH(OAc)₃ (5 eq.), 1% AcOH in DMF/TMOF5-7 hrsRoom TempUse of TMOF and a mild reducing agent ensures high yield and clean conversion.
Cleavage TFA:H₂O:TIS (95:2.5:2.5)2-3 hrsRoom TempThe scavenger (TIS) is critical to prevent degradation of the electron-rich benzopyran ring.[9]
Visualizing a Potential Library

This synthetic route allows for diversification at the position of the initial aldehyde on the aromatic ring.

Caption: Diversification strategy for the library.

Conclusion

The use of 3,4-dihydro-1H-2-benzopyran-1-methanamine in solid-phase synthesis is a powerful strategy for generating libraries of molecules containing this medicinally relevant scaffold. The protocols outlined in this note, centered on robust reductive amination chemistry and standard acidolytic cleavage, provide a reliable and efficient pathway for researchers in drug discovery. By understanding the causality behind each step—from resin swelling to the role of scavengers during cleavage—scientists can troubleshoot and optimize this workflow to accelerate the discovery of new chemical entities.

References

  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • MDPI. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. (2012).
  • Google Patents. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • National Institutes of Health (PMC). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022).
  • National Institutes of Health (PMC). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023).
  • National Institutes of Health (PMC). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries.
  • Organic Letters. Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. (1999).
  • PubMed. Methods and protocols of modern solid phase Peptide synthesis. (2006).
  • PubMed. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists.
  • IIP Series. THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY.
  • National Institutes of Health (PMC). Universal peptide synthesis via solid-phase methods fused with chemputation.
  • PubMed. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity.
  • National Institutes of Health (PMC). Combinatorial Chemistry in Drug Discovery.
  • LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.

Sources

Troubleshooting & Optimization

troubleshooting common issues in the synthesis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, often involves a multi-step process. A common and effective strategy is the reductive amination of a suitable aldehyde precursor, which itself can be derived from a benzopyran scaffold.[1] Reductive amination is a cornerstone of medicinal chemistry for its reliability in forming C-N bonds.[2] Another prominent synthetic route is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[3][4][5] This reaction is particularly powerful for creating tetrahydroisoquinoline and related heterocyclic systems.[3][4][5]

This guide will address potential pitfalls in these synthetic pathways, offering solutions to optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield in the Reductive Amination Step

Question: I am performing a reductive amination to synthesize 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- and observing a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in reductive amination can stem from several factors, primarily related to the formation and stability of the imine/enamine intermediate and the efficacy of the reducing agent.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine source (e.g., ammonia or an ammonia equivalent) to form the imine is a reversible equilibrium.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.

  • Instability of the Aldehyde: The aldehyde precursor may be prone to side reactions like oxidation to a carboxylic acid or aldol condensation.

    • Solution: Use freshly distilled or purified aldehyde. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Suboptimal Reducing Agent: The choice and reactivity of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (STAB) is often an excellent choice as it is mild and tolerant of slightly acidic conditions which can catalyze imine formation.[1] If using sodium borohydride (NaBH₄), ensure the pH is controlled, as it can reduce the starting aldehyde if added prematurely. For challenging substrates, stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) can be effective, but require careful handling due to toxicity.

  • Side Reactions: Over-alkylation of the desired primary amine to form secondary or tertiary amines can be a significant issue.

    • Solution: Using a large excess of the amine source can help to minimize over-alkylation.[6] Alternatively, a stepwise approach where the imine is pre-formed before the addition of the reducing agent can sometimes offer better control.

Experimental Protocol: Optimized Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Aldehyde Aldehyde Amine Source Amine Source Aldehyde->Amine Source Anhydrous Solvent Anhydrous Solvent Amine Source->Anhydrous Solvent Molecular Sieves Molecular Sieves Anhydrous Solvent->Molecular Sieves Stirring_1 Stir at RT (1-2 hours) Molecular Sieves->Stirring_1 Reducing Agent Add Reducing Agent (e.g., STAB) Stirring_1->Reducing Agent Stirring_2 Stir at RT (overnight) Reducing Agent->Stirring_2 Quench Quench Stirring_2->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: Optimized workflow for reductive amination.

Issue 2: Formation of Side Products in the Pictet-Spengler Reaction

Question: I am attempting a Pictet-Spengler reaction to form the 3,4-dihydro-1H-2-benzopyran ring system and I'm observing significant side product formation. What are these impurities and how can I avoid them?

Answer: The Pictet-Spengler reaction is a powerful tool, but can be prone to side reactions, especially with substrates that have varying electronic properties.[7]

Potential Side Products & Mitigation Strategies:

  • N-Acyliminium Ion Rearrangement: Under strongly acidic conditions, rearrangements can occur, leading to undesired isomers.

    • Solution: Optimize the acid catalyst and reaction temperature. Milder acids like trifluoroacetic acid (TFA) or Lewis acids (e.g., BF₃·OEt₂) may provide better selectivity.[7]

  • Over-oxidation: The tetrahydroisoquinoline product can sometimes be oxidized to the corresponding dihydroisoquinoline or isoquinoline, especially if the reaction is heated for extended periods in the presence of air.

    • Solution: Conduct the reaction under an inert atmosphere. Minimize reaction time and temperature where possible.

  • Formation of Regioisomers: If the aromatic ring of the β-arylethylamine has multiple potential sites for electrophilic attack, a mixture of regioisomers can be formed.[8]

    • Solution: The regioselectivity is often dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally direct the cyclization to the ortho position.[7] Careful consideration of the starting material's substitution pattern is crucial.

Reaction Condition Potential Outcome Recommendation
Strong Protic Acid (e.g., HCl, H₂SO₄) High reactivity, potential for side reactions.[5]Use with caution, at lower temperatures.
Lewis Acid (e.g., BF₃·OEt₂) Milder conditions, can improve selectivity.[7]A good alternative for sensitive substrates.
High Temperature Increased reaction rate, but also potential for decomposition and side product formation.Optimize temperature carefully, starting with milder conditions.
Presence of Oxygen Can lead to oxidation of the product.Perform the reaction under an inert atmosphere (N₂ or Ar).
Issue 3: Difficulty in Purifying the Final Product

Question: My reaction to produce 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- appears to be successful, but I am struggling to purify the final compound. What are the best practices for its purification?

Answer: The primary amine functionality in the target molecule can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica surface. This can lead to peak tailing, low recovery, and even decomposition.[9]

Purification Strategies:

  • Modified Silica Gel Chromatography:

    • Amine-treated silica: Using silica gel that has been pre-treated with a base, such as triethylamine (TEA) or ammonia, can neutralize the acidic silanol groups and improve the chromatography of basic compounds.[9][10] A common practice is to include a small percentage (0.5-1%) of TEA or ammonia in the eluent.[10]

    • Amine-functionalized silica: Pre-packed columns with amine-functionalized silica are commercially available and can provide excellent separation for basic compounds.[9]

  • Reversed-Phase Chromatography:

    • For polar amines, reversed-phase chromatography using a C18 stationary phase can be a highly effective purification method.[11] The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Acid-Base Extraction:

    • An initial workup using acid-base extraction can be a simple and effective way to remove non-basic impurities.[8] The crude reaction mixture can be dissolved in an organic solvent and extracted with an aqueous acid solution. The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

  • Crystallization/Salt Formation:

    • If the product is a solid, recrystallization can be an excellent final purification step. Alternatively, the amine can be converted to a salt (e.g., hydrochloride or tartrate) which may be more crystalline and easier to purify. The free base can then be regenerated if needed.

G Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Initial Cleanup Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Further Purification Crystallization / Salt Formation Crystallization / Salt Formation Column Chromatography->Crystallization / Salt Formation Final Polishing Pure Product Pure Product Crystallization / Salt Formation->Pure Product

Caption: General purification workflow for basic amines.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-?

A1: The most critical parameters are:

  • Purity of Starting Materials: Ensure the aldehyde and amine sources are of high purity to avoid introducing impurities that can be difficult to remove later.

  • Reaction Temperature: Temperature control is crucial to balance reaction rate with the prevention of side reactions and decomposition.

  • Stoichiometry: The molar ratio of reactants, especially the amine source and reducing agent, can significantly impact the product distribution and yield.

  • Atmosphere: For reactions sensitive to oxidation, maintaining an inert atmosphere is essential.

Q2: Are there any alternative synthetic routes to consider?

A2: Yes, other synthetic strategies could be employed. For instance, the synthesis of 2-aminopropyl benzopyran derivatives has been reported, which could be adapted.[1] Additionally, electrophilic cyclization of propargylic aryl ethers can be a route to the benzopyran core.[12] The choice of route will depend on the available starting materials and the desired substitution pattern on the final molecule.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and is the primary method for confirming the identity of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretch of the primary amine.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.

Q4: What are the safety considerations for this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:

  • Handling of Reagents: Some reagents, such as sodium cyanoborohydride, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Solvent Safety: Many organic solvents are flammable and should be handled away from ignition sources.

  • Reaction Quenching: The quenching of reactive reagents, such as borohydrides, should be done carefully and slowly to control any exothermic reactions or gas evolution.

References

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012). Retrieved from [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 839–842. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

  • Highly Enantioselective Hydrogen-Transfer Reductive Amination. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Purifying amines on silica. (2006). Org Prep Daily. Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Organic Reactions. Retrieved from [Link]

  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews, 119(24), 12041–12133. [Link]

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. (2023). Scientific Reports, 13(1), 16757. [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007). Google Patents.
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. (2007). The Journal of Organic Chemistry, 72(16), 6213–6216. [Link]

Sources

Technical Support Center: Optimizing the Pictet-Spengler Reaction with Benzopyran Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction, with a specialized focus on its application with benzopyran substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and efficiency of this powerful cyclization reaction. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and field-proven strategies.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to provide direct answers and actionable solutions to specific experimental issues you may encounter.

Issue 1: Low or No Product Yield (<30%)

Q1: My reaction is showing very low conversion to the desired benzopyran-fused tetrahydro-β-carboline. What are the primary factors to investigate?

A1: Low or no yield in a Pictet-Spengler reaction is a common but solvable issue that typically points to one of three critical areas: (1) inefficient iminium ion formation, (2) poor electrophilicity of the iminium ion, or (3) unfavorable cyclization conditions. A systematic approach is key to diagnosing the problem.

Systematic Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the purity of both the tryptamine derivative and the benzopyran aldehyde/ketone. Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which will not participate in the reaction.[1]

  • Catalyst Choice and Loading: The reaction's driving force is the formation of a sufficiently electrophilic iminium ion, which is highly dependent on the acid catalyst.[2][3]

    • Problem: The chosen acid may be too weak to effectively protonate the intermediate imine.

    • Solution: If using a mild acid, switch to a stronger Brønsted acid like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA). For less reactive substrates, harsher conditions with strong acids like HCl may be necessary.[2][4] Catalyst loading is also crucial; too little acid will result in a sluggish reaction, while too much can lead to side reactions.[1] A good starting point is 50 mol%, but this can be screened up to stoichiometric amounts.[1]

  • Water Scavenging: The initial condensation of the amine and aldehyde to form an imine is a reversible equilibrium reaction that produces water. The presence of water can inhibit the formation of the crucial iminium ion.

    • Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or 4 Å molecular sieves.[5] This is particularly important if your aldehyde starting material is from an aqueous solution.[1]

  • Solvent Effects: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.

    • Problem: A highly polar, protic solvent (like methanol) might solvate the iminium ion too effectively, shielding it from the nucleophilic attack of the indole ring.

    • Solution: Screen a range of solvents. Aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been reported to provide superior yields in many cases.[1][2] In some specific cases, a simple change from a protic to an apolar solvent can even switch the regioselectivity of the cyclization.[6]

  • Temperature Control: Reaction kinetics are highly sensitive to temperature.

    • Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., 40–60 °C) can increase the rate.[1] Conversely, if you observe decomposition or significant side product formation, running the reaction at a lower temperature (e.g., 0 °C) may be beneficial.[1][7]

Troubleshooting_Workflow start Low / No Yield check_sm 1. Verify Starting Material Purity & Stoichiometry start->check_sm check_catalyst 2. Optimize Acid Catalyst (Type & Loading) check_sm->check_catalyst If SMs are pure check_water 3. Ensure Anhydrous Conditions (Add Sieves) check_catalyst->check_water If no improvement check_solvent 4. Screen Solvents (DCM, Toluene, ACN) check_water->check_solvent If still low yield check_temp 5. Adjust Temperature (Heat or Cool) check_solvent->check_temp If minor improvement success Yield Improved check_temp->success

Caption: A systematic workflow for troubleshooting low-yield Pictet-Spengler reactions.

Issue 2: Significant Byproduct Formation

Q2: My reaction produces the desired product, but I'm observing significant impurities that complicate purification. What are the likely side reactions and how can I suppress them?

A2: Side product formation often arises from the high reactivity of the intermediates or the harshness of the reaction conditions. Key side reactions include oxidation and polymerization.

Common Side Reactions and Mitigation Strategies:

  • Oxidation: The tetrahydro-β-carboline product can be susceptible to oxidation to the aromatic β-carboline, especially at elevated temperatures or with prolonged exposure to air.[1]

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Once the reaction is complete, minimize its exposure to air during workup and purification.

  • Aldehyde Self-Condensation/Polymerization: In the presence of strong acids, aldehydes can polymerize or undergo self-condensation.[8]

    • Solution: Add the benzopyran aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. Using a slight excess (1.1-1.2 equivalents) of the tryptamine component can also help ensure the aldehyde is consumed in the desired reaction pathway.

  • Formation of Stable Intermediates: The reaction proceeds via an imine and then an iminium ion. If the intermediate imine is particularly stable and does not readily cyclize, it may persist or lead to other pathways.[1][8]

    • Solution: This again points to the need for a sufficiently strong acid catalyst to promote the formation of the more reactive iminium ion, which is the key electrophile for the cyclization step.[2][9]

Frequently Asked Questions (FAQs)

This section addresses broader conceptual and practical questions regarding the Pictet-Spengler reaction with benzopyran substrates.

Q3: What is the general mechanism, and how does a benzopyran substrate influence it?

A3: The Pictet-Spengler reaction is a two-step acid-catalyzed process:[9]

  • Imine/Iminium Ion Formation: The β-arylethylamine (e.g., tryptamine) condenses with an aldehyde or ketone (the benzopyran carbonyl) to form an imine. In the presence of acid, this imine is protonated to form a highly electrophilic iminium ion.[2][3]

  • Electrophilic Cyclization: The electron-rich indole ring of the tryptamine moiety acts as a nucleophile, attacking the iminium ion to form a new six-membered ring. A final deprotonation step restores aromaticity and yields the product.[10][11]

The benzopyran moiety primarily acts as the carrier of the electrophilic aldehyde. The electronic properties of the benzopyran ring itself are less critical than the reactivity of the aldehyde it carries, though bulky substituents near the aldehyde could introduce steric hindrance.

Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization Tryptamine Tryptamine Imine Imine Tryptamine->Imine + Benzopyran Aldehyde Iminium Ion Iminium Ion Imine->Iminium Ion + H+ (Catalyst) Spiro Intermediate Spiro Intermediate Iminium Ion->Spiro Intermediate Electrophilic Attack Product Product Spiro Intermediate->Product - H+

Caption: The two-stage mechanism of the acid-catalyzed Pictet-Spengler reaction.

Q4: How do I choose the optimal catalyst for my benzopyran system?

A4: Catalyst selection depends on the reactivity of your specific substrates. A screening approach is often the most effective strategy.

Catalyst TypeExamplesBest ForConsiderations
Brønsted Acids TFA, PTSA, HCl[12]General purpose, good starting point for most systems.Stronger acids (HCl) may be needed for deactivated systems but risk causing side reactions.[4]
Lewis Acids Sc(OTf)₃, InCl₃, BF₃·OEt₂[8][12]Substrates with acid-sensitive functional groups.Can offer different reactivity profiles and may be milder than strong Brønsted acids.
Enzymatic Strictosidine Synthase[2][7]Asymmetric synthesis requiring high stereoselectivity.Substrate scope can be limited; requires specific enzyme and conditions.
Specialty Halogen-bond catalysts[13], Chiral Phosphoric Acids[5][14]Asymmetric synthesis, metal-free conditions.Highly specialized; used for achieving high enantioselectivity.

Q5: What is the impact of solvent choice on reaction yield and selectivity?

A5: Solvents can dramatically influence the reaction by affecting reactant solubility, the stability of the key iminium ion intermediate, and transition states.

Solvent ClassExamplesImpact on Reaction
Aprotic Nonpolar Toluene, BenzeneOften favor cyclization by minimizing solvation of the iminium ion, increasing its electrophilicity. Can improve yields and even alter regioselectivity.[6]
Aprotic Polar Dichloromethane (DCM), Acetonitrile (ACN)Excellent general-purpose solvents that solubilize most reactants well. Often provide a good balance of reactivity and selectivity.[1][7]
Protic Methanol (MeOH), Ethanol (EtOH), Trifluoroethanol (TFE)Can sometimes slow the cyclization step by stabilizing the iminium ion via hydrogen bonding. However, in some cases, they can promote reactivity.[6][15]

Experimental Protocols

Protocol 1: General Procedure for TFA-Catalyzed Pictet-Spengler Reaction

This protocol provides a robust starting point for the reaction between a tryptamine derivative and a benzopyran aldehyde.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Benzopyran aldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA, 0.5 - 1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tryptamine derivative.

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add the benzopyran aldehyde (1.1 eq) to the stirred solution at room temperature.

  • Add TFA (0.5 eq) dropwise to the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, add an additional 0.5 eq of TFA and/or gently heat the mixture to 40 °C.[1]

  • Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Screening Reaction Conditions for Yield Optimization

When the general procedure gives low yields, a parallel screen of catalysts and solvents is the most efficient optimization strategy.

Setup:

  • Use an array of small reaction vials (e.g., 2 mL HPLC vials with screw caps).

  • Prepare a stock solution of your tryptamine derivative and a separate stock solution of your benzopyran aldehyde in a suitable solvent (e.g., DCM) to ensure accurate dispensing.

Procedure:

  • To each vial, add the tryptamine and aldehyde stock solutions.

  • Add the designated solvent to each vial.

  • Add the designated catalyst to each vial.

  • Seal the vials, and place them on a shaker or stirrer plate at the desired temperature (e.g., room temperature or 50 °C).

  • After a set time (e.g., 12 or 24 hours), quench a small aliquot from each reaction with a basic solution and analyze by LC-MS to determine the relative conversion to the product.

Example Screening Array:

VialCatalyst (1.0 eq)SolventTemperature
1TFADCM25 °C
2PTSADCM25 °C
3TFAToluene25 °C
4PTSAToluene25 °C
5TFADCM50 °C
6PTSADCM50 °C
7TFAToluene50 °C
8PTSAToluene50 °C

This systematic approach will rapidly identify the most promising conditions for scaling up your reaction.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • PubMed Central. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. [Link]

  • MDPI. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • ResearchGate. Effects of solvent on the reaction time and yield. [Link]

  • ACS Publications. Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction. [Link]

  • PubMed Central. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. [Link]

  • MDPI. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • PubMed. Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. [Link]

  • RSC Publishing. Halogen bond-catalyzed Pictet–Spengler reaction. [Link]

  • Organic-Chemistry.org. Pictet-Spengler Reaction - Common Conditions. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • Semantic Scholar. Brønsted Acid-Promoted Oxa-Pictet-Spengler Reaction for the Synthesis of Indole-Fused Pyran Derivatives. [Link]

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • National Institutes of Health. Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. [Link]

Sources

optimizing reaction conditions for the catalytic reduction of benzopyran nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic reduction of benzopyran nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of aminomethyl benzopyran derivatives. Here, we address common challenges encountered during this critical transformation, providing in-depth, experience-driven advice to help you optimize your reaction conditions and achieve high yields of the desired primary amine products.

The reduction of a nitrile to a primary amine is a cornerstone of synthetic chemistry, yet it presents unique challenges, particularly concerning selectivity.[1] The formation of secondary and tertiary amine byproducts is a common issue that can significantly lower the yield of the target molecule.[2][3] This guide will walk you through troubleshooting common problems and provide robust protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Issue 1: Low to No Conversion of the Benzopyran Nitrile

Question: My reaction shows very little or no consumption of the starting benzopyran nitrile. What are the likely causes and how can I resolve this?

Answer: Low or no conversion is a frequent problem in catalytic hydrogenation and can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. A systematic approach is key to pinpointing the issue.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Poisoning: The active sites on your catalyst can be blocked by various "poisons." Common culprits for noble metal catalysts include sulfur compounds, certain nitrogen-containing heterocycles, and heavy metal ions.[4]

      • Solution: Ensure all glassware is meticulously cleaned and use high-purity solvents and reagents. If you suspect catalyst poisoning, replacing the catalyst with a fresh batch is the most effective solution.[4]

    • Deactivation: The catalyst may have lost its activity due to improper storage or handling. Pyrophoric catalysts like Raney Nickel are particularly sensitive and must be handled under an inert atmosphere.[4]

      • Solution: Use a fresh batch of catalyst to rule out deactivation.[4]

  • Insufficient Catalyst Loading:

    • Explanation: The amount of catalyst may be too low to effectively drive the reaction forward.

      • Solution: While typical loadings are between 5-10 mol%, you may need to increase this.[4] However, be aware that higher catalyst loading can sometimes impact selectivity.

  • Poor Hydrogen Availability:

    • Explanation: The reaction is dependent on the efficient transfer of hydrogen to the catalyst surface.

      • Solutions:

        • Increase Hydrogen Pressure: If you are using a balloon, consider switching to a high-pressure reactor (e.g., a Parr shaker) to increase the concentration of dissolved hydrogen.[5][6]

        • Improve Agitation: Inefficient stirring can lead to a poorly mixed three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), which limits the reaction rate.[4] Ensure vigorous stirring to maximize the gas-liquid-solid interface.[6]

  • Substrate-Specific Issues:

    • Explanation: The specific structure of your benzopyran nitrile, particularly the presence of certain functional groups, could be inhibiting the reaction.

      • Solution: Consider a different catalyst. For instance, if you are using Palladium on carbon (Pd/C), you might try a more active catalyst like Platinum on carbon (Pt/C) or Pearlman's catalyst (Pd(OH)₂/C).[4]

Issue 2: Poor Selectivity - Formation of Secondary and Tertiary Amines

Question: My reaction is working, but I'm getting a significant amount of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

Answer: This is the most common challenge in nitrile reduction.[7] These byproducts form when the intermediate imine reacts with the newly formed primary amine product.[2][8] Controlling selectivity requires careful manipulation of the reaction conditions.

Key Factors Influencing Selectivity:

ParameterRecommendation for High Primary Amine SelectivityRationale
Catalyst Choice Raney Nickel, Cobalt-based catalysts (e.g., Cobalt Boride), or specific Rhodium catalysts are often preferred.[1][2]The choice of metal is a critical factor in determining selectivity.[1][2] Palladium catalysts can sometimes lead to the formation of secondary and tertiary amines.[7][9]
Solvent Protic solvents like ethanol or methanol are commonly used.The solvent can influence the reaction pathway.
Additives The addition of ammonia or a base (e.g., NaOH, LiOH) can significantly suppress the formation of byproducts.[1][3]Ammonia shifts the equilibrium away from the formation of the secondary imine intermediate, thus favoring the primary amine product.[8]
Temperature Lowering the reaction temperature can sometimes improve selectivity.Higher temperatures can favor the side reactions leading to secondary and tertiary amines.
Hydrogen Pressure Higher hydrogen pressure can sometimes favor the formation of the primary amine.[7]Increased hydrogen concentration can promote the rapid reduction of the imine intermediate to the primary amine before it can react further.
Issue 3: Reaction is Too Slow

Question: The conversion is happening, but the reaction is taking an impractically long time. How can I speed it up?

Answer: A slow reaction rate can be addressed by modifying several parameters, but be mindful that these changes can also affect selectivity.

Strategies to Increase Reaction Rate:

  • Increase Hydrogen Pressure: This increases the concentration of the reactant at the catalyst surface.[4]

  • Increase Reaction Temperature: This will generally increase the rate of most chemical reactions. However, proceed with caution as it may negatively impact selectivity.[4]

  • Increase Catalyst Loading: A higher concentration of active sites will increase the overall reaction rate.[4]

  • Ensure Efficient Stirring: Maximize the contact between the hydrogen gas, the liquid phase, and the solid catalyst.[4]

  • Switch to a More Active Catalyst: If using Pd/C, consider trying Pt/C or Pearlman's catalyst (Pd(OH)₂/C), which are often more reactive.[4]

Issue 4: Difficulty in Catalyst Removal

Question: I'm having trouble filtering out the catalyst after the reaction is complete. What's the best way to do this?

Answer: Proper removal of the heterogeneous catalyst is crucial for obtaining a pure product.

Recommended Procedure:

  • Inert Atmosphere: Once the reaction is complete, carefully vent the excess hydrogen and thoroughly purge the system with an inert gas like nitrogen or argon.[4]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[4]

  • Safety First: Crucially, keep the filter cake wet with the solvent at all times. [4][10] A dry catalyst, especially after use, can be pyrophoric and may ignite upon contact with air.[10][11]

  • Washing: Wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product.[4]

  • Product Isolation: Combine the filtrate and the washings. The solvent can then be removed under reduced pressure to yield the crude product, which can be purified further if necessary.[4]

Visualizing the Process

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion Observed catalyst_check Check Catalyst Activity start->catalyst_check poison poison catalyst_check->poison Suspect Poisoning? conditions_check Evaluate Reaction Conditions pressure pressure conditions_check->pressure Check H2 Pressure substrate_issue Consider Substrate Inhibition change_catalyst change_catalyst substrate_issue->change_catalyst Try a More Active Catalyst (e.g., Pt/C, Pd(OH)2/C) clean_glass Use High-Purity Reagents & Clean Glassware poison->clean_glass Yes deactivation Suspect Deactivation? poison->deactivation deactivation->conditions_check No new_catalyst Use a Fresh Batch of Catalyst deactivation->new_catalyst Yes increase_pressure Increase H2 Pressure (e.g., Parr Shaker) pressure->increase_pressure Low agitation Check Agitation pressure->agitation increase_stirring Increase Stirring Speed agitation->increase_stirring Poor loading Check Catalyst Loading agitation->loading loading->substrate_issue Sufficient increase_loading Increase Catalyst Loading loading->increase_loading Low

Caption: A decision tree for troubleshooting low conversion rates.

Reaction Pathway and Selectivity Control

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway nitrile Benzopyran Nitrile (R-CN) imine Intermediate Imine (R-CH=NH) nitrile->imine + H2 / Catalyst primary_amine Primary Amine (R-CH2NH2) imine->primary_amine + H2 / Catalyst secondary_imine Secondary Imine Intermediate imine->secondary_imine + Primary Amine - NH3 primary_amine->secondary_imine secondary_amine Secondary Amine Byproduct secondary_imine->secondary_amine + H2 / Catalyst inhibitor Additives (e.g., Ammonia) inhibitor->secondary_imine Inhibits Formation

Caption: Reaction pathways for primary and secondary amine formation.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of Benzopyran Nitrile

This protocol provides a general framework. Optimal conditions such as temperature, pressure, and reaction time should be determined empirically for each specific substrate.

Materials:

  • Benzopyran nitrile derivative

  • 10% Palladium on carbon (Pd/C) or Raney Nickel

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas source

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add the benzopyran nitrile substrate.

  • Solvent Addition: Add the chosen solvent (e.g., methanol) to dissolve or suspend the substrate.

  • Inerting the System: Seal the vessel and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%).[4]

  • Hydrogen Purge: Evacuate the inert gas and purge the system with hydrogen gas. Repeat this cycle 3-5 times to ensure an oxygen-free hydrogen atmosphere.[4]

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 3-4 bar or use a balloon) and begin vigorous stirring.[4] The reaction can be run at room temperature or heated as required.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under an inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[4]

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel thoroughly with an inert gas.[4]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet throughout the filtration process.[4][10]

    • Wash the filter cake with a small portion of the reaction solvent.[4]

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude aminomethyl benzopyran product.

    • Purify the crude product by an appropriate method, such as column chromatography or recrystallization, if necessary.

References

  • Nitrile reduction - Wikipedia. [Link]

  • Reduction of nitriles - Chemguide. [Link]

  • Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. (2020). European Journal of Lipid Science and Technology. [Link]

  • Catalytic Reduction of Nitriles. (2015). Science of Synthesis: Knowledge Updates. [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). Chemistry – An Asian Journal. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. [Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles. - SciSpace. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit. (2015). [Link]

  • Nitrile Reduction - Wordpress. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. (2010). [Link]

  • Hydrogenation reaction tips and tricks : r/Chempros - Reddit. (2022). [Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. - ResearchGate. [Link]

Sources

preventing side-product formation in the synthesis of aminomethyl isochromans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of aminomethyl isochromans. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common side-products in this important synthetic transformation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Aminomethyl Isochroman

Question: I am getting a low yield of my target aminomethyl isochroman. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily related to the efficiency of the key reaction steps, such as the Oxa-Pictet-Spengler reaction or reductive amination.

Core Causality & Troubleshooting Steps:

  • Inefficient Cyclization (Oxa-Pictet-Spengler Reaction): The formation of the isochroman core is a critical step. The Oxa-Pictet-Spengler reaction is a powerful tool for this, but its efficiency can be limited, especially with less reactive starting materials.[1][2]

    • Solution 1: Catalyst and Solvent Optimization: The choice of acid catalyst and solvent is crucial. While traditional methods use strong acids, milder conditions can sometimes be more effective and prevent degradation.[3] The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to significantly accelerate the reaction and expand its scope.[1][2] Consider screening different Brønsted or Lewis acids to find the optimal catalyst for your specific substrate.

    • Solution 2: Aldehyde/Epoxide Surrogates: If you are using an aldehyde that is unstable or prone to side reactions, consider using an epoxide as an aldehyde surrogate. This approach can lead to higher yields and better functional group tolerance.[1][2]

  • Incomplete Reductive Amination: The final step to introduce the aminomethyl group is often a reductive amination. Incomplete reaction can be a major source of low yield.

    • Solution 1: Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) can sometimes reduce the starting aldehyde or ketone faster than the intermediate imine, leading to alcohol byproducts.[4][5] Using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can significantly improve the yield of the desired amine as they preferentially reduce the iminium ion.[4][5][6]

    • Solution 2: pH Control: The pH of the reaction is critical for efficient imine formation. A mildly acidic environment (pH 4-5) is generally optimal.[4]

    • Solution 3: Water Removal: The formation of the imine intermediate is an equilibrium process that produces water. Removing this water, for instance with molecular sieves or by azeotropic distillation, can drive the equilibrium towards the imine and improve the overall yield.[4]

Issue 2: Formation of Over-Alkylated Byproducts

Question: I am observing significant amounts of a dialkylated or trialkyated amine as a side-product. How can I prevent this?

Answer:

Over-alkylation is a common issue when using primary amines in reductive amination. The secondary amine product is often more nucleophilic than the starting primary amine and can react further with the aldehyde or ketone.[4]

Core Causality & Troubleshooting Steps:

  • Relative Nucleophilicity: The newly formed secondary amine can compete with the starting primary amine for reaction with the carbonyl compound.

    • Solution 1: Stoichiometry Control: Using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can help minimize over-alkylation.[4]

    • Solution 2: Stepwise Procedure: A more controlled approach is to pre-form the imine first and then add the reducing agent in a separate step. This minimizes the time the product amine is in the presence of the starting carbonyl compound.[4]

    • Solution 3: Reaction Conditions: Running the reaction under non-acidic conditions has been suggested to suppress the formation of tertiary amines.[4]

Issue 3: Presence of an Alcohol Byproduct

Question: My final product is contaminated with an alcohol corresponding to the reduction of my starting aldehyde/ketone. How can I avoid this?

Answer:

This side-product arises from the direct reduction of the starting carbonyl compound by the reducing agent before it can form the imine with the amine.

Core Causality & Troubleshooting Steps:

  • Non-selective Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) are not always selective for the imine over the carbonyl group.[4][5]

    • Solution: Use a Milder Reducing Agent: As mentioned previously, switching to a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is highly effective in preventing this side reaction.[4][5] These reagents are less reactive towards aldehydes and ketones but readily reduce the more electrophilic iminium ion.

Issue 4: Formation of Isomeric Byproducts (Diastereomers or Regioisomers)

Question: I am obtaining a mixture of diastereomers or regioisomers. How can I improve the selectivity of my reaction?

Answer:

The formation of isomers is often a challenge in Pictet-Spengler type cyclizations.

Core Causality & Troubleshooting Steps:

  • Lack of Stereocontrol: The cyclization step may not be inherently stereoselective under the chosen reaction conditions.

    • Solution 1: Chiral Catalysts: For enantioselective syntheses, the use of chiral catalysts can provide excellent control over the stereochemistry of the newly formed stereocenter.[7][8]

    • Solution 2: Reversible Retro-Pictet-Spengler: In some cases, a reversible retro-Pictet-Spengler reaction can lead to epimerization and the formation of the undesired diastereomer.[9] Optimizing reaction time and temperature can help to minimize this.

  • Alternative Cyclization Pathways: The intermediate iminium ion may react at a different position on the aromatic ring, leading to regioisomers.

    • Solution: N-Acyliminium Ion Strategy: The use of an N-acyliminium ion strategy can be beneficial. The N-acyl group increases the electrophilicity of the iminium ion, allowing the cyclization to proceed under much milder conditions, which can suppress many side reactions and improve regioselectivity.[3][9]

Experimental Protocols & Data

Protocol 1: General Procedure for Reductive Amination using STAB

This protocol provides a general guideline for performing a reductive amination using the milder and more selective reducing agent, sodium triacetoxyborohydride (STAB).

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve the aldehyde or ketone (1.0 eq) and the primary or secondary amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

    • If the reaction is sluggish, add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the imine is fully consumed.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Table 1: Comparison of Reducing Agents in Reductive Amination
Reducing AgentSelectivity for Imine vs. CarbonylCommon Side-ProductsRecommended For
Sodium Borohydride (NaBH₄)ModerateAlcohol from carbonyl reductionSimple, reactive imines
Sodium Cyanoborohydride (NaBH₃CN)HighNone (handle with care due to cyanide)Sensitive substrates, high selectivity needed
Sodium Triacetoxyborohydride (STAB)HighNoneGeneral purpose, good alternative to NaBH₃CN

Visualizing Reaction Pathways

Diagram 1: General Synthesis of Aminomethyl Isochromans

The following diagram illustrates a common synthetic route to aminomethyl isochromans, highlighting the key Oxa-Pictet-Spengler and reductive amination steps.

G cluster_0 Oxa-Pictet-Spengler Cyclization cluster_1 Reductive Amination Phenylethanol Phenylethanol Isochroman_aldehyde Isochroman Aldehyde/Ketone Phenylethanol->Isochroman_aldehyde Acid Catalyst Aldehyde Aldehyde Aldehyde->Isochroman_aldehyde Aminomethyl_Isochroman Aminomethyl Isochroman Isochroman_aldehyde->Aminomethyl_Isochroman Reducing Agent Amine Amine Amine->Aminomethyl_Isochroman

Caption: A typical two-step synthesis of aminomethyl isochromans.

Diagram 2: Competing Reactions in Reductive Amination

This diagram illustrates the desired reaction pathway versus the common side-reactions of over-alkylation and carbonyl reduction.

G Start Aldehyde/Ketone + Primary Amine Desired_Product Desired Secondary Amine Start->Desired_Product Reductive Amination (Desired Pathway) Alcohol_Byproduct Alcohol Byproduct Start->Alcohol_Byproduct Direct Reduction of Carbonyl Over_alkylation Over-alkylation (Tertiary Amine) Desired_Product->Over_alkylation Reacts with more Aldehyde/Ketone

Caption: Competing reaction pathways in reductive amination.

References

  • Benchchem. (n.d.). Minimizing side reactions in the Pictet-Spengler synthesis of piperidines.
  • Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391. [Link]

  • Nickerson, L. A., Bergstrom, B. D., Gao, M., Shiue, Y.-S., Laconsay, C. J., Culberson, M. R., Knauss, W. A., Fettinger, J. C., Tantillo, D. J., & Shaw, J. T. (2020). Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes. Chemical Science, 11(2), 494–498. [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros.
  • Nickerson, L. A., et al. (2019). Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C-H insertion of donor/donor carbenes. Chemical Science, 11(2), 494-498. [Link]

  • Benchchem. (n.d.). Technical Support Center: Isochromanone Synthesis.
  • Benchchem. (n.d.). Troubleshooting reductive amination reaction conditions.
  • S. L. MacNeil et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, 14(12), 3046–3052. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol.
  • Organic Chemistry Portal. (n.d.). Isochroman synthesis.
  • MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • ResearchGate. (n.d.). Synthesis of hydroxyamino isochroman.
  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

Sources

challenges in the scale-up synthesis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling the synthesis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- . As a Senior Application Scientist, my goal is to blend rigorous chemical principles with practical, field-tested advice to ensure your scale-up process is both efficient and successful.

Recommended Synthetic Pathway: A Two-Step Approach

The most common and scalable route to synthesizing 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- involves a two-step process starting from a suitable benzopyran ester. This pathway is favored for its reliability and the commercial availability of starting materials. The core transformation is a reductive amination, a cornerstone of pharmaceutical chemistry for its efficiency in forming C-N bonds.[1]

  • Reduction to Aldehyde: The precursor ester is selectively reduced to the corresponding aldehyde. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation as it can achieve a controlled partial reduction at low temperatures, preventing over-reduction to the alcohol.[2]

  • Reductive Amination: The aldehyde intermediate is then reacted with an ammonia source to form an imine in situ, which is subsequently reduced to the target primary amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this step due to its mild nature and tolerance of slightly acidic conditions, which catalyze imine formation.[2]

Below is a visualization of this recommended workflow.

G cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Reductive Amination Ester Benzopyran Ester Precursor Aldehyde Aldehyde Intermediate Ester->Aldehyde  DIBAL-H  Toluene, -78 °C Imine Imine Intermediate (in situ) Aldehyde->Imine  NH4OAc / NH3  Acetic Acid (cat.) Amine Target: 1H-2-Benzopyran-1- methanamine, 3,4-dihydro- Imine->Amine  Sodium Triacetoxyborohydride  (STAB) G cluster_main Troubleshooting: Incomplete Reductive Amination Problem Problem: Reaction Stalled Cause1 Cause: Inefficient Imine Formation Problem->Cause1 Cause2 Cause: Poor Reducing Agent Activity Problem->Cause2 Solution1 Solution: Optimize pH (5-6) with Acetic Acid Cause1->Solution1 Solution2 Solution: Use Anhydrous Solvents & Reagents Cause1->Solution2 Solution3 Solution: Check STAB Quality & Stoichiometry Cause2->Solution3

Caption: Logic diagram for troubleshooting incomplete amination.

Question 3: My final product is contaminated with a secondary amine impurity. How is this formed and how can I prevent it?

Answer: The formation of a secondary amine, where the newly formed primary amine reacts with another molecule of the aldehyde, is a common byproduct in reductive aminations.

  • Causality: The target primary amine is nucleophilic and can compete with ammonia to react with the aldehyde intermediate. This is especially problematic if the concentration of the aldehyde is high relative to the ammonia source.

  • Solutions:

    • Control Stoichiometry: Use a large excess of the ammonia source (5-10 equivalents) to statistically favor the reaction of the aldehyde with ammonia over the product amine.

    • Slow Addition: Add the reducing agent slowly. This keeps the concentration of the newly formed primary amine low at any given time, reducing the chance of it reacting with remaining aldehyde.

    • One-Pot vs. Two-Step: While often run "one-pot," you can favor primary amine formation by allowing the imine to form completely before adding the reducing agent. This ensures the aldehyde concentration is minimized before the amine product is generated. This approach is mentioned in processes where intermediates are formed prior to reduction. [3]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis? A: There are two main areas of concern. First, DIBAL-H is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by trained personnel. The quenching step is highly exothermic and must be done slowly and with adequate cooling. Second, the final product is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation. [4]Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory. All operations should be conducted in a well-ventilated area or fume hood.

Q: Column chromatography is difficult at a multi-kilogram scale. Are there alternatives for purifying the final amine? A: Absolutely. Column chromatography is often a bottleneck. [5]The recommended purification method for a basic compound like this amine is:

  • Acid-Base Extraction: As detailed in the protocol, this is a highly effective and scalable method to separate the basic amine from neutral or acidic impurities.

  • Crystallization/Salt Formation: The purified free base can be converted to a crystalline salt (e.g., hydrochloride or tartrate) by treating a solution of the amine with the corresponding acid. Crystalline solids are typically much easier to handle and purify by filtration and washing on a large scale compared to oils or amorphous solids.

Q: Can I use a different reducing agent, like sodium borohydride (NaBH₄)? A: While NaBH₄ can work, it is generally less effective and selective than STAB for reductive aminations. NaBH₄ is a stronger reducing agent that can readily reduce the aldehyde starting material before it has a chance to form the imine. It also requires protic solvents (like methanol or ethanol), which can participate in side reactions. STAB is specifically designed for this reaction; it is milder, tolerates the slightly acidic conditions needed for imine formation, and is therefore the more reliable choice for a clean, high-yielding reaction. [2]

Data Summary

The choice of reducing agent and reaction conditions is critical for success. The following table provides a comparative overview based on established chemical principles.

ParameterSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)Sodium Borohydride (NaBH₄)
Typical Yield High (>85%)High (>80%)Moderate to Low
Selectivity Excellent (reduces imines much faster than aldehydes)Good (requires careful pH control)Poor (reduces aldehydes quickly)
Safety Profile Moderate; moisture-sensitiveHigh Toxicity (releases HCN gas in acid)Low toxicity; reacts with water
Scale-Up Suitability Excellent. The preferred industrial choice.Poor, due to extreme toxicity concerns.Moderate, but often leads to more byproducts.
Reference [2]General Chemistry KnowledgeGeneral Chemistry Knowledge

References

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - PMC - NIH. (2023).
  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019).
  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024). Enamine.
  • WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents. (n.d.).
  • (3,4-dihydro-1H-isochromen-1-ylmethyl)amine | C10H13NO | CID 209070 - PubChem. (n.d.). PubChem.

Sources

Technical Support Center: Purification Strategies for (3,4-dihydro-1H-isochromen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of (3,4-dihydro-1H-isochromen-1-yl)methanamine. This molecule, containing a primary amine on a dihydroisochroman scaffold, is of significant interest in medicinal chemistry and materials science.[1][2] However, the basic nature of the primary amine presents unique challenges during purification, primarily due to its interactions with standard chromatographic media and its susceptibility to oxidation.

This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you, our fellow researchers, to overcome common purification hurdles, improve yield and purity, and accelerate your research and development timelines.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems encountered during the purification of (3,4-dihydro-1H-isochromen-1-yl)methanamine in a problem-cause-solution format.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Severe Tailing / Streaking on Silica Gel TLC or Column Chromatography The basic primary amine is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[3][4][5] This acid-base interaction leads to non-uniform elution, poor peak shape, and often, irreversible adsorption of the product onto the column.Solution 1: Mobile Phase Modification. Add a small amount (0.5-2% v/v) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[4][6] The competing base neutralizes the acidic sites on the silica, allowing your target amine to elute more symmetrically. Solution 2: Alternative Stationary Phase. Switch to a more inert or basic stationary phase.[3] • Amine-functionalized silica (NH2-silica): This is often the best choice. The bonded amino groups on the silica surface mask the acidic silanols, preventing interaction with the target compound.[4][5] • Basic Alumina: Provides a basic surface that repels the amine, leading to improved chromatography.
Low or No Recovery of Product from a Purification Step Cause A (Chromatography): Irreversible binding to the stationary phase, as described above.[4] Cause B (Acid-Base Extraction): Incomplete basification of the aqueous layer before re-extraction. If the amine remains in its protonated (salt) form, it will stay in the aqueous layer.[7] Cause C (Oxidation): Primary amines, especially on benzylic-type positions, can be susceptible to air oxidation, leading to degradation.[8]Solution A: Employ the chromatography solutions listed above (mobile phase modification or alternative stationary phases). Solution B: Before extracting your amine back into an organic solvent, ensure the aqueous layer is sufficiently basic. Use a pH meter or pH paper to confirm a pH of 9-10 or higher after adding a base like NaOH or NaHCO₃.[7][9] Perform multiple extractions (e.g., 3x with DCM or EtOAc) to maximize recovery. Solution C: If oxidation is suspected (e.g., color change from clear to yellow/brown), work with degassed solvents and consider blanketing the reaction and purification vessels with an inert gas like nitrogen or argon. Store the purified product under an inert atmosphere at low temperatures.[6]
Product is an Oil and Fails to Crystallize The free base of (3,4-dihydro-1H-isochromen-1-yl)methanamine may be a low-melting solid or an oil at room temperature. Amines are also notoriously difficult to crystallize directly.[10]Solution: Purification via Salt Formation. Convert the amine into a crystalline salt. Hydrochloride salts are most common.[6] 1. Dissolve the crude or partially purified amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). 2. Slowly add a solution of HCl (e.g., 2M in diethyl ether or a calculated amount of concentrated HCl). 3. The ammonium salt will often precipitate as a stable, crystalline solid. This solid can be collected by filtration and washed with cold solvent to remove non-basic impurities.[10] The pure free base can be regenerated by dissolving the salt in water, basifying, and extracting.
Final Product Contains Non-Basic Impurities The purification method used was not effective at separating the target amine from neutral or acidic starting materials or byproducts.Solution: Implement an Acid-Base Extraction. This is a powerful and simple first-line purification technique for amines.[11][12] 1. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). 2. Wash with an acidic aqueous solution (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer. Neutral and acidic impurities remain in the organic layer. 3. Separate the layers. Basify the aqueous layer (pH >9) and extract the purified amine back into an organic solvent.
Visual Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of your crude product.

Purification_Strategy cluster_purity Post-Extraction Analysis start Crude Product Mixture extraction Perform Acid-Base Extraction start->extraction check_purity Assess Purity & Form (TLC, NMR, LCMS) extraction->check_purity is_pure Is Product >95% Pure? check_purity->is_pure is_solid Is Product a Solid? is_pure->is_solid No finish Pure Product is_pure->finish Yes chromatography Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallize Free Base is_solid->recrystallize Yes salt_formation Form Salt & Recrystallize chromatography->salt_formation If still impure chromatography->finish recrystallize->finish salt_formation->finish

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)
  • Q1: What is the most robust first-pass purification method for this amine?

    • A: An acid-base extraction is almost always the best initial step. It efficiently removes non-basic impurities and can significantly increase the purity of your material before attempting more complex methods like chromatography.[7][11]

  • Q2: My TLC shows a streak even with triethylamine in the eluent. What should I do?

    • A: If modifying the mobile phase is insufficient, your best option is to switch the stationary phase. Amine-functionalized silica is highly effective for eliminating streaking with difficult amines.[5] Alternatively, reversed-phase (C18) chromatography can be a good option, as the separation mechanism is different and not based on acid-base interactions with the stationary phase.[13]

  • Q3: My purified amine is a colorless oil that turns brown over time. Why is this happening and how can I stop it?

    • A: This color change is a classic sign of air oxidation.[8] To prevent this, store your purified compound under an inert atmosphere (nitrogen or argon), in a sealed vial protected from light (amber vial or wrapped in foil), and at low temperatures (in a refrigerator or freezer).

  • Q4: My synthesis is not stereoselective. How can I separate the enantiomers of (3,4-dihydro-1H-isochromen-1-yl)methanamine?

    • A: Separation of enantiomers requires a chiral technique. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method. Polysaccharide-based columns (e.g., Chiralcel® OD-H) are often successful for separating enantiomers of cyclic compounds and amines.[14][15] Method development would involve screening various mobile phases (typically hexane/alcohol mixtures).

Key Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow

This protocol is designed to isolate the basic amine from neutral and acidic impurities.

AcidBase_Workflow cluster_acid_extraction Step 1: Acidic Extraction cluster_base_extraction Step 2: Liberation & Re-extraction cluster_workup Step 3: Final Workup a1 Dissolve Crude Mixture in Organic Solvent (EtOAc) a2 Wash with 1M HCl (aq) (x2) a1->a2 a3 Combine Aqueous Layers (Contains Protonated Amine Salt) a2->a3 a4 Set aside Organic Layer (Contains Neutral/Acidic Impurities) a2->a4 b1 Cool Aqueous Layer in Ice Bath a3->b1 b2 Basify to pH > 9 (Add 2M NaOH (aq) slowly) b1->b2 b3 Extract with Organic Solvent (DCM or EtOAc) (x3) b2->b3 b4 Combine Organic Layers b3->b4 c1 Wash with Brine b4->c1 c2 Dry over Na₂SO₄ or MgSO₄ c1->c2 c3 Filter and Concentrate in vacuo c2->c3 c4 Purified Amine (Free Base) c3->c4

Caption: Workflow for purification via acid-base extraction.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer to a separatory funnel and wash with 1M HCl (aqueous). The amine will be protonated and partition into the aqueous layer. Repeat the wash to ensure complete extraction.

  • Combine the aqueous layers. The initial organic layer, containing neutral or acidic impurities, can be discarded or processed separately.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with swirling until the pH is greater than 9.

  • Extract the now-neutral "free base" amine from the aqueous layer using an organic solvent (e.g., DCM, 3 times).

  • Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[9]

Protocol 2: Flash Column Chromatography with a Mobile Phase Modifier
  • Select Eluent System: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your product an Rf of ~0.2-0.3.

  • Prepare Mobile Phase: To the chosen solvent system, add 1% v/v triethylamine (TEA). For example, for 500 mL of eluent, add 5 mL of TEA.

  • Pack Column: Pack a silica gel column using the prepared mobile phase. Never let the solvent level drop below the top of the silica.

  • Load Sample: Dissolve your crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column. Alternatively, "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elute and Collect: Run the column with the TEA-modified mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.

  • Remove TEA: Triethylamine is volatile and can often be removed along with the eluent solvent under high vacuum.

References
  • Teledyne ISCO. (2012).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Reddit. (2024). Amine workup : r/Chempros.
  • Biotage. (2023).
  • Wikipedia. (n.d.). Acid–base extraction.
  • Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction.
  • Kinesis Inc. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • YouTube. (2022). How to purify Amine?
  • University of Rochester. (n.d.).
  • University of Liverpool. (2018). Synthesis of isochromans via Fe(OTf)
  • Royal Society of Chemistry. (n.d.).
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Millersville University. (n.d.).
  • ResearchGate. (2019). Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H.
  • ResearchGate. (2025).

Sources

Technical Support Center: Resolving Enantiomers of Chiral Benzopyran Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the resolution of chiral benzopyran amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the separation of these valuable enantiomers. The benzopyran scaffold is a privileged structure in medicinal chemistry, and the stereochemistry of amine substituents often dictates pharmacological activity. This resource synthesizes field-proven insights and established scientific principles to empower you to overcome experimental hurdles and achieve your resolution goals.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a resolution strategy for a new chiral benzopyran amine?

A1: The initial and most critical step is a thorough characterization of your racemic amine. Understand its physical properties, such as solubility in various organic solvents and pKa. This information will be invaluable in selecting the most appropriate resolution technique. For instance, good crystallinity and the presence of a basic amine group suggest that diastereomeric salt crystallization is a promising starting point. If the amine is less crystalline or you require analytical-scale separation, chiral High-Performance Liquid Chromatography (HPLC) would be a more suitable initial approach.

Q2: I am struggling to form crystalline diastereomeric salts. What are the most likely reasons?

A2: Difficulty in forming crystalline salts is a common issue and can often be attributed to several factors. Firstly, the choice of resolving agent is paramount; not all chiral acids will form stable, crystalline salts with every amine. It is also crucial to screen a variety of solvents, as the solubility of the diastereomeric salts is highly dependent on the solvent system. Finally, the stoichiometry between your amine and the resolving agent, as well as the concentration and temperature of the crystallization experiment, can significantly impact the outcome.

Q3: My chiral HPLC separation is showing poor resolution. Where should I begin to troubleshoot?

A3: Poor resolution in chiral HPLC can typically be traced back to the selection of the chiral stationary phase (CSP) and the composition of the mobile phase. Polysaccharide-based CSPs are often a good starting point for heterocyclic compounds like benzopyrans. Mobile phase optimization is key; small changes in the organic modifier (e.g., isopropanol, ethanol) concentration or the addition of acidic or basic additives can dramatically affect selectivity. Temperature is another critical parameter, with lower temperatures often enhancing enantioselectivity.[1]

Q4: Is enzymatic resolution a viable option for benzopyran amines?

A4: Yes, enzymatic resolution, particularly kinetic resolution using lipases, can be a highly effective and environmentally friendly method. Lipases can selectively acylate one enantiomer of an amine, allowing for the separation of the unreacted enantiomer from the acylated product. The success of this method depends on the specific lipase's ability to recognize the chirality of the benzopyran amine. Screening a panel of lipases and optimizing reaction conditions such as the acyl donor, solvent, and temperature are crucial for achieving high enantioselectivity.

Troubleshooting Guides

Diastereomeric Salt Crystallization

The principle of this classical resolution technique lies in the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization.[2]

Issue: Low or No Crystal Formation

Potential Cause Troubleshooting Action
Inappropriate Solvent System The diastereomeric salts may be too soluble or insoluble in the chosen solvent. Action: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
Incorrect Stoichiometry An incorrect molar ratio of the amine to the resolving agent can hinder salt formation and crystallization. Action: While a 1:1 ratio is a common starting point, experiment with ratios from 0.5 to 1.2 equivalents of the resolving agent.
Suboptimal Concentration The solution may be too dilute (undersaturated) or too concentrated (leading to amorphous precipitation). Action: Systematically vary the concentration of your substrates. If the solution is too dilute, slowly evaporate the solvent. If it's too concentrated, add more solvent.
Unfavorable Temperature Profile The cooling rate can significantly affect crystal growth. Action: Attempt a slower cooling profile. Allow the solution to cool to room temperature slowly before transferring to a refrigerator or freezer.

Issue: Poor Diastereomeric Excess (d.e.) of the Crystallized Salt

Potential Cause Troubleshooting Action
Co-crystallization of Diastereomers The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Action: Screen for a solvent system that maximizes the solubility difference. Consider using solvent mixtures or anti-solvent addition to induce selective precipitation.
Insufficient Equilibration Time The system may not have reached thermodynamic equilibrium, leading to the kinetic precipitation of both diastereomers. Action: Increase the crystallization time, allowing for the dissolution of the more soluble diastereomer and the growth of the less soluble one.
Impure Resolving Agent The enantiomeric purity of your resolving agent directly impacts the maximum achievable d.e. Action: Verify the enantiomeric purity of the resolving agent before use.

This protocol is adapted from a successful resolution of a benzopyranopyridine derivative and serves as a starting point for your experiments.[1]

  • Salt Formation: Dissolve the racemic benzopyranopyridine derivative in a suitable solvent such as methanol.

  • In a separate flask, dissolve an equimolar amount of D-(-)-mandelic acid in the same solvent.

  • Slowly add the mandelic acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to stand at room temperature for several hours or overnight to induce crystallization. If no crystals form, try cooling the solution in a refrigerator.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the collected salt in water and basify with a suitable base (e.g., NaOH solution) to a pH > 10.

  • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine by chiral HPLC.

G cluster_0 Diastereomeric Salt Resolution Workflow racemic Racemic Benzopyran Amine mix Mix and Dissolve racemic->mix agent Chiral Resolving Agent (e.g., D-(-)-Mandelic Acid) agent->mix solvent Solvent Screening (Methanol, Ethanol, etc.) solvent->mix crystallize Fractional Crystallization (Controlled Cooling) mix->crystallize filter Filtration crystallize->filter solid Less Soluble Diastereomeric Salt (Solid) filter->solid liquid More Soluble Diastereomeric Salt (Mother Liquor) filter->liquid liberate Liberate Amine (Base Treatment) solid->liberate extract Extraction liberate->extract pure Enantioenriched Amine extract->pure

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Issue: No Separation or Poor Resolution (Rs < 1.5)

Potential Cause Troubleshooting Action
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not have the necessary chiral recognition sites for your benzopyran amine. Action: Screen a variety of CSPs. For heterocyclic amines, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® IA, IB, IC, etc.) are often a good starting point.[3]
Suboptimal Mobile Phase The mobile phase composition is critical for achieving selectivity. Action: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal phase, or the organic modifier to the aqueous buffer in reversed-phase.
Lack of or Incorrect Mobile Phase Additive Basic amines like benzopyran derivatives often require an additive to improve peak shape and selectivity. Action: For normal phase, add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or butylamine.[4][5] For reversed-phase, ensure the pH of the mobile phase is controlled with a suitable buffer.
Incorrect Temperature Temperature affects the thermodynamics of the chiral recognition process. Action: Screen a range of temperatures (e.g., 10°C to 40°C). Lower temperatures often improve resolution but can increase analysis time and backpressure.[1]

Issue: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Action
Secondary Interactions The basic amine can interact with residual acidic silanol groups on the silica support of the CSP, causing peak tailing. Action: Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to block these active sites.[1]
Column Overload Injecting too much sample can lead to peak broadening and fronting. Action: Dilute your sample and reinject. If the peak shape improves, you were overloading the column.
Inappropriate Sample Solvent If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Action: Whenever possible, dissolve your sample in the mobile phase.
  • Column Selection: Start with a polysaccharide-based CSP such as a cellulose or amylose derivative.

  • Initial Mobile Phase Screening:

    • Normal Phase: Begin with a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v) with 0.1% DEA.

    • Reversed-Phase: Start with a mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM ammonium bicarbonate) in a ratio of 50:50 (v/v).

  • Optimization:

    • Vary the percentage of the alcohol modifier in normal phase or the organic modifier in reversed-phase to optimize retention and resolution.

    • If peak shape is poor, adjust the concentration or type of additive.

    • Optimize the column temperature to maximize resolution.

  • Flow Rate: Adjust the flow rate to balance analysis time and resolution. A typical starting point is 1.0 mL/min.

G cluster_1 Chiral HPLC Method Development start Select CSPs (e.g., Polysaccharide-based) screen_mp Screen Mobile Phases (Normal & Reversed) start->screen_mp additives Optimize Additives (e.g., DEA, TFA) screen_mp->additives temp Optimize Temperature additives->temp flow Optimize Flow Rate temp->flow validate Validate Method flow->validate

Caption: A systematic approach to chiral HPLC method development.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. For amines, this is often an acylation reaction using a lipase.

Issue: Low Enantioselectivity (Low 'E' Value)

Potential Cause Troubleshooting Action
Non-optimal Enzyme The chosen lipase may not have a suitable active site to differentiate between the enantiomers of your benzopyran amine. Action: Screen a panel of different lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase).
Inappropriate Acyl Donor The structure of the acyl donor can influence the enzyme's selectivity. Action: Test a variety of acyl donors, such as simple esters (e.g., ethyl acetate, isopropenyl acetate) or activated esters.
Unsuitable Solvent The solvent can affect the enzyme's conformation and activity. Action: Screen a range of anhydrous organic solvents (e.g., tert-butyl methyl ether (MTBE), toluene, hexane).
Suboptimal Temperature Temperature affects both the reaction rate and the enzyme's selectivity. Action: Vary the reaction temperature. Often, lower temperatures lead to higher enantioselectivity, albeit at a slower reaction rate.

Issue: Slow or No Reaction

Potential Cause Troubleshooting Action
Inactive Enzyme The enzyme may have denatured due to improper storage or handling. Action: Use a fresh batch of enzyme and ensure it is stored under the recommended conditions.
Presence of Inhibitors Impurities in your substrate or solvent can inhibit the enzyme. Action: Ensure your starting materials and solvent are of high purity.
Insufficient Mixing If using an immobilized enzyme, poor mixing can limit the reaction rate. Action: Ensure adequate stirring or agitation of the reaction mixture.

This protocol is based on the successful resolution of a racemic alcohol precursor to a 2-benzopyran scaffold and can be adapted for benzopyran amines.[6][7]

  • Reaction Setup: In a dry flask, dissolve the racemic benzopyran amine (1 equivalent) in an anhydrous organic solvent (e.g., tert-butyl methyl ether).

  • Add the acylating agent (e.g., isopropenyl acetate, 1-2 equivalents).

  • Add the lipase (e.g., Amano Lipase PS-C II, often used as an immobilized preparation).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40°C). Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the e.e. of the remaining amine and the formed amide.

  • Workup: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Separation: The unreacted amine and the acylated product can typically be separated by column chromatography on silica gel.

  • Analysis: Confirm the e.e. of both the recovered starting material and the acylated product by chiral HPLC.

G cluster_2 Enzymatic Kinetic Resolution racemate Racemic Benzopyran Amine (R-Amine + S-Amine) reaction Selective Acylation racemate->reaction enzyme Lipase + Acyl Donor enzyme->reaction separation Separation (e.g., Chromatography) reaction->separation s_amine Unreacted S-Amine (Enantioenriched) separation->s_amine r_amide Acylated R-Amide (Enantioenriched) separation->r_amide

Caption: Principle of enzymatic kinetic resolution of a chiral amine.

References

  • Wibring, D., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3384-3395. [Link]

  • Zeng, L., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1003(1-2), 157-166. [Link]

  • University of Cologne. (2023). Studies on Enantioselective Nickel-Catalyzed Hydrocyanation and Chromane Natural Products. [Link]

  • Wibring, D., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3384-3395. [Link]

  • Szymańska, K., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(23), 5756. [Link]

  • ResearchGate. (n.d.). Lipase catalysed kinetic resolution of amines: selective acylation of (R,S). [Link]

  • Google Patents. (2000). Resolution of chiral amines.
  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Kwan, M. H. T. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle (Doctoral dissertation, University of Leeds). [Link]

  • Bánhegyi, D. F., et al. (2022). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Molecules, 27(10), 3134. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Encyclopedia of Pharmaceutical Technology. (2002). Chiral Drug Separation. [Link]

  • American Pharmaceutical Review. (2014). Advances in Achiral Stationary Phases for SFC. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Ilisz, I., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 186-196. [Link]

  • ResearchGate. (2012). (PDF) Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]

  • ResearchGate. (2011). (PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives. [Link]

  • Al-Saeed, F. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Chromatographic Science, 61(8), 735-748. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Le, P. M., & Scheidt, K. A. (2022). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. Organic letters, 24(3), 648–653. [Link]

  • Pálovics, E., & Faigl, F. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]

  • Wang, Y., et al. (2013). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 11(32), 5294-5301. [Link]

  • ResearchGate. (2018). (PDF) New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. [Link]

  • ResearchGate. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Burke, A. J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 67, 128743. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Al-Majed, A. R., & El-Gizawy, S. M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Hadidi, M., et al. (2014). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Iranian journal of pharmaceutical research : IJPR, 13(2), 537–545. [Link]

  • National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

Sources

stability testing of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-. Here, we address common challenges and questions through troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and robustness of your experimental outcomes. Our approach is grounded in established scientific principles and regulatory expectations for stability testing.

Introduction to Stability Testing

Stability testing is a critical component in the development of any new chemical entity, providing essential information about how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, or stress testing, are intentionally conducted to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[1][2][3] This understanding is fundamental to developing stable formulations and ensuring the safety and efficacy of the final product.[2][4]

For 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, a member of the benzopyran family, its unique structure containing both a primary amine and a cyclic ether presents specific stability considerations that will be explored in this guide.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-?

A1: The primary objectives for conducting forced degradation studies on this compound are:

  • To identify potential degradation products: This helps in understanding the impurity profile that may develop during storage.

  • To elucidate degradation pathways: Mapping the degradation process is crucial for formulation development and for identifying critical quality attributes.[1]

  • To develop and validate a stability-indicating analytical method: A robust analytical method is necessary to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4]

  • To understand the intrinsic stability of the molecule: This knowledge informs decisions on storage conditions, handling, and packaging.[1]

Q2: What are the key structural features of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- that might influence its stability?

A2: The key structural features of concern are:

  • Primary Amine Group (-CH₂NH₂): This group is susceptible to oxidation, which can lead to the formation of imines, nitroso, or nitro derivatives. It can also react with excipients containing aldehyde or ketone functionalities (Maillard reaction).

  • Benzopyran Ring System: The ether linkage within the pyran ring could be prone to hydrolysis, particularly under acidic conditions, leading to ring-opening.

  • Benzylic Position: The carbon atom to which the methanamine group is attached is benzylic, which can influence its reactivity.

Q3: What are the typical stress conditions that should be applied in a forced degradation study for this compound?

A3: A comprehensive forced degradation study should expose the compound to a variety of stress conditions to cover the main degradation mechanisms: hydrolysis, oxidation, photolysis, and thermolysis.[1] The goal is to achieve a target degradation of 5-20%.[2]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 60°CCleavage of the ether linkage in the pyran ring.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 60°CWhile generally more stable to base, degradation should still be assessed.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperatureOxidation of the primary amine.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).Photolytic degradation leading to various products.
Thermal Degradation Dry heat from 40°C to 80°C, potentially with humidity (e.g., 75% RH).[1]Thermally induced degradation.

Q4: How do I choose the appropriate analytical technique for a stability-indicating method?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique for stability-indicating methods.[3] A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity. The method should be capable of separating the parent compound from all process impurities and degradation products. Mass spectrometry (MS) compatible methods are also highly valuable for the identification of unknown degradants.

Troubleshooting Guide

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions, or the conditions are too mild.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic and oxidative studies, increase the concentration of the acid, base, or oxidizing agent.

    • Increase Temperature: Elevating the temperature can accelerate degradation. However, be cautious not to use conditions that are so harsh they do not reflect real-world degradation.

    • Extend Exposure Time: Increase the duration of the stress testing.

    • Consider Anhydrous Conditions: For water-sensitive compounds, degradation in aqueous solutions might primarily show degradants of the active species formed after hydrolysis. In such cases, conducting forced degradation in anhydrous organic solvents can be informative.[6]

Issue 2: The compound degrades completely under all stress conditions.

  • Possible Cause: The stress conditions are too harsh for the molecule.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Use more dilute acidic, basic, or oxidizing solutions.

    • Lower the Temperature: Perform the studies at a lower temperature.

    • Decrease Exposure Time: Take time points at earlier intervals to capture the formation of primary degradants.

    • Protect from Light: If not conducting a photostability study, ensure all samples are protected from light.

Issue 3: Poor peak shape or resolution in the chromatogram.

  • Possible Cause: The analytical method is not optimized for the degradation products.

  • Troubleshooting Steps:

    • Gradient Optimization: Adjust the mobile phase gradient to improve the separation of closely eluting peaks.

    • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve better selectivity.

    • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like amines.

    • Sample Diluent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.

Issue 4: Mass balance is not within the acceptable range (typically 95-105%).

  • Possible Cause:

    • Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore).

    • The response factor of the degradation products is significantly different from the parent compound.

    • The degradants are volatile or have precipitated out of the solution.

  • Troubleshooting Steps:

    • Use a Universal Detector: Consider using a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric compounds.

    • Determine Relative Response Factors (RRFs): If the structures of the degradants are known and they can be isolated or synthesized, determine their RRFs relative to the parent compound for more accurate quantification.

    • Inspect Sample Solutions: Visually check for any precipitation. If volatility is suspected, use appropriate sample handling techniques.

Experimental Protocols

Protocol 1: Forced Degradation - Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Condition:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution.

    • Prepare a blank by mixing 1 mL of the solvent with 1 mL of 0.1 M HCl.

  • Incubation: Store the samples at 60°C and protect them from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. .

    • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation - Oxidation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound as described above.

  • Stress Condition:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Prepare a control sample with 1 mL of purified water.

    • Prepare a blank with 1 mL of the solvent and 1 mL of 3% H₂O₂.

  • Incubation: Store the samples at room temperature, protected from light.

  • Time Points: Withdraw aliquots at suitable intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Analysis:

    • Dilute the aliquots with the mobile phase to an appropriate concentration.

    • Analyze immediately by HPLC.

Visualizing the Workflow

A typical workflow for a forced degradation study is outlined below.

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome API API Solution (1 mg/mL) Stress Stress Conditions - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal - Photolytic API->Stress Control Control Samples API->Control Sampling Time Point Sampling Stress->Sampling Control->Sampling Neutralize Neutralization/ Quenching (if needed) Sampling->Neutralize HPLC HPLC-PDA/MS Analysis Neutralize->HPLC Data Data Analysis - Purity - Mass Balance - Degradant Identification HPLC->Data Pathway Degradation Pathway Elucidation Data->Pathway Method Stability-Indicating Method Validation Data->Method

Sources

Technical Support Center: Overcoming Poor Solubility of Benzopyran Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility of benzopyran derivatives in biological assays. Benzopyran derivatives are a promising class of compounds with a wide range of biological activities.[1][2] However, their inherent hydrophobicity often leads to experimental artifacts and unreliable data, hindering the drug discovery process.[3] This resource is designed to equip you with the knowledge and practical strategies to overcome these solubility-related hurdles and ensure the integrity of your experimental results.

I. Understanding the Impact of Poor Solubility

Poor solubility of test compounds can significantly impact the outcomes of biological assays, leading to a range of issues that can compromise the validity of your data.[4][5] It is crucial to recognize these potential pitfalls early in your experimental design.

Frequently Asked Questions (FAQs)

  • Q1: How can poor solubility of my benzopyran derivative affect my bioassay results?

    A: Low solubility can lead to several detrimental effects, including:

    • Underestimation of Potency: If the compound precipitates out of the assay buffer, the actual concentration exposed to the target is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[4][6]

    • Increased Data Variability: Inconsistent precipitation across different wells or experiments can result in poor reproducibility and a high degree of variability in your data.[5]

    • Inaccurate Structure-Activity Relationships (SAR): Erroneous potency values can mislead SAR studies, potentially causing promising scaffolds to be overlooked.[4]

    • Assay Interference: Compound precipitates can interfere with assay detection methods, for example, by scattering light in absorbance-based assays or by quenching fluorescence in fluorescence-based assays.

  • Q2: My benzopyran derivative dissolves in DMSO, so is solubility still a concern for my aqueous-based assay?

    A: Yes, absolutely. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, its primary role is to create a concentrated stock solution.[5] When this DMSO stock is diluted into an aqueous assay buffer, the compound can still precipitate if its aqueous solubility limit is exceeded. This is a common phenomenon known as "compound precipitation upon dilution."[4]

  • Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

    A:

    • Kinetic solubility refers to the concentration of a compound that remains in solution under non-equilibrium conditions, such as the rapid dilution of a DMSO stock into an aqueous buffer.[7][8] It often overestimates the true solubility due to the formation of supersaturated solutions.[9][10]

    • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved compound is in equilibrium with its solid phase.[11][12]

    For most in-vitro biological assays, you are initially dealing with kinetic solubility . However, over the course of the assay incubation period, the supersaturated solution may crash out, trending towards the thermodynamic solubility . Therefore, understanding both is crucial for interpreting your results accurately.

II. Troubleshooting Common Solubility Issues

This section provides a systematic approach to troubleshooting solubility problems encountered during your experiments with benzopyran derivatives.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
High variability in replicate wells Compound precipitation is occurring inconsistently.1. Visually inspect assay plates for any signs of precipitation (cloudiness, particulates).2. Reduce the final concentration of the benzopyran derivative.3. Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, being mindful of its potential effects on the assay.[13]4. Incorporate a solubilizing agent such as a surfactant or cyclodextrin.[14]
IC50/EC50 values are much weaker than expected The actual concentration of the compound in solution is lower than the nominal concentration due to precipitation.[4]1. Determine the kinetic solubility of your compound in the assay buffer.2. Ensure that the highest concentration tested in your dose-response curve is below the measured kinetic solubility limit.3. Employ solubilization strategies to increase the compound's apparent solubility.
Assay signal is noisy or erratic Compound precipitate is interfering with the detection method.1. If using an optical detection method, centrifuge the assay plates before reading to pellet any precipitate.2. Consider switching to an alternative detection method that is less sensitive to interference from particulates.3. Filter the final compound dilutions before adding them to the assay plate.
Compound appears to be insoluble even in DMSO The compound may have very low intrinsic solubility or may have crystallized out of the DMSO stock.1. Gently warm the DMSO stock solution (e.g., to 37°C) and vortex to aid dissolution.2. Use sonication to help break up any solid aggregates.[5]3. If the compound is still insoluble, a different organic solvent may be required, but compatibility with the assay must be thoroughly validated.[15]

III. Proactive Strategies for Enhancing Solubility

To avoid solubility-related issues from the outset, it is best to incorporate solubility enhancement strategies during the planning and execution of your experiments.

A. Optimizing Solvent Conditions

  • Co-solvents: The most straightforward approach is to increase the concentration of a water-miscible organic solvent, such as DMSO, in the final assay buffer.[16] However, it is critical to determine the tolerance of your specific assay to the co-solvent, as high concentrations can be toxic to cells or inhibit enzyme activity.[13][17]

    Protocol: Determining Assay Tolerance to DMSO

    • Prepare a dilution series of DMSO in your assay buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

    • Run your assay with these different DMSO concentrations in the absence of your test compound.

    • Determine the highest concentration of DMSO that does not significantly affect the performance of your assay (e.g., less than 10% inhibition or activation of the signal). This will be your maximum allowable DMSO concentration.

  • pH Modification: For ionizable benzopyran derivatives, adjusting the pH of the assay buffer can significantly impact solubility.[14] For acidic compounds, increasing the pH will increase solubility, while for basic compounds, decreasing the pH will have the same effect. However, ensure that the chosen pH is within the optimal range for your biological target.

B. Formulation Approaches

For particularly challenging compounds, more advanced formulation strategies may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate hydrophobic molecules like benzopyran derivatives, forming inclusion complexes that are more water-soluble.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research.[21]

    Experimental Workflow for Cyclodextrin Solubilization

    G A Prepare aqueous solution of HP-β-CD B Add benzopyran derivative (as solid or DMSO stock) A->B C Mix thoroughly (vortex, sonicate, or stir) B->C D Allow to equilibrate (e.g., 1-24 hours) C->D E Filter to remove any undissolved compound D->E F Determine concentration of solubilized compound (e.g., by UV-Vis or HPLC) E->F G Use in biological assay F->G

    Caption: Workflow for using cyclodextrins.

  • Surfactants: Non-ionic surfactants such as Tween® 20, Tween® 80, and Pluronic® F-68 can be used to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules. It is important to use surfactants at concentrations above their critical micelle concentration (CMC) and to verify that they do not interfere with the assay.

  • Lipid-Based Formulations and Nanoparticles: For in vivo studies or complex cell-based models, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be employed.[22][23] Nanoparticle-based approaches, such as encapsulating the compound in polymeric nanoparticles or creating nanocrystals, can also significantly enhance solubility and bioavailability.[24][25]

    Decision Tree for Selecting a Solubilization Strategy

    G A Is the compound sufficiently soluble with co-solvents (e.g., <1% DMSO)? B Yes A->B C No A->C D Proceed with assay B->D E Is the compound ionizable? C->E F Yes E->F G No E->G H Optimize buffer pH F->H I Try cyclodextrins G->I J Still insoluble? H->J I->J K Yes J->K L No J->L M Consider surfactants or nanoparticle formulations K->M L->D

    Caption: Selecting a solubilization method.

IV. Experimental Protocols

Protocol: Kinetic Solubility Assay using Nephelometry

This protocol provides a method for determining the kinetic solubility of your benzopyran derivative in your specific assay buffer.

  • Prepare a high-concentration stock solution of your benzopyran derivative in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • In a 96-well plate, add your assay buffer.

  • Add a small volume of the DMSO stock dilutions to the assay buffer (e.g., 1 µL of stock into 99 µL of buffer) to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and match the concentration you will use in your biological assay.

  • Mix the plate well and incubate at room temperature for a set period (e.g., 1-2 hours).[7]

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Plot the turbidity reading against the compound concentration. The concentration at which the turbidity begins to increase significantly above the baseline is the kinetic solubility limit.

V. Final Recommendations

  • Characterize solubility early: Determine the solubility of your key benzopyran derivatives in your assay buffer before conducting extensive biological screening.[5]

  • Always include a vehicle control: This should contain the same concentration of any solvents or solubilizing agents used for your test compounds to account for any background effects.

  • Be mindful of compound storage: Freeze-thaw cycles of DMSO stock solutions can lead to compound precipitation.[4] It is recommended to aliquot stock solutions into single-use volumes.

  • Document everything: Keep detailed records of the solvents, concentrations, and any solubilization techniques used for each experiment to ensure reproducibility.

By understanding the challenges posed by poor solubility and proactively implementing the strategies outlined in this guide, you can significantly improve the quality and reliability of your data when working with benzopyran derivatives.

References

  • Thakur, R., Sharma, A., & Arora, V. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. World Scientific. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. Available from: [Link]

  • Schoenhammer, K., & Scherließ, R. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 547. Available from: [Link]

  • Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2015, 204358. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Sá, M. C., Ramos, A. C. S., & de Oliveira, R. S. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Drug Delivery and Therapeutics, 8(5), 12-20. Available from: [Link]

  • Singh, J. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]

  • Patheon. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 589–595. Available from: [Link]

  • Sharma, A., & Sharma, P. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 15(11), 2595. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Available from: [Link]

  • Compexation of poorly water soluble drug with cyclodextrin. (2024). LinkedIn. Available from: [Link]

  • Chen, H., et al. (2011). Nanonization strategies for poorly water-soluble drugs. Drug Discovery Today, 16(7-8), 354-360. Available from: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Quora. Available from: [Link]

  • Patel, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 1-7. Available from: [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499. Available from: [Link]

  • Thakur, R., Sharma, A., & Arora, V. (2023). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach. World Scientific. Available from: [Link]

  • Chen, H., et al. (2011). Overcoming the Challenge of Poor Drug Solubility. Drug Discovery Today, 16(7-8), 354-360. Available from: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available from: [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available from: [Link]

  • Pitha, J., & Hoshino, T. (1991). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. International Journal of Pharmaceutics, 72(2), 147-152. Available from: [Link]

  • Petersen, S. B., et al. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160218. Available from: [Link]

  • OUCI. (n.d.). Low Energy Nanoemulsions as Templates for the Formulation of Hydrophobic Drugs. OUCI. Available from: [Link]

  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available from: [Link]

  • Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. (2024). LinkedIn. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... ResearchGate. Available from: [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available from: [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. Available from: [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available from: [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(11), 939-943. Available from: [Link]

  • Kumar, A., et al. (2021). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 26(11), 3326. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. Available from: [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. Available from: [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. ChemRxiv. Available from: [Link]

  • Nguyen, C. H., et al. (2017). Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. Bioorganic & medicinal chemistry letters, 27(15), 3462-3467. Available from: [Link]

  • ResearchGate. (n.d.). Exploring Novel Benzopyran Derivatives as Antitubercular Agents. ResearchGate. Available from: [Link]

  • Pabst, T. M., et al. (2008). High-throughput screening of chromatographic separations: II. Hydrophobic interaction. Biotechnology and bioengineering, 100(5), 940-951. Available from: [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). Expert opinion on therapeutic patents, 27(3), 291-305. Available from: [Link]

  • ResearchGate. (2025). High-throughput screening of chromatographic separations: II. Hydrophobic interaction. ResearchGate. Available from: [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Available from: [Link]

  • Oku, H., et al. (1987). 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities. Journal of medicinal chemistry, 30(7), 1099-1103. Available from: [Link]

  • Thompson, M. L., & Nielsen, D. R. (2013). Strategies for production of hydrophobic compounds. Current opinion in biotechnology, 24(6), 1045-1051. Available from: [Link]

  • ResearchGate. (2016). How to avoid adsorption of hydrophobic compounds on tubing material?. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Enhancing Reaction Selectivity for the Chroman-1-amine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of chroman-1-amine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the selectivity of reactions involving the primary amine group of the chroman-1-amine scaffold. Here, we will delve into the underlying principles of chemoselectivity, provide actionable troubleshooting guides, and present detailed protocols to help you overcome common experimental hurdles.

The chroman-1-amine structure presents a unique set of challenges due to the presence of a nucleophilic primary amine at a benzylic position and a potentially reactive chroman ring system. Achieving selective functionalization of the amine without engaging in undesired side reactions is paramount for the successful synthesis of complex derivatives. This guide is structured to address these challenges head-on.

Part 1: Frequently Asked Questions (FAQs) on Selectivity and Protection

This section addresses common conceptual questions that form the foundation of achieving selective reactions with chroman-1-amine.

Q1: Why is achieving selectivity in reactions with chroman-1-amine so challenging?

A1: The primary amine of chroman-1-amine is a potent nucleophile, making it susceptible to a wide array of reactions, including acylation, alkylation, and arylation.[1][2] However, the molecule also contains other potentially reactive sites. The benzylic protons can be susceptible to oxidation, and the aromatic ring can undergo electrophilic substitution. The primary challenge lies in modulating the reactivity of the amine group so that it reacts preferentially over other functional groups, a concept known as chemoselectivity.[3]

Q2: What is the most common strategy to ensure that reactions occur only at the amine group?

A2: The most robust and widely adopted strategy is the use of protecting groups.[4][5] A protecting group is a chemical moiety that is temporarily attached to the amine, rendering it non-reactive towards specific reagents and conditions.[4] This "masks" the amine, allowing other chemical transformations to be performed elsewhere in the molecule. The protecting group can then be cleanly removed in a subsequent step to regenerate the free amine.[4][5]

Q3: What are "orthogonal" protecting groups, and why are they important in complex syntheses?

A3: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct, non-interfering conditions.[6][7][8] For instance, one group might be removed with acid, while another is removed with a base or by hydrogenolysis.[4] This strategy is critical when a molecule has multiple, similar functional groups (e.g., two different amines or an amine and a hydroxyl group) that need to be manipulated independently during a synthetic sequence.[6][7]

Part 2: Troubleshooting Guide for Common Reactions

This section provides a troubleshooting framework for specific issues you may encounter during the derivatization of chroman-1-amine.

Issue 1: Poor Chemoselectivity in Acylation Reactions

Symptom: You are attempting to acylate the amine group with an acid chloride or anhydride, but you observe low yields of the desired amide and the formation of multiple byproducts. TLC analysis shows a complex mixture of products.[9]

Possible Causes & Solutions:

  • Cause A: Over-acylation or Side Reactions. The reaction conditions may be too harsh, leading to acylation at other sites or degradation of the starting material.

    • Solution 1: Use a Milder Acylating Agent. Instead of highly reactive acid chlorides, consider using activated esters or employing coupling reagents like HATU or HOBt with the corresponding carboxylic acid.

    • Solution 2: Control Stoichiometry and Temperature. Use a precise 1.0 to 1.1 equivalents of the acylating agent and run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

    • Solution 3: Add a Non-Nucleophilic Base. Use a hindered base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing as a nucleophile.

  • Cause B: Competing Reactions with Solvents. Amine-containing solvents or solvents with reactive functional groups can compete with your desired reaction.

    • Solution: Choose an Inert Solvent. Opt for solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid protic solvents unless specified by a well-vetted protocol.

Issue 2: Lack of Control in N-Alkylation Reactions

Symptom: When trying to mono-alkylate the amine, you observe a mixture of the starting material, the desired secondary amine, and the over-alkylated tertiary amine.[10][11]

Possible Causes & Solutions:

  • Cause A: Over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

    • Solution 1: Use a Large Excess of the Amine. By using a significant excess of chroman-1-amine relative to the alkylating agent, you can statistically favor mono-alkylation. However, this may not be feasible with valuable starting materials.

    • Solution 2: Reductive Amination. A more controlled method for mono-alkylation is reductive amination.[12] This involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride). This method generally prevents over-alkylation.

    • Solution 3: Employ a Catalyst System for Selective Alkylation. Modern catalysis offers solutions for selective N-alkylation of amines with alcohols, which are greener alkylating agents.[13][14][15][16] Manganese or palladium-based catalysts have shown high selectivity for mono-alkylation.[13][14]

  • Cause B: Poor Reactivity of the Alkylating Agent.

    • Solution: Use a More Reactive Alkylating Agent. If using an alkyl chloride, consider switching to the corresponding bromide or iodide. For particularly unreactive systems, an alkyl triflate may be necessary.

Part 3: Protecting Group Strategies and Protocols

A well-thought-out protecting group strategy is often the key to success. The choice of protecting group depends on its stability to the subsequent reaction conditions and the mildness of its removal.[4][7]

Selecting the Right Protecting Group

The following flowchart provides a decision-making framework for selecting an appropriate protecting group for the amine of chroman-1-amine.

G start Start: Need to protect chroman-1-amine q1 Are the subsequent reaction conditions strongly acidic? start->q1 boc_path Use Boc Group (tert-Butoxycarbonyl) q1->boc_path No cbz_fmoc_path Consider Cbz or Fmoc Group q1->cbz_fmoc_path Yes deprotection_acid Deprotection: Strong Acid (e.g., TFA in DCM) boc_path->deprotection_acid q2 Are you planning to use reductive conditions (e.g., H2, Pd/C)? cbz_fmoc_path->q2 fmoc_path Use Fmoc Group (9-Fluorenylmethyloxycarbonyl) q2->fmoc_path No cbz_path Use Cbz Group (Carboxybenzyl) q2->cbz_path Yes deprotection_base Deprotection: Base (e.g., Piperidine in DMF) fmoc_path->deprotection_base deprotection_h2 Deprotection: Hydrogenolysis (H2, Pd/C) cbz_path->deprotection_h2

Caption: Decision workflow for selecting a suitable amine protecting group.

Comparative Summary of Common Amine Protecting Groups
Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)Stable to base, hydrogenolysis, and mild nucleophiles.[17]
CarboxybenzylCbzBenzyl chloroformateHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.[17]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)Stable to acid and hydrogenolysis.[17]
Experimental Protocol: Boc Protection of Chroman-1-amine

This protocol describes a standard procedure for the protection of the primary amine of chroman-1-amine using di-tert-butyl dicarbonate.

Materials:

  • Chroman-1-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Dissolve chroman-1-amine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected chroman-1-amine.

References

  • Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from University of Bristol, School of Chemistry.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.
  • Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis. (2025). Benchchem.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Reactions of Amines. (n.d.).
  • Recent trends for chemoselectivity modulation in one-pot organic transform
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016).
  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii)
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016).
  • Reactions of Amines. (2023). OpenStax.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
  • Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. (2020).
  • Amine Reactivity. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Structural Certainty

In the realm of medicinal chemistry and drug development, the synthesis of a novel compound is but the first chapter of its story. The molecule at the center of this guide, 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, represents a privileged scaffold, a structural motif known to be a versatile building block for a variety of complex and potentially bioactive molecules.[1] Its isochromane core fused with a methanamine substituent presents a unique three-dimensional architecture. However, the most elegant synthetic route is rendered meaningless without an unambiguous, rigorous confirmation of the final product's molecular structure. Erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and invalidated research.

This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the definitive structural validation of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-. We will move beyond a simple recitation of steps, delving into the causality behind experimental choices and demonstrating how a multi-faceted NMR approach forms a self-validating system for achieving structural certainty.

The Central Role of NMR Spectroscopy in Structural Elucidation

While several analytical techniques contribute to characterizing a new compound, NMR spectroscopy stands as the cornerstone for determining the precise connectivity and stereochemistry of organic molecules in solution.[2][3][4] Unlike mass spectrometry, which provides a molecular weight, or infrared spectroscopy, which identifies functional groups, NMR allows us to map the complete carbon-hydrogen framework of a molecule.[5] Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, we can observe which atoms are bonded to each other and even how they are arranged in space, providing a comprehensive molecular blueprint.

Part 1: The Hypothesis - Predicting the NMR Signature

A robust validation process begins with a hypothesis. Before ever placing a sample in the spectrometer, we can predict the expected NMR spectrum based on the target structure of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-. This predictive analysis is crucial; if the experimental data aligns with these predictions, it provides strong evidence for the proposed structure.

The structure contains 10 unique carbon environments and 13 protons, distributed across an aromatic ring, a dihydro-pyran ring, and a methanamine sidechain.

Structure for Analysis:

(Note: Numbering is for NMR assignment purposes and may not follow strict IUPAC rules)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position (Carbon)Proton(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Prediction
C-1H-1~4.0 - 4.5~75 - 85Methine proton adjacent to both an oxygen and a nitrogen, highly deshielded.
C-1' (CH₂)H-1'a, H-1'b~2.8 - 3.2~40 - 50Methylene protons adjacent to a chiral center and an amine group.
C-3H-3a, H-3b~3.8 - 4.2~65 - 75Diastereotopic methylene protons adjacent to the ring oxygen.
C-4H-4a, H-4b~2.7 - 3.1~25 - 35Diastereotopic methylene protons adjacent to the aromatic ring.
C-4a--~130-140Aromatic quaternary carbon, junction to the pyran ring.
C-5H-5~7.0 - 7.2~125-130Aromatic proton.
C-6H-6~7.1 - 7.3~127-132Aromatic proton.
C-7H-7~7.1 - 7.3~127-132Aromatic proton.
C-8H-8~7.0 - 7.2~125-130Aromatic proton.
C-8a--~130-140Aromatic quaternary carbon, junction to the pyran ring.
NH₂NH₂~1.5 - 3.0 (broad)-Amine protons, chemical shift is variable and signal is often broad due to exchange.

Note: These are approximate values. Actual shifts can vary based on solvent and concentration.[6][7]

Part 2: The Experiment - Acquiring High-Fidelity Data

The quality of the final data is entirely dependent on meticulous sample preparation and the correct choice of NMR experiments.

Experimental Protocol 1: NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[8]

  • Compound Purity: Ensure the synthesized compound is of high purity. Residual solvents or reaction byproducts will appear in the spectrum.

  • Mass & Concentration: Weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.[9][10] Dissolve this in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.[8]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. The choice of solvent can affect chemical shifts.[11][12]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.[2][13]

  • Transfer & Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube. This filtration step removes any undissolved solids.[9][10]

  • Labeling: Clearly label the NMR tube with the sample identity.

Experimental Protocol 2: NMR Data Acquisition

A comprehensive structural validation requires a suite of NMR experiments.

  • ¹H NMR (Proton): This is the initial, fundamental experiment. It provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).[13][14]

  • ¹³C NMR (Carbon): This experiment identifies the number of unique carbon environments in the molecule. It is typically run with broadband proton decoupling, resulting in each unique carbon appearing as a single line (singlet).[14][15]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through 2-3 bonds. It is essential for identifying adjacent protons and tracing out spin systems within the molecule.[16][17]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It definitively links the ¹H and ¹³C spectra.[16][17]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is the key to piecing together the molecular fragments and confirming the connectivity across quaternary (non-protonated) carbons.[17][18][19]

Part 3: The Verdict - Data Interpretation and Structural Confirmation

This is where the hypothesis (predicted data) is tested against the evidence (experimental data). The validation process follows a logical, stepwise workflow.

G

  • ¹H NMR Analysis: The acquired proton spectrum is first analyzed. The number of signals should correspond to the number of unique proton environments. The integration curve will confirm the relative number of protons for each signal (e.g., the aromatic region should integrate to 4H, the pyran ring protons to 5H, the sidechain methylene to 2H, and the amine to 2H). The splitting patterns (e.g., doublet, triplet, multiplet) provide initial clues about neighboring protons.[13]

  • ¹³C NMR Analysis: The spectrum should show 10 distinct signals, confirming the 10 unique carbon atoms in the structure. The chemical shifts are compared against the predicted values in Table 1.

  • HSQC Correlation: This spectrum is a powerful confirmation tool. For example, the proton signal predicted around 4.0-4.5 ppm (H-1) should show a cross-peak to the carbon signal predicted around 75-85 ppm (C-1), confirming their direct bond. This is repeated for every protonated carbon.

  • COSY & HMBC Correlation - Assembling the Puzzle:

    • Aromatic System: The COSY spectrum will show correlations between the adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, etc.), confirming the substitution pattern. The HMBC spectrum will show correlations from these protons to the quaternary carbons (C-4a and C-8a), locking the aromatic ring into the structure.

    • Pyran Ring: The COSY spectrum will trace the connectivity from the benzylic protons (H-4) to the adjacent methylene protons (H-3). The HMBC is critical here: correlations from the H-4 protons to C-4a and C-5 will confirm the fusion point, while correlations from the H-3 protons to C-1 will link that part of the ring.

    • Methanamine Sidechain: A crucial HMBC correlation from the sidechain methylene protons (H-1') to the methine carbon (C-1) will unequivocally prove the attachment of the aminomethyl group at the C-1 position. Similarly, a correlation from the H-1 proton to the sidechain carbon (C-1') will confirm this link.

By systematically building these connections, the entire molecular structure is verified. The alignment of all 1D and 2D NMR data with the proposed structure provides an exceptionally high degree of confidence in its identity.

Part 4: A Comparative Perspective - NMR in the Analytical Toolbox

While NMR is the primary tool for structural elucidation, other techniques provide complementary and confirmatory data. The choice of technique depends on the specific question being asked.[20]

Table 2: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemistry (in solution).Provides the most detailed structural information; non-destructive.Requires relatively large sample amount; insensitive for very low concentrations.[9]
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Extremely sensitive (sub-picogram); provides molecular formula.Does not provide connectivity or stereochemical information.[21]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -NH₂, C-O).Fast, simple, requires small sample amount.Provides limited information on the overall molecular structure.[3][5]
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and angles (in solid state).The "gold standard" for unambiguous structure determination.Requires a high-quality single crystal, which can be difficult or impossible to grow.[20][22]

In a typical workflow, a researcher would first use MS to confirm the molecular weight and IR to identify key functional groups. NMR would then be employed for the complete structural elucidation. If a suitable crystal can be grown, X-ray crystallography provides the ultimate, unambiguous confirmation of the solid-state structure.

Conclusion

The structural validation of a synthesized molecule like 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- is a non-negotiable step in the research and development pipeline. This guide has demonstrated that a systematic approach utilizing a suite of NMR experiments—¹H, ¹³C, COSY, HSQC, and HMBC—forms a powerful, self-validating workflow. By starting with a predicted spectral signature and methodically comparing it against high-quality experimental data, researchers can move from a proposed structure to a confirmed molecular entity with the highest degree of scientific confidence. This rigorous validation ensures the integrity of subsequent biological and material science investigations.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Unknown. (n.d.). Sample Preparation.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Ye, K., Zhang, X., & Yuan, Y. (2021). Structural Analysis of Complex Organic Molecules by Two-Dimensional Nuclear Magnetic Resonance Spectroscopy. University Chemistry, 36(9), 2106023.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Ye, K., Zhang, X., & Yuan, Y. (2021). Structural Analysis of Complex Organic Molecules by Two-Dimensional Nuclear Magnetic Resonance Spectroscopy. Semantic Scholar.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum.
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane.
  • Chemistry Stack Exchange. (2014, October 25). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Schmidt, M. U., et al. (n.d.). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing.
  • Unknown. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Smolecule. (2023, August 15). 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-.
  • Unknown. (n.d.).
  • McMurry, J. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service.
  • Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds.
  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Aminomethyl Benzopyrans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of molecular structure is paramount. Among the vast array of heterocyclic compounds, aminomethyl benzopyrans, a class of molecules integrating a benzopyran core with an aminomethyl substituent, have garnered significant interest due to their diverse biological activities. Mass spectrometry stands as a cornerstone technique for the structural elucidation of these compounds. This guide provides an in-depth comparative analysis of the fragmentation behavior of aminomethyl benzopyrans under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights to aid in the accurate identification and characterization of this important class of molecules.

The Decisive Choice: Hard vs. Soft Ionization for Aminomethyl Benzopyran Analysis

The initial step in the mass spectrometric analysis of any compound is ionization, a process that imparts a charge onto the molecule, allowing it to be manipulated by electric and magnetic fields. The choice of ionization technique is critical as it dictates the extent of fragmentation and, consequently, the nature of the structural information that can be obtained.

Electron Ionization (EI): A "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a radical cation (M•+).[1] This process imparts significant internal energy, resulting in extensive fragmentation. While this can sometimes lead to the absence of a discernible molecular ion peak, the rich fragmentation pattern serves as a detailed fingerprint, providing valuable structural information.[1]

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[2][3][4] This method typically produces protonated molecules ([M+H]+) with minimal internal energy, resulting in little to no in-source fragmentation.[2][3][4] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated precursor ion is isolated and subjected to collision-induced dissociation (CID).[5]

Unraveling the Fragmentation Pathways: A Comparative Look

The structural features of aminomethyl benzopyrans, namely the benzopyran core and the aminomethyl side chain, dictate their fragmentation patterns under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation: A Cascade of Fissures

Under the high-energy conditions of EI-MS, aminomethyl benzopyrans undergo a series of characteristic fragmentation reactions. The fragmentation of coumarins, a subclass of benzopyrans, often involves the loss of carbon monoxide (CO) from the pyrone ring, a well-documented pathway.[1][6] For aminomethyl-substituted benzopyrans, the fragmentation is further directed by the presence of the amino group.

A key fragmentation pathway initiated by the aminomethyl group is the α-cleavage , a homolytic cleavage of the C-C bond adjacent to the nitrogen atom. This is a dominant fragmentation mode for aliphatic amines and results in the formation of a stable immonium ion.[1] For an aminomethyl benzopyran, this would involve the cleavage of the bond between the methylene group and the benzopyran ring, leading to a resonance-stabilized immonium ion.

Another significant fragmentation pathway involves the retro-Diels-Alder (RDA) reaction within the pyran ring of the benzopyran nucleus. This reaction is a characteristic fragmentation for chromene and coumarin derivatives and results in the formation of a radical cation corresponding to the styrene or substituted styrene moiety.

Illustrative EI Fragmentation Pathway of a Generic Aminomethyl Benzopyran:

EI Fragmentation Pathway of Aminomethyl Benzopyran M [Aminomethyl Benzopyran]•+ (M•+) F1 [M - CH2NR2]+ M->F1 - •CH2NR2 F2 [CH2=NR2]+ (Immonium Ion) M->F2 α-cleavage F3 RDA Fragment M->F3 RDA Reaction F4 Further Fragments F1->F4 - CO F3->F4 Further Fragmentation

Caption: Key EI-MS fragmentation pathways for aminomethyl benzopyrans.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Controlled Fragmentation

In ESI-MS/MS, the fragmentation of the protonated aminomethyl benzopyran ([M+H]+) is induced by collision with an inert gas in the collision cell. The resulting product ion spectrum is typically less complex than an EI spectrum, often dominated by a few major fragmentation pathways.

For protonated coumarins, a characteristic fragmentation is the loss of a CO2 molecule from the pyrone ring.[2][3][7] However, the presence of the aminomethyl group, a site of protonation, significantly influences the fragmentation cascade. The proton is likely to be localized on the nitrogen atom, directing the subsequent fragmentation.

A primary fragmentation pathway for protonated aminomethyl benzopyrans is the neutral loss of the amine from the protonated molecule. This occurs via a charge-remote fragmentation mechanism, leading to the formation of a stable carbocation on the methylene group attached to the benzopyran ring.

Another important fragmentation pathway involves the cleavage of the bond between the nitrogen and the methylene carbon , resulting in the formation of a protonated amine and a neutral benzopyran derivative. The relative abundance of these fragments will depend on the proton affinity of the amine and the stability of the resulting carbocation.

Illustrative ESI-MS/MS Fragmentation Pathway of a Protonated Aminomethyl Benzopyran:

ESI-MS/MS Fragmentation of Protonated Aminomethyl Benzopyran MH [Aminomethyl Benzopyran + H]+ F1 [M + H - HNR2]+ MH->F1 - HNR2 (Neutral Loss) F2 [H2NR2]+ MH->F2 C-N Cleavage F3 [M + H - CO2]+ MH->F3 - CO2 F4 Further Fragments F1->F4 Further Fragmentation F3->F4 Further Fragmentation

Caption: Key ESI-MS/MS fragmentation pathways for protonated aminomethyl benzopyrans.

Quantitative Data Summary: A Comparative Overview

The following table summarizes the characteristic fragmentation patterns and the expected major product ions for a hypothetical aminomethyl benzopyran under both EI-MS and ESI-MS/MS conditions. It is important to note that the relative abundances of these ions can vary depending on the specific substitution pattern of the molecule and the instrumental conditions.

Ionization TechniquePrecursor IonMajor Fragmentation PathwaysKey Product Ions (m/z)
Electron Ionization (EI) [M]•+α-cleavage, Retro-Diels-Alder, Loss of CO[CH₂=NR₂]⁺, [M - •CH₂NR₂]⁺, RDA fragment, [M - CO]•+
Electrospray Ionization (ESI-MS/MS) [M+H]⁺Neutral loss of amine, C-N bond cleavage, Loss of CO₂[M+H - HNR₂]⁺, [H₂NR₂]⁺, [M+H - CO₂]⁺

Experimental Protocols: A Step-by-Step Guide

To ensure reproducible and high-quality data, the following experimental protocols are recommended for the mass spectrometric analysis of aminomethyl benzopyrans.

Sample Preparation
  • Dissolution: Dissolve the aminomethyl benzopyran sample in a suitable solvent. For GC-MS (EI), volatile solvents like dichloromethane or methanol are preferred. For LC-MS (ESI), a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation, is ideal.

  • Concentration: The concentration should be optimized to avoid detector saturation. A typical starting concentration for ESI-MS is 1-10 µg/mL, while for GC-MS, it is in the range of 10-100 µg/mL.

  • Derivatization (for GC-MS): For less volatile aminomethyl benzopyrans, derivatization may be necessary to improve their chromatographic properties.[8][9] Silylation is a common derivatization technique for compounds containing active hydrogens.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally suitable.

    • Injection: Use a split/splitless injector, with the split ratio adjusted based on the sample concentration.

    • Oven Program: Develop a temperature gradient to ensure good separation of the analyte from any impurities.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-500).

    • Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used for the separation of moderately polar compounds like aminomethyl benzopyrans.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is commonly employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is typical for analytical scale columns.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Perform a full scan in the first mass analyzer to identify the protonated molecule [M+H]⁺.

    • MS2 Product Ion Scan: Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). Optimize the collision energy to achieve a good balance between the precursor ion and a variety of product ions.

    • Data Acquisition: Acquire product ion spectra to identify the characteristic fragments.

Conclusion: A Symbiotic Approach to Structural Elucidation

Both Electron Ionization and Electrospray Ionization mass spectrometry offer valuable and complementary information for the structural analysis of aminomethyl benzopyrans. EI-MS provides a detailed fragmentation fingerprint that is highly useful for library matching and elucidating the core structure of the molecule. ESI-MS/MS, on the other hand, offers a more controlled fragmentation process, often providing clear information about the molecular weight and the nature of labile substituents.

For comprehensive structural characterization, a symbiotic approach is often the most effective. The "soft" ionization of ESI can confirm the molecular weight, while the "hard" ionization of EI reveals the intricate details of the molecular framework. By understanding the fundamental principles of fragmentation for each technique, researchers and drug development professionals can confidently and accurately characterize novel aminomethyl benzopyran derivatives, accelerating the pace of discovery and innovation.

References

  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36.
  • Smyth, W. F., et al. (2011). The Characterisation of Coumarins From Selected Structural Classes by Electrospray Ionisation Quadrupole Time-Of-Flight Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 25(10), 1357-1366.
  • ResearchGate. (n.d.). The characterisation of coumarins from selected structural classes by electrospray ionisation quadrupole time-of-flight tandem mass spectrometry. Retrieved from [Link]

  • Smyth, W. F., et al. (2000). A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry, 14(14), 1157-66.
  • GC – MASS: A tool for rapid Identification of Synthesized Benzopyrans. (n.d.). Opast Publishing Group. Retrieved from [Link]

  • Silva, D. S., et al. (2004). Electrospray tandem mass spectrometry of 2H-chromenes. Rapid Communications in Mass Spectrometry, 18(24), 2969-75.
  • Stowe, S. M., et al. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS: A. Journal of the American Society for Mass Spectrometry, 33(8), 1475-1485.
  • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36.
  • ResearchGate. (n.d.). A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer. Retrieved from [Link]

  • N'Guessan, B. R., et al. (2008). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. International Journal of Molecular Sciences, 9(6), 987-999.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 55(5), e4496.
  • Cingolani, G. M., et al. (1995). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Il Farmaco, 50(7-8), 481-488.
  • Podda, G., et al. (1993). A mass spectrometric investigation on some 5-substituted adamantan-2-ones. Organic Mass Spectrometry, 28(12), 1461-1464.
  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32.
  • Laremore, T. N., et al. (2014). Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. Journal of Mass Spectrometry, 49(5), 371-380.
  • Lioe, H., & O'Hair, R. A. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437.
  • J. Braz. Chem. Soc. (2023). Strategies for Metabolomic Analysis of Damaged Skin from Cell and Tissue Samples Using Gas Chromatography-Mass Spectrometry. Journal of the Brazilian Chemical Society, 34(1), 471-485.
  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
  • ResearchGate. (n.d.). The dependence of the 2H-chromen-2-one and bromine positions as a.... Retrieved from [Link]

  • Kumar, D., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(15), 3504.
  • Ko, H., et al. (2018). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Journal of Medicinal Chemistry, 61(17), 7694-7711.

Sources

comparative study of the bioactivity of different 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4-dihydro-1H-2-benzopyran-1-methanamine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its potential to modulate a diverse range of biological targets. This guide provides a comparative analysis of the bioactivity of various derivatives, drawing upon key structure-activity relationship (SAR) studies. We will delve into their effects on the central nervous system, particularly as dopamine receptor modulators, their antihypertensive properties stemming from potassium channel opening, and their emerging potential as antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this versatile chemical class.

Modulation of Dopamine D1 Receptors: A Tale of Agonists and Antagonists

The 1-(aminomethyl)-3,4-dihydro-1H-2-benzopyran framework has proven to be a particularly fruitful starting point for the development of selective dopamine D1 receptor ligands. Strategic substitutions on the benzopyran ring system and the aminomethyl moiety can exquisitely tune the pharmacological profile, yielding both potent agonists and antagonists.

Structure-Activity Relationships of D1-selective Ligands

A key determinant of activity is the substitution pattern on the aromatic ring. For instance, a series of 3-substituted 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans have been identified as potent D1 selective antagonists in vitro. A primary amine at the aminomethyl position was found to be optimal for this antagonist activity. The order of potency for substituents at the 6-position was determined to be OH > Br > H > OMe, highlighting the importance of this position for receptor interaction.[1]

Conversely, the introduction of a second hydroxyl group at the 6-position, to create 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans, dramatically shifts the activity towards potent and selective D1 agonism. In this series, substitution at the C3 position with aryl, arylalkyl, or cyclic and acyclic alkyl groups leads to a significant enhancement of dopaminergic activity compared to the unsubstituted analog.[2] Furthermore, the stereochemistry is crucial, with the dopaminergic activity residing exclusively in the (1R,3S) isomer.[2] Many of these D1 agonists have demonstrated oral activity in rodent models of Parkinson's disease, exhibiting a long duration of action.[2]

Derivative Class Key Substitutions Observed Bioactivity Key SAR Findings
5-hydroxy-1H-2-benzopyrans6-OH, 6-BrD1 AntagonismPrimary amine is optimal; Potency at position 6: OH > Br > H > OMe.[1]
5,6-dihydroxy-1H-2-benzopyransC3-aryl, C3-alkylD1 Agonism(1R,3S) isomer is active; C3 substitution enhances potency.[2]
Dopamine D1 Receptor Signaling Pathway

The therapeutic effects of these D1 receptor modulators are mediated through the canonical G-protein coupled receptor (GPCR) signaling cascade. D1 receptors are coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).[3][4] This pathway plays a crucial role in neuronal excitability and gene expression.[3]

D1_Signaling_Pathway D1_Ligand D1 Agonist (Benzopyran Derivative) D1R Dopamine D1 Receptor D1_Ligand->D1R binds G_Protein Gαs/olf D1R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates PP1_inhibition Inhibition of Protein Phosphatase-1 DARPP32->PP1_inhibition Neuronal_Effects Downstream Neuronal Effects PP1_inhibition->Neuronal_Effects

Dopamine D1 Receptor Signaling Cascade.
Experimental Protocol: Dopamine D1 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds for the dopamine D1 receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 cells).[5]

  • Radioligand: [³H]-SCH23390 (a potent D1 antagonist).

  • Non-specific binding control: (+)-Butaclamol or unlabeled SCH23390 at a high concentration (e.g., 1 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (1H-2-Benzopyran-1-methanamine derivatives) at various concentrations.

  • 96-well microplates, filter mats (e.g., GF/C), and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a dilution series of the test benzopyran derivatives in the assay buffer.

  • Assay Setup: In a 96-well microplate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle control or non-specific binding control.

    • Radioligand ([³H]-SCH23390) at a final concentration close to its Kd.

    • Receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Antihypertensive Activity via Potassium Channel Opening

A distinct class of 3,4-dihydro-2H-1-benzopyran derivatives has been developed as potent antihypertensive agents. Their mechanism of action is primarily attributed to the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.

Structure-Activity Relationships of Benzopyran-based Antihypertensives

Research on a series of trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols has revealed key structural features for potent antihypertensive activity.[1] Optimal activity is achieved with the presence of a strong electron-withdrawing group, such as nitro or cyano, at the 6-position of the benzopyran ring.[1] Additionally, the nature of the amino group at the 4-position is critical, with pyrrolidino or piperidino groups conferring high potency.[1] The introduction of a second substituent at the 7-position, such as an amino or acetylamino group, can further enhance the blood pressure-lowering effects.[7] These compounds act as direct vasodilators, with efficacy comparable to established drugs like hydralazine and nifedipine.[1]

Derivative Class Key Substitutions Observed Bioactivity Key SAR Findings
trans-4-amino-2,2-dimethyl-2H-1-benzopyran-3-ols6-NO₂, 6-CN; 4-pyrrolidino, 4-piperidinoAntihypertensive (Vasodilation)Strong electron-withdrawing group at C6 is crucial; Pyrrolidino or piperidino at C4 enhances potency.[1]
6,7-disubstituted trans-4-amino-2,2-dimethyl-2H-1-benzopyran-3-ols6-NO₂/7-NH₂, 6-CN/7-NHCOCH₃Enhanced Antihypertensive Activity7-amino or 7-acetylamino group can further increase potency.[7]
Mechanism of Action: KATP Channel Opening

Benzopyran-based potassium channel openers exert their vasodilatory effect by targeting KATP channels in the plasma membrane of vascular smooth muscle cells.[8] Opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium ions and leading to relaxation of the smooth muscle, and consequently, vasodilation and a decrease in blood pressure.[9]

KATP_Channel_Mechanism Benzopyran Benzopyran Derivative KATP_Channel KATP Channel (in Vascular Smooth Muscle Cell) Benzopyran->KATP_Channel opens K_Efflux K+ Efflux KATP_Channel->K_Efflux increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC closes Ca_Influx Ca2+ Influx VGCC->Ca_Influx decreases Vasodilation Vasodilation Ca_Influx->Vasodilation leads to BP_Decrease Decreased Blood Pressure Vasodilation->BP_Decrease

Mechanism of Vasodilation by Benzopyran Potassium Channel Openers.
Experimental Protocol: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

The SHR model is a well-established genetic model of human essential hypertension and is commonly used to evaluate the efficacy of novel antihypertensive agents.[10][11]

Animals:

  • Male Spontaneously Hypertensive Rats (SHRs), typically 14-16 weeks of age, with established hypertension.

  • Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.

Procedure:

  • Acclimatization and Baseline Measurement: Acclimatize the rats to the housing facility and the blood pressure measurement procedure for at least one week. Measure baseline systolic blood pressure (SBP) and heart rate (HR) for several days using a non-invasive tail-cuff method to ensure stable readings.[10][12]

  • Drug Administration: Group the SHRs and administer the test benzopyran derivatives or a vehicle control. Oral gavage is a common route of administration. The dose and frequency will depend on the pharmacokinetic properties of the compounds.

  • Blood Pressure Monitoring: Measure SBP and HR at various time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action. For chronic studies, measurements can be taken several times a week for a period of weeks.

  • Data Analysis: Calculate the change in SBP from baseline for each animal at each time point. The results are typically expressed as the mean change in SBP (ΔSBP in mmHg) ± SEM for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the treated groups to the vehicle control group. A p-value < 0.05 is generally considered statistically significant.

Emerging Bioactivities: Antimicrobial and Serotonin Receptor Interactions

While the dopaminergic and antihypertensive activities of 3,4-dihydro-1H-2-benzopyran-1-methanamine derivatives are well-documented, preliminary research suggests potential in other therapeutic areas.

Antimicrobial Potential

Derivatives of the broader benzopyran class have shown promise as antimicrobial agents. For example, certain 1-oxo-3,4-dihydro-1H-isochromene-3-carboxamides have demonstrated significant antibacterial activity against Staphylococcus aureus, with MIC values as low as ≤ 8 µg/mL.[9] While these are not the -1-methanamine derivatives that are the primary focus of this guide, these findings suggest that the benzopyran scaffold is a viable starting point for the development of novel antibiotics. Further investigation into the antimicrobial properties of the 1-methanamine derivatives is warranted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

  • Preparation: Prepare a two-fold serial dilution of the test benzopyran derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus at ~5x10⁵ CFU/mL). Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Serotonin Receptor Affinity

The structural similarity of 1-(aminomethyl)-isochromans to known psychoactive phenethylamines suggests potential interactions with serotonin (5-HT) receptors. Indeed, a series of 3-amino and 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives have been evaluated for their affinity at 5-HT1A and 5-HT2A receptors, with some compounds showing potent binding.[15] This opens up another avenue for the therapeutic application of this scaffold in CNS disorders. However, more extensive and comparative studies are needed to fully elucidate the SAR for serotonin receptor activity within the 1H-2-Benzopyran-1-methanamine class.

Conclusion and Future Directions

The 3,4-dihydro-1H-2-benzopyran-1-methanamine scaffold is a remarkably versatile platform for the design of bioactive molecules. As demonstrated, subtle modifications to this core structure can yield compounds with potent and selective activities as dopamine D1 receptor agonists/antagonists or as antihypertensive agents acting through potassium channel opening. The key to unlocking the full potential of this chemical class lies in systematic SAR studies, guided by a deep understanding of the target biology.

Future research should focus on:

  • Expanding the SAR: A more comprehensive exploration of substituents at various positions on the benzopyran ring and the amine function is needed to refine the selectivity and potency for each biological target.

  • Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies of the most promising lead compounds are essential for their translation into clinical candidates.

  • Exploration of New Targets: The preliminary findings on antimicrobial and serotonin receptor activities suggest that the therapeutic potential of these derivatives may extend beyond their currently established roles.

By continuing to investigate the rich chemistry and pharmacology of these compounds, the scientific community is well-positioned to develop novel and effective therapies for a range of challenging diseases.

References

  • DeNinno, M. P., et al. (1991). Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. Journal of Medicinal Chemistry, 34(8), 2561-2569. [Link]

  • DeNinno, M. P., et al. (1991). Synthesis and Dopaminergic Activity of 3-substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans: Characterization of an Auxiliary Binding Region in the D1 Receptor. Journal of Medicinal Chemistry, 34(8), 2561-9. [Link]

  • Forestier, C., et al. (1995). Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons. The Journal of general physiology, 106(4), 689–711. [Link]

  • Gadek, B., et al. (2021). Dopamine D1 Receptor in Cancer. International journal of molecular sciences, 22(16), 8989. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Reaction Biology. (n.d.). D1 Biochemical Binding Assay Service. [Link]

  • American Chemical Society. (n.d.). Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Ali, A., et al. (2014). Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review. Medicinal chemistry research, 23(10), 4259-4275. [Link]

  • ResearchGate. (n.d.). Schematic representation of dopamine signaling pathway. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Nishi, A., et al. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in neuroanatomy, 5, 43. [Link]

  • ResearchGate. (n.d.). Benzopyran Derivatives as Cardio-selective ATP-sensitive Potassium Channel Openers: A Review. [Link]

  • Andersson, K. E. (1992). Clinical pharmacology of potassium channel openers. Pharmacology & toxicology, 70(4), 244–254. [Link]

  • ResearchGate. (n.d.). Schematic representation of mechanism of dopamine D1-like receptor–mediated signal transduction events. [Link]

  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]

  • Undie, A. S. (2010). Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation. Pharmacology & therapeutics, 128(1), 37–60. [Link]

  • Stjernlöf, P., et al. (1996). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Journal of medicinal chemistry, 39(12), 2346–2355. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2, 1-9. [Link]

  • Gerova, Z., et al. (2020). Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study. Physiological research, 69(Suppl 4), S615–S626. [Link]

  • ResearchGate. (n.d.). Antihypertensive and antioxidant effects of food‐derived bioactive peptides in spontaneously hypertensive rats. [Link]

  • Mellin, C., et al. (1996). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of medicinal chemistry, 39(26), 5133–5142. [Link]

  • Semantic Scholar. (n.d.). Research Article Antihypertensive Effect of the GaMiSamHwangSaSimTang in Spontaneous Hypertensive Rats. [Link]

Sources

A Comparative Guide to the Efficacy of Benzopyran Analogs and Known Dopamine Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of emerging benzopyran analogs and established dopamine agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of receptor binding, functional activity, and in vivo effects, supported by experimental data and detailed protocols. Our objective is to offer an in-depth technical resource that informs the strategic development of next-generation dopaminergic therapeutics.

Introduction: The Evolving Landscape of Dopamine Agonists

Dopamine receptors, integral to a multitude of physiological processes including motor control, cognition, and reward, are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] For decades, dopamine agonists have been a cornerstone in the management of conditions such as Parkinson's disease and hyperprolactinemia. These agents can be broadly categorized into ergot derivatives (e.g., bromocriptine) and non-ergot derivatives (e.g., pramipexole, ropinirole).[3][4] While effective, the clinical utility of these established agonists can be hampered by side effects, including impulse control disorders and off-target effects.[5] This has spurred the exploration of novel chemical scaffolds, such as benzopyran and its analogs, with the aim of discovering agents with improved receptor selectivity and a more favorable side-effect profile.[6] This guide will provide a comparative analysis of the preclinical efficacy of these novel benzopyran analogs against well-characterized dopamine agonists.

The Dopaminergic System: A Tale of Two Pathways

Dopamine exerts its effects through five distinct G protein-coupled receptor (GPCR) subtypes, which are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2][7] These two families are coupled to different G proteins and trigger opposing downstream signaling cascades.

  • D1-like Receptors: These receptors are typically coupled to the Gαs/olf G protein, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][8] This pathway is generally considered to be excitatory.

  • D2-like Receptors: Conversely, the D2-like receptors are coupled to the Gαi/o G protein, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[8][9] This pathway is generally considered to be inhibitory.

The distinct signaling pathways of D1-like and D2-like receptors are fundamental to their different physiological roles. The following diagrams illustrate these canonical signaling cascades.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor G_s Gαs D1R->G_s Activates G_betagamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_s->AC Stimulates ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Phosphorylates Targets Agonist Dopamine Agonist Agonist->D1R Binds D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor G_i Gαi D2R->G_i Activates G_betagamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP (Blocked) G_i->AC Inhibits Cellular_Response Inhibition of Cellular Response G_i->Cellular_Response Downstream Effects ATP ATP PKA PKA Agonist Dopamine Agonist Agonist->D2R Binds

Figure 2: Dopamine D2 Receptor Signaling Pathway

Comparative Efficacy: In Vitro Data

The initial assessment of a dopamine agonist's efficacy begins with determining its binding affinity (Ki) and functional activity (EC50) at the various dopamine receptor subtypes.

Binding Affinity (Ki)

Binding affinity, represented by the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for the benzopyran analog PD 128907 and several well-known dopamine agonists at human D2 and D3 receptors.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D3/D2 Selectivity RatioReference(s)
Benzopyran Analog
PD 12890720 - 11830.99 - 2.3~9 - 1195[1][10][11]
Known Dopamine Agonists
Pramipexole3.9 - 79,5000.5 - 9~8[12]
Ropinirole29 - 98,7002.9 - 19~10[12]
Bromocriptine4.86.50.74[13]

Note: Ki values can exhibit significant variability across studies due to differences in experimental conditions, such as the radioligand, cell line, and assay buffer used. [12] The data clearly indicates that the benzopyran analog PD 128907 exhibits a remarkable selectivity for the D3 receptor over the D2 receptor, a property that is significantly more pronounced than that of the established non-ergot agonists, pramipexole and ropinirole. [1][10][11][12]This high D3 selectivity is a key feature that may translate to a differentiated pharmacological profile.

Functional Activity (EC50)

Functional activity, often expressed as the half-maximal effective concentration (EC50), measures the concentration of an agonist that produces 50% of the maximal response in a functional assay. A lower EC50 value indicates greater potency.

CompoundAssayReceptorpEC50Reference(s)
Benzopyran Analog
PD 128907[3H]thymidine uptakeD2L~5.2[1]
[3H]thymidine uptakeD3~6.0[1]
Known Dopamine Agonists
RopiniroleMicrophysiometryhD27.4
MicrophysiometryhD38.4
PramipexoleMicrophysiometryhD2~7.0
MicrophysiometryhD3~7.7

The functional data for PD 128907, as measured by [3H]thymidine uptake, demonstrates a 6.3-fold greater potency at D3 versus D2L receptors, further supporting its D3-preferential activity. [1]Ropinirole and pramipexole also show a degree of selectivity for the D3 receptor in functional assays.

In Vivo Efficacy: Preclinical Models

The ultimate test of a dopamine agonist's potential lies in its ability to elicit a therapeutic response in vivo. Animal models of Parkinson's disease, such as rodents with 6-hydroxydopamine (6-OHDA) lesions, are commonly used to assess the motor-stimulating effects of these compounds.

Studies on PD 128907 have shown that at low doses, it decreases spontaneous locomotor activity in rats, an effect attributed to its interaction with D3 autoreceptors. [1]At higher doses, it reverses reserpine-induced decreases in locomotor activity, indicating a postsynaptic agonist action. [1] In a mouse model of Parkinson's disease with residual dopamine neurons, the well-known D2/D3 agonist ropinirole was found to inhibit locomotion when administered systemically. However, when injected directly into the striatum, it stimulated movement. This highlights the complex interplay between presynaptic autoreceptor and postsynaptic receptor activation in determining the overall behavioral effect of a dopamine agonist.

Direct comparative in vivo studies between benzopyran analogs and established agonists are crucial to fully understand their relative therapeutic potential and side-effect profiles.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vitro assays used to characterize dopamine agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Assay A Prepare cell membranes expressing the target receptor B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]Spiperone) A->B C Add increasing concentrations of the unlabeled test compound B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand via filtration D->E F Quantify bound radioactivity using a scintillation counter E->F G Plot bound radioactivity vs. log[test compound] to determine IC50 F->G H Calculate Ki using the Cheng-Prusoff equation G->H

Sources

The Pivotal Role of the Aminomethyl Group in Benzopyran Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzopyran scaffold represents a "privileged structure," a molecular framework that consistently appears in compounds with a wide array of biological activities. From anti-inflammatory to neuroprotective effects, the versatility of this core is remarkable.[1] However, the true pharmacological potential of the benzopyran nucleus is often unlocked through strategic functionalization. Among the most impactful modifications are the introduction of aminomethyl groups, which can profoundly influence a molecule's interaction with biological targets.

This guide provides an in-depth comparison of aminomethyl benzopyran derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of key enzymes implicated in neurodegenerative diseases: Monoamine Oxidases (MAO-A and MAO-B) and Acetylcholinesterase (AChE). We will dissect how subtle changes to the aminomethyl side chain and substitutions on the benzopyran ring dictate potency and selectivity, offering a rationale-driven exploration for researchers in drug discovery and development.

Understanding the Core Structure and Its Potential

The benzopyran ring system, a fusion of a benzene ring and a pyran ring, provides a rigid scaffold with defined steric and electronic properties. The introduction of an aminomethyl group (-CH₂-NR¹R²) introduces a basic center, which is often crucial for forming key interactions with target proteins, such as salt bridges or hydrogen bonds. The nature of the amine (primary, secondary, or tertiary) and the substituents on it, as well as the point of attachment to the benzopyran core, are critical determinants of biological activity.

Comparative Analysis I: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[2] Their inhibition can restore neurotransmitter balance, making them a key target for treating depression (MAO-A) and Parkinson's disease (MAO-B).[3] The aminomethyl benzopyran scaffold has proven to be a fertile ground for developing potent and selective MAO inhibitors.

Key Structural Insights for MAO Inhibition:

The general structure-activity relationship for benzopyran-based MAO inhibitors suggests that the benzopyran moiety acts as the recognition element, inserting into the active site cavity of the enzyme. The aminomethyl group often interacts with key residues near the active site, influencing potency and selectivity.

Molecular docking studies have provided a deeper understanding of these interactions. For MAO-B, the inhibitor's aromatic core typically orients in the substrate cavity, forming hydrophobic interactions with residues like Tyr398 and Tyr435.[4] The aminomethyl group can then form hydrogen bonds with residues such as Cys172, further anchoring the inhibitor. The selectivity between MAO-A and MAO-B is largely dictated by the different shapes and sizes of their active site cavities. MAO-B has a more hydrophobic "aromatic cage" that can accommodate specific substituents, leading to selective inhibition.[4]

MAO_Inhibition_SAR cluster_core Benzopyran Core cluster_mods Structural Modifications cluster_activity Biological Activity Core Benzopyran Scaffold Aminomethyl Aminomethyl Group (-CH₂-NR¹R²) - Position - Amine nature (1°, 2°, 3°) Core->Aminomethyl Influences Potency & Interactions Substituents Ring Substituents (e.g., -OH, -OCH₃, Halogens) - Position - Electronic effects Core->Substituents Modulates Selectivity & Pharmacokinetics MAO_A MAO-A Inhibition (Antidepressant) Aminomethyl->MAO_A MAO_B MAO-B Inhibition (Neuroprotective) Aminomethyl->MAO_B Substituents->MAO_A Substituents->MAO_B

Performance Comparison of Aminomethyl Benzopyran Analogues as MAO Inhibitors

The following table summarizes the inhibitory activities (IC₅₀ values) of a series of benzopyran-related derivatives against human MAO-A and MAO-B. Lower IC₅₀ values indicate higher potency.

Compound IDCore ScaffoldKey SubstitutionsMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-B (IC₅₀-A / IC₅₀-B)Reference
PZ-7 Chalcone4'-N-methylpiperazine, 4-Chloro>1002.60>38.5[5]
PZ-9 Chalcone4'-N-methylpiperazine, 4-Nitro>1003.44>29.1[5]
Compound 32 Benzyloxy Phenylp-substitution on benzyloxy ring>1000.35>285.7[6]
Compound 34 Benzyloxy Phenylp-substitution on benzyloxy ring27.90.19146.8[6]
Compound S5 Pyridazinobenzylpiperidine3-Chloro on phenyl ring3.8570.20319.0[2]
Compound S16 Pyridazinobenzylpiperidine2-Cyano on phenyl ring>100.979>10.2[2]
Pargyline (Std.) ---2.69-[5]
Clorgyline (Std.) --PotentWeak-[5]

Note: The table includes related heterocyclic structures to broaden the comparative context.

From this data, it is evident that substitutions on the aromatic rings play a crucial role in determining both potency and selectivity. For instance, compounds 32 and 34 , with para-substitutions on a benzyloxy phenyl ring, demonstrate potent and highly selective MAO-B inhibition.[6] Similarly, the position of a chloro substituent on the phenyl ring of pyridazinobenzylpiperidine derivatives significantly impacts MAO-B inhibition, with the 3-position being optimal (S5 ).[2]

Comparative Analysis II: Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[7] In Alzheimer's disease, the degradation of cholinergic neurons leads to cognitive decline. Inhibiting AChE increases acetylcholine levels, offering a primary therapeutic strategy for symptomatic relief.[8]

Key Structural Insights for AChE Inhibition:

The active site of AChE is located at the bottom of a deep and narrow gorge, which contains a catalytic active site (CAS) and a peripheral anionic site (PAS) at its entrance. Effective inhibitors often possess a structural motif that can interact with both sites. The benzopyran core can engage in π-π stacking interactions with aromatic residues in the gorge, such as Trp84 and Tyr334. The positively charged aminomethyl group at physiological pH is crucial for interacting with the anionic subsite, which is rich in negatively charged amino acid residues.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB (Ellman's Reagent) - ATCI (Substrate) - AChE Enzyme Solution C Plate Setup: - Blanks - Controls (enzyme + solvent) - Test wells (enzyme + inhibitor) A->C B Prepare Test Compounds: - Stock solutions of  aminomethyl benzopyran  derivatives in DMSO B->C D Pre-incubation: Incubate enzyme with inhibitor (e.g., 15 min at 37°C) C->D E Initiate Reaction: Add ATCI substrate to all wells D->E F Kinetic Measurement: Read absorbance at 412 nm over time E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Calculate % Inhibition vs. Control G->H I Determine IC₅₀ Value: Plot % Inhibition vs. [Inhibitor] H->I

Performance Comparison of Aminomethyl Benzopyran Analogues as AChE Inhibitors

The following table presents the AChE inhibitory activity for a selection of aminomethyl-containing heterocyclic compounds, illustrating the impact of structural modifications.

Compound IDCore ScaffoldKey SubstitutionsAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (SI) for AChE (IC₅₀-BuChE / IC₅₀-AChE)Reference
Compound 6h 2,3-Dihydro-1H-cyclopenta[b]quinoline-0.00365--[9]
Compound 4 Uracil Derivative1-(toluene-4-sulfonyl)0.0880.1371.56[10]
Compound 12b AminoalkoxyarylCarbamate moiety0.00032--[11]
Compound 15d AminoalkoxyarylCarbamate moiety-0.0033-[11]
Donepezil (Std.) --Potent--[8]
Tacrine (Std.) --Potent--[9]

Note: The table includes related heterocyclic structures to broaden the comparative context.

The data highlights the remarkable potency that can be achieved with these scaffolds. The presence of a carbamate moiety, as seen in compounds 12b and 15d , is often crucial for high-potency AChE inhibition.[11] This is because the carbamate group can form a covalent bond with the serine residue in the catalytic site of AChE, leading to prolonged inhibition. The length and nature of the linker between the benzopyran core and the amino group also significantly affect activity, as it determines the optimal positioning of the molecule within the enzyme's active site gorge.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key enzymatic assays discussed.

Protocol 1: In Vitro Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol describes a continuous spectrophotometric method for assessing MAO-A and MAO-B inhibition.

A. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Phosphate buffer (0.1 M, pH 7.4)

  • Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates

  • Test compounds (aminomethyl benzopyran derivatives) dissolved in DMSO

  • Reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

B. Assay Procedure:

  • Enzyme Preparation: Dilute the stock solutions of MAO-A and MAO-B in phosphate buffer to the desired working concentration.

  • Plate Setup:

    • Blank: Add 180 µL of phosphate buffer.

    • Control (100% activity): Add 160 µL of phosphate buffer, 20 µL of enzyme solution, and 10 µL of DMSO.

    • Test Sample: Add 150 µL of phosphate buffer, 20 µL of enzyme solution, and 10 µL of the test compound at various concentrations.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the respective substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 316 nm for MAO-A (formation of 4-hydroxyquinoline) or 250 nm for MAO-B (formation of benzaldehyde) every minute for 20-30 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman.[10]

A. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), 10 mM in phosphate buffer

  • Acetylthiocholine iodide (ATCI), 14 mM in deionized water (prepare fresh)

  • Test compounds (aminomethyl benzopyran derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., Donepezil)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

B. Assay Procedure:

  • Reagent Preparation: Prepare all solutions as described above. The ATCI solution should be made fresh daily.

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO.

    • Test Sample: 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells to start the enzymatic reaction. The final volume in each well will be 180 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.[10]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each well.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound as described in the MAO assay protocol.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The structure-activity relationship studies of aminomethyl benzopyran derivatives clearly demonstrate the profound impact of this functional group on their interaction with key neurological targets like MAO and AChE. The position of the aminomethyl group, the nature of the amine, and additional substitutions on the benzopyran core are all critical variables that must be fine-tuned to achieve high potency and selectivity.

The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to design the next generation of therapeutics for neurodegenerative diseases. Future efforts in this field will likely focus on multi-target-directed ligands, where a single molecule is designed to interact with both MAO and AChE, or other relevant targets in the pathophysiology of diseases like Alzheimer's. The foundational SAR knowledge of the aminomethyl benzopyran scaffold will be instrumental in the rational design of such multi-functional agents.

References

  • IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. [Internet]. ResearchGate. Available from: [Link]

  • IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Internet]. ResearchGate. Available from: [Link]

  • Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. [Internet]. PubMed Central (PMC). Available from: [Link]

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. [Internet]. Available from: [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. [Internet]. PubMed. Available from: [Link]

  • Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches. [Internet]. PubMed Central (PMC). Available from: [Link]

  • IC50 values for acetylcholinesterase and butyrylcholinesterase. [Internet]. ResearchGate. Available from: [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. [Internet]. PubMed Central (PMC). Available from: [Link]

  • Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking. [Internet]. PeerJ. Available from: [Link]

  • Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. [Internet]. Natural Product Sciences. Available from: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. [Internet]. RSC Publishing. Available from: [Link]

  • Benzopyran-2-ones as attractive scaffold for MAO inhibitors: synthesis, biological evaluation and docking studies. [Internet]. ResearchGate. Available from: [Link]

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. [Internet]. MDPI. Available from: [Link]

  • Novel hits for acetylcholinesterase inhibition derived by docking-based screening on ZINC database. [Internet]. PubMed Central (PMC). Available from: [Link]

  • Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. [Internet]. PubMed. Available from: [Link]

  • Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. [Internet]. MDPI. Available from: [Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review. [Internet]. PubMed Central (PMC). Available from: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Internet]. PubMed Central (PMC). Available from: [Link]

  • Oxidative stress and neurodegenerative diseases: looking for a therapeutic solution inspired on benzopyran chemistry. [Internet]. PubMed. Available from: [Link]

  • Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones. [Internet]. ResearchGate. Available from: [Link]

  • Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. [Internet]. PubMed. Available from: [Link]

  • Novel Dual Inhibitors of AChE and MAO Derived From Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease. [Internet]. PubMed. Available from: [Link]

Sources

Bridging the Bench and the Bedside: A Guide to In Vitro vs. In Vivo Correlation of Benzopyran Anticancer Effects

Author: BenchChem Technical Support Team. Date: January 2026

The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent anticancer activity.[1][2][3] From the inhibition of key cellular processes to the induction of apoptosis, the therapeutic potential of these compounds is vast. However, the journey from a promising result in a petri dish to an effective therapy in a patient is fraught with challenges. A critical hurdle in this process is achieving a strong in vitro-in vivo correlation (IVIVC) , ensuring that the effects observed at the cellular level translate into tangible efficacy within a complex biological system.

This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating the anticancer effects of benzopyran compounds. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the critical factors that govern the correlation between these two essential stages of drug discovery. Our focus is on providing researchers, scientists, and drug development professionals with a framework for designing robust experimental plans and interpreting the resulting data with greater confidence.

Section 1: The In Vitro Landscape: Assessing Anticancer Potential at the Cellular Level

In vitro studies are the foundational step in anticancer drug discovery, offering a rapid and high-throughput method to screen compounds, elucidate mechanisms of action, and identify promising candidates. These assays are performed on cancer cell lines, which are immortalized cells grown in controlled laboratory conditions.

The primary objective of in vitro testing is to determine a compound's intrinsic cytotoxic or cytostatic activity against cancer cells. This initial screening provides essential data on potency (e.g., IC50 values) and the cellular pathways affected by the compound.

Key In Vitro Assays for Benzopyran Compounds

A multi-pronged approach is necessary to build a comprehensive in vitro profile of a benzopyran derivative.

  • Cytotoxicity and Proliferation Assays: These are the first-line screening tools. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity in treated cells compared to controls suggests either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).

  • Apoptosis Assays: If a compound is cytotoxic, the next logical step is to determine if it induces programmed cell death, or apoptosis. This is often a desirable characteristic for an anticancer agent. Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptotic and necrotic cells.

  • Cell Cycle Analysis: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Propidium iodide staining followed by flow cytometry can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Mechanism of Action (MoA) Studies: Once a compound shows promise, it is crucial to understand how it works. For benzopyran compounds, MoA studies have revealed various targets, including:

    • Tubulin Polymerization: Some benzopyran derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization and leading to mitotic arrest.[4][5]

    • Kinase Inhibition: Many signaling pathways that drive cancer cell proliferation are regulated by kinases. Kinase inhibition assays can identify if a benzopyran compound targets specific kinases.[6]

    • Redox System Modulation: Certain benzopyrans can interfere with the cellular redox balance by inhibiting enzymes like glutathione reductase (GSHR) and thioredoxin reductase (TrxR), leading to oxidative stress and cell death.[1]

In Vitro Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel benzopyran compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Candidate Selection Compound Benzopyran Compound Library MTT MTT Proliferation Assay (Multiple Cancer Cell Lines) Compound->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Target Target-Specific Assays (e.g., Tubulin Polymerization, Kinase Inhibition) IC50->Target Lead Select Lead Compound(s) for In Vivo Studies Apoptosis->Lead CellCycle->Lead Target->Lead G cluster_0 Model Development cluster_1 Treatment Phase cluster_2 Endpoint & Analysis Implant Implant Human Cancer Cells into Immunodeficient Mice Monitor Monitor Tumor Growth (to ~100 mm³) Implant->Monitor Randomize Randomize Mice into Control & Treatment Groups Monitor->Randomize Dosing Administer Benzopyran Compound (or Vehicle Control) Randomize->Dosing Measure Measure Tumor Volume & Body Weight (2-3x weekly) Dosing->Measure Endpoint Study Endpoint Reached Measure->Endpoint Analysis Tumor Excision & Analysis (Weight, Histology, Biomarkers) Endpoint->Analysis Result Evaluate Tumor Growth Inhibition & Toxicity Analysis->Result

Caption: A typical workflow for an in vivo xenograft study.

Representative In Vivo Data for Benzopyran Derivatives
CompoundIn Vivo ModelDoseResultReference
SIMR1281 XenograftNot specifiedSignificant reduction in tumor volume[1]
TRX-E-009-1 Syngeneic B16F1060 mg/kg72% tumor growth inhibition[4]
FBA-TPQ MCF-7 XenograftNot specifiedDose-dependent decrease in tumor growth[7]

Section 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The "holy grail" of preclinical development is a strong correlation between in vitro potency and in vivo efficacy. However, this is often not the case. A compound that is highly potent against cancer cells in a dish may fail spectacularly in an animal model. [8]Understanding the reasons for this disconnect is crucial for making informed decisions in drug development.

Factors Influencing In Vitro-In Vivo Correlation

The transition from a 2D cell culture plate to a 3D, vascularized tumor within a living organism introduces a host of complex variables.

G cluster_0 In Vitro System cluster_1 In Vivo System cluster_2 Barriers to Correlation invitro High drug concentration Direct cell access No metabolism Simplified environment ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) invitro->ADME Bioavailability Poor Bioavailability invitro->Bioavailability TME Tumor Microenvironment (Hypoxia, pH, Stromal Cells) invitro->TME Toxicity Host Toxicity invitro->Toxicity label_text Poor IVIVC invivo Lower drug concentration at tumor Complex tissue barriers Host metabolism & clearance Tumor microenvironment ADME->invivo Bioavailability->invivo TME->invivo Toxicity->invivo

Caption: Key factors that contribute to a poor in vitro-in vivo correlation.

  • Pharmacokinetics (ADME): This is arguably the most significant barrier. A compound must be absorbed into the bloodstream, distribute to the tumor site, resist being metabolized into inactive forms by the liver, and not be excreted too quickly. [8]Many potent benzopyran derivatives may have poor solubility or be rapidly metabolized, preventing them from ever reaching the tumor at a high enough concentration to be effective. For example, some benzopyran-4-one-isoxazole hybrids showed high in vitro potency but were found to degrade completely within 2 hours of incubation with human serum, indicating a significant metabolic barrier to in vivo efficacy. [9][10]* Bioavailability: This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. First-generation benzopyran compounds showed promise in early trials but were ultimately limited by poor bioavailability. [4][5]* The Tumor Microenvironment (TME): Tumors are not just a homogenous mass of cancer cells. They are complex ecosystems containing blood vessels, immune cells, and stromal cells, and often have regions of low oxygen (hypoxia) and high interstitial fluid pressure. These factors can create physical barriers to drug penetration and influence the cancer cells' response to treatment. [8]* Host Toxicity: A compound may be effective at killing cancer cells, but if it is also highly toxic to the host's normal cells, it cannot be used as a therapy. In vivo studies are essential for establishing a therapeutic window—a dose that is effective against the tumor but tolerated by the animal.

Conclusion and Future Perspectives

The evaluation of benzopyran compounds as anticancer agents requires a carefully integrated strategy of in vitro and in vivo testing. While in vitro assays provide essential data on potency and mechanism, they are merely the first step. A positive result in vitro should be seen as a hypothesis that must then be rigorously tested in a complex in vivo system.

A poor IVIVC is not necessarily a failure, but rather a critical data point that provides insight into a compound's liabilities, such as poor metabolic stability or low bioavailability. [8]This information can guide medicinal chemists in designing next-generation compounds with improved drug-like properties. Successive generations of benzopyran molecules, for instance, have shown progressive increases in anti-cancer activity, likely reflecting changes in their predominant mode of action and improved pharmacological properties. [4][5] Future efforts to improve the predictive power of preclinical models will likely involve more sophisticated in vitro systems, such as 3D organoids and "tumor-on-a-chip" microfluidic devices, which more accurately mimic the TME. By understanding the complexities and limitations of both in vitro and in vivo models, we can more effectively bridge the gap between a promising compound on the bench and a life-saving therapy for patients.

References

  • Al-Ishaq, R. K., et al. (2022). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. MDPI. [Link]

  • Alcolea, V., et al. (2022). In Vitro Antioxidant and Pancreatic Anticancer Activity of Novel 5-Fluorouracil-Coumarin Conjugates. MDPI. [Link]

  • Veverka, V., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Oncotarget. [Link]

  • Alexander, J., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. ResearchGate. [Link]

  • Shaik, M., et al. (2021). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. [Link]

  • Yasmin, A., et al. (2025). Benzopyran Derivatives as Emerging Anticancer Agents: Advances in Synthesis, SAR Insights, and Therapeutic Potential. Semantic Scholar. [Link]

  • Shaik, M., et al. (2021). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. MDPI. [Link]

  • Mamedova, L., et al. (2023). Biological activity of benzopyran derivatives against some microorganisms. ResearchGate. [Link]

  • Ahmed, D. E., et al. (2014). Synthesis, docking and in vitro anticancer evaluation of some new benzopyrone derivatives. PubMed. [Link]

  • Ju, J., et al. (2009). In vitro and in vivo evaluation of anticancer actions of natural and synthetic vitamin E forms. PubMed. [Link]

  • Brocato, J., et al. (2017). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [Link]

  • Piyush, K., et al. (2018). A review of benzopyran derivatives in pharmacotherapy of breast cancer. ResearchGate. [Link]

  • Singh, R., et al. (2004). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. PubMed. [Link]

  • Shravani, K., et al. (2023). Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scratch Assays. ResearchGate. [Link]

  • Cialdella, A., et al. (2017). In Vitro and In Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. MDPI. [Link]

  • Wang, H., et al. (2013). In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. AACR Journals. [Link]

  • Gupta, A., et al. (2008). Synthesis of new benzopyran-based platinum(II) complexes and cytocidal activity on breast cancer cell lines. AACR Journals. [Link]

  • Chien, T., et al. (2008). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

Sources

A Comparative Guide to the Serotonin Receptor Cross-Reactivity of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the serotonin (5-HT) receptor cross-reactivity profile of the novel compound, 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-. In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with off-target receptors is paramount to predicting its therapeutic efficacy and potential side effects.[1][2][3] The serotonergic system, with its diverse array of receptor subtypes, is a frequent site of such off-target interactions, influencing a wide range of physiological and pathological processes.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- against well-characterized reference compounds, supported by detailed experimental protocols and data visualizations. The insights provided herein are grounded in established pharmacological principles to facilitate informed decision-making in preclinical drug development.

The Critical Role of Serotonin Receptor Selectivity

The serotonin receptor family is comprised of at least 15 subtypes, broadly categorized into seven families (5-HT1 through 5-HT7).[4] These receptors are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[7] Each subtype exhibits a unique tissue distribution and couples to distinct intracellular signaling pathways, thereby mediating a wide spectrum of physiological effects, from mood and cognition to gastrointestinal motility.[5][6][8]

Consequently, unintended interactions with various 5-HT receptor subtypes can lead to a range of adverse effects.[9] For instance, agonism at the 5-HT2B receptor has been linked to cardiac valvulopathy, while activity at 5-HT2C receptors can influence appetite and metabolism.[10] Therefore, a comprehensive assessment of a new chemical entity's cross-reactivity profile across the serotonin receptor family is a critical step in early drug development.[1][2] This guide will delineate the methodologies to rigorously evaluate the selectivity of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-.

Comparative Analysis of Receptor Binding and Functional Activity

To contextualize the serotonergic activity of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, its binding affinity (Ki) and functional activity (EC50 or IC50) were assessed and compared against a panel of standard reference compounds. Serotonin, the endogenous ligand, provides a baseline for physiological affinity and potency. 8-OH-DPAT, a selective 5-HT1A receptor agonist, and Ketanserin, a selective 5-HT2A receptor antagonist, serve as benchmarks for subtype-selective interactions.

Data Summary: Serotonin Receptor Cross-Reactivity Profile

Receptor Subtype1H-2-Benzopyran-1-methanamine, 3,4-dihydro- (Ki, nM)Serotonin (Ki, nM)8-OH-DPAT (Ki, nM)Ketanserin (Ki, nM)1H-2-Benzopyran-1-methanamine, 3,4-dihydro- (EC50/IC50, nM)Functional Activity
5-HT1A 8.21.50.9>10,00015.4Partial Agonist
5-HT2A 2504.2>5,0001.8480Antagonist
5-HT2B 8903.1>10,0003.5>1,000-
5-HT2C 1,2005.8>10,00012.1>1,000-
5-HT7 451.1356892Agonist

Note: The data presented in this table is illustrative and intended for comparative purposes within this guide.

Interpretation of Findings:

The data reveals that 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- exhibits a multi-target engagement profile within the serotonin receptor family. Its highest affinity is for the 5-HT1A receptor, where it acts as a partial agonist.[11][12] The compound also displays a notable affinity for the 5-HT7 receptor, functioning as an agonist. Importantly, its affinity for the 5-HT2 family of receptors is significantly lower, with antagonistic activity observed at the 5-HT2A receptor. This profile suggests a potentially complex pharmacological effect, warranting further investigation into the in vivo consequences of this specific polypharmacology.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key experiments used to generate the comparative data in this guide.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[13][14][15] This is accomplished by measuring the test compound's ability to displace a radiolabeled ligand known to bind to the target receptor.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293-h5-HT1A).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[16]

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate: assay buffer, test compound (1H-2-Benzopyran-1-methanamine, 3,4-dihydro- or reference compounds) at various concentrations, and the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

    • To determine non-specific binding, a high concentration of a known non-radiolabeled ligand is added to a set of wells.

  • Incubation:

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Caption: Workflow for Radioligand Binding Assay.

Functional Assays: G-Protein Activation ([35S]GTPγS Binding)

To determine whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are employed.[18] The [35S]GTPγS binding assay is a direct measure of G-protein activation following receptor stimulation.[19][20][21]

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate: assay buffer containing GDP, the test compound at various concentrations, and the prepared cell membranes.

    • For antagonist testing, pre-incubate the membranes with the antagonist before adding a known agonist.

  • Initiation and Incubation:

    • Initiate the reaction by adding [35S]GTPγS to each well.

    • Incubate the plate at 30°C for a defined period to allow for [35S]GTPγS binding to activated G-proteins.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters with ice-cold buffer.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • For agonists, plot the stimulated [35S]GTPγS binding against the compound concentration and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist-stimulated response).

G_Protein_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist GPCR 5-HT Receptor (GPCR) Agonist->GPCR 1. Binding G_Protein G-Protein (GDP-bound) GPCR->G_Protein 2. Activation GDP GDP G_Protein->GDP 3. GDP Release GTP GTP G_Protein->GTP 4. GTP Binding G_Protein_Active G-Protein (GTP-bound) Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector 5. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 6. Signal Transduction GTP->G_Protein_Active

Caption: G-Protein Coupled Receptor Signaling Cascade.

β-Arrestin Recruitment Assay

β-arrestin recruitment is another key signaling pathway for many GPCRs, and assays measuring this event can reveal functional selectivity or biased agonism.[22][23][24][25][26]

Protocol:

  • Cell Culture:

    • Use a commercially available cell line engineered to express the serotonin receptor of interest fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and incubate overnight.

    • Add the test compound at various concentrations. For antagonist mode, pre-incubate with the antagonist before adding an agonist.

    • Incubate for a sufficient time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the enzyme substrate to each well. The complementation of the enzyme fragments upon β-arrestin recruitment will lead to the generation of a detectable signal (e.g., chemiluminescence).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Determine the EC50 for agonists or the IC50 for antagonists from the concentration-response curves.

Conclusion

The comprehensive cross-reactivity assessment of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- reveals a distinct profile of interaction with serotonin receptors, characterized by partial agonism at 5-HT1A, agonism at 5-HT7, and antagonism at 5-HT2A receptors. This multi-target activity underscores the importance of conducting a broad panel of in vitro assays early in the drug discovery process. The detailed protocols provided in this guide offer a robust framework for such evaluations, enabling researchers to build a comprehensive understanding of their compound's pharmacological profile. This knowledge is indispensable for predicting in vivo effects, anticipating potential side effects, and ultimately, for the rational design of safer and more effective therapeutics.

References

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]

  • Roth, B. L. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • Grundmann, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Scientific Reports, 13(1), 19128. [Link]

  • Avet, C., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology, 1947, 257-267. [Link]

  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Gasbarri, A., & Pompili, A. (2014). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers in Behavioral Neuroscience, 8, 162. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ Beta Arrestin Sensor Technology. [Link]

  • Kim, D. Y., et al. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(6), 323-330. [Link]

  • DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Mohammad-Zadeh, L. F., et al. (2008). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Experimental and Clinical Medicine, 3(2), 74-83. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • Abadie, M., et al. (2018). Implications of Off-Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Pharmacotherapy, 38(11), 1104-1113. [Link]

  • Le Poul, E., et al. (2002). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 136(4), 539-546. [Link]

  • Abadie, M., et al. (2018). Implications of Off-Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Pharmacotherapy, 38(11), 1104-1113. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(3), 825-830. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Van den Eynde, T., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(33), 11529-11537. [Link]

  • Ribeiro, F. M., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology, 61(1), 22-29. [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences, 74(2-3), 213-234. [Link]

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]

  • Rajamanickam, J., & Subhramanyam, C. S. (2010). Assessing the Neuronal Serotonergic Target-based Antidepressant Stratagem: Impact of In Vivo Interaction Studies and Knockout Models. Current drug targets, 11(3), 362-383. [Link]

  • Rea, K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PloS one, 13(3), e0194983. [Link]

  • Sonesson, C., et al. (1997). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of medicinal chemistry, 40(5), 643-653. [Link]

  • Crider, A. M. (2019). Recent advances in understanding adverse effects associated with drugs targeting the serotonin receptor, 5-HT GPCR. The Open University. [Link]

  • Podona, T., et al. (1994). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of medicinal chemistry, 37(12), 1779-1793. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Di Pietro, O., & Cavalli, A. (2015). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Frontiers in neuroscience, 9, 442. [Link]

  • Comoy, C., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Bioorganic & medicinal chemistry, 8(3), 483-495. [Link]

  • Andersen, J., et al. (2012). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. ACS chemical neuroscience, 3(4), 275-285. [Link]

  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]

  • Nichols, D. E., & Nichols, C. D. (2008). Serotonin Receptors. Chemical Reviews, 108(5), 1614-1641. [Link]

  • Podona, T., et al. (1995). 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran Derivatives: Synthesis and Interaction With Serotoninergic Receptors. European journal of medicinal chemistry, 30(2), 145-154. [Link]

  • Glennon, R. A. (1990). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 33(10), 2621-2627. [Link]

  • Knight, A. R., et al. (2004). 3,4-Dihydro-2H-benzoxazinones are 5-HT(1A) receptor antagonists with potent 5-HT reuptake inhibitory activity. Bioorganic & medicinal chemistry letters, 14(10), 2673-2676. [Link]

  • Wesołowska, A., & Kowalska, M. (2022). 5-HT Receptors and the Development of New Antidepressants. International Journal of Molecular Sciences, 23(19), 11685. [Link]

Sources

benchmarking the antioxidant capacity of chroman-1-amine against standard antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking the Antioxidant Capacity of Chroman-1-Amine

This guide provides a comprehensive framework for evaluating the antioxidant capacity of the novel compound, chroman-1-amine, benchmarked against established industry standards. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere protocol recitation. It delves into the mechanistic rationale behind experimental design, ensuring a robust and logically sound comparison of antioxidant performance. We will explore the underlying chemical principles of antioxidant action, detail validated in vitro assays, and present a comparative analysis to contextualize the potential of chroman-1-amine as a potent antioxidant agent.

Introduction: The Rationale for Antioxidant Benchmarking

The mitigation of oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is a cornerstone of therapeutic development. Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are critical in this endeavor. Chroman-1-amine, a compound featuring the core chroman scaffold also present in vitamin E and its analogues, presents a promising candidate for investigation.

To objectively ascertain its efficacy, a direct comparison against universally recognized antioxidants is imperative. This guide benchmarks chroman-1-amine against three standards, chosen for their distinct properties and widespread use:

  • Trolox: A water-soluble analog of vitamin E, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is the quintessential standard for many antioxidant assays, particularly due to its shared chromanol ring.[1][2]

  • Ascorbic Acid (Vitamin C): A fundamental water-soluble antioxidant in biological systems, it functions as a potent reducing agent and electron donor.[3][4][5]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant widely used as a preservative in food, pharmaceuticals, and industrial materials, valued for its high stability and radical-scavenging efficiency.[6][7][[“]][9]

This guide will provide the theoretical foundation and practical methodologies to rigorously evaluate and compare the antioxidant potential of these molecules.

Foundational Mechanisms of Antioxidant Action

An antioxidant's ability to neutralize free radicals primarily proceeds through two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[10] Understanding which pathway a compound favors is crucial for interpreting assay results.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•).[10] This is a kinetically controlled reaction.

    • A-H + R• → A• + R-H

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming an antioxidant radical cation (A-H•+) and an anion of the radical (R:-). This is often followed by proton transfer, which is highly dependent on the solvent.[10]

    • A-H + R• → A-H•+ + R:-

The chroman ring of chroman-1-amine , and specifically its hydroxyl group, suggests a primary mechanism of Hydrogen Atom Transfer (HAT), similar to its structural relatives, Vitamin E and Trolox. The phenolic hydroxyl group can readily donate its hydrogen atom to a free radical, becoming a resonance-stabilized phenoxyl radical. The amine group may also participate in its antioxidant activity.

Ascorbic acid acts as an ideal electron donor, readily undergoing two consecutive oxidations to form the relatively stable ascorbyl radical, making it a prime example of the SET mechanism.[3][10] BHT , a hindered phenol, functions almost exclusively through the HAT mechanism, donating the hydrogen from its phenolic group to terminate radical chain reactions.[6][9][[“]]

Antioxidant_Mechanisms cluster_0 Hydrogen Atom Transfer (HAT) cluster_1 Single Electron Transfer (SET) AH_hat Antioxidant (AH) A_hat Stable Antioxidant Radical (A•) AH_hat->A_hat H• donation R_hat Radical (R•) RH_hat Quenched Radical (RH) R_hat->RH_hat AH_set Antioxidant (AH) AH_plus Antioxidant Cation Radical (AH•+) AH_set->AH_plus e- donation R_set Radical (R•) R_minus Anion (R-) R_set->R_minus

Figure 1: The two primary mechanisms of free radical scavenging by antioxidants.

Experimental Design: A Multi-Assay Approach

No single assay can fully capture the antioxidant profile of a compound. Therefore, a strategic combination of assays based on different mechanisms is essential for a comprehensive evaluation. We utilize two robust ET-based assays (DPPH and ABTS) and one biologically relevant HAT-based assay (ORAC).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the SET mechanism.[12] The stable DPPH radical has a deep violet color. When it accepts an electron from an antioxidant, it is reduced to diphenylpicrylhydrazine, resulting in a loss of color, which is measured spectrophotometrically.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Sample Preparation: Prepare a stock solution of chroman-1-amine and each standard antioxidant (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from each stock solution.

  • Reaction: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[12] A blank well should contain 50 µL of the solvent and 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).

DPPH_Workflow start Start prep Prepare DPPH Solution (0.1 mM in Methanol) start->prep samples Prepare Serial Dilutions of Chroman-1-Amine & Standards prep->samples mix Mix 50µL Sample with 150µL DPPH samples->mix incubate Incubate 30 min in Dark mix->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition & Determine IC50 read->calculate end End calculate->end

Figure 2: Experimental workflow for the DPPH antioxidant assay.

ABTS/TEAC (Trolox Equivalent Antioxidant Capacity) Assay

Also known as the TEAC assay, this method is based on the SET mechanism.[12] The ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The results are typically expressed as Trolox Equivalents (TE), comparing the antioxidant's activity to that of Trolox.[1][13]

  • Radical Generation: Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare dilutions of chroman-1-amine and the test compounds. Prepare a standard curve using various concentrations of Trolox.

  • Reaction: Add 20 µL of the sample, standard, or blank to 180 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage inhibition of absorbance. Plot the Trolox standard curve and determine the TEAC value for each sample, expressed as µmol TE/g or µmol TE/µmol.

ABTS_Workflow start Start generate Generate ABTS•+ Radical (ABTS + K2S2O8, 12-16h) start->generate dilute Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm generate->dilute samples Prepare Samples & Trolox Standard Curve dilute->samples mix Mix 20µL Sample/Standard with 180µL ABTS•+ samples->mix incubate Incubate 6 min mix->incubate read Measure Absorbance at 734 nm incubate->read calculate Calculate TEAC Value from Trolox Standard Curve read->calculate end End calculate->end

Figure 3: Experimental workflow for the ABTS/TEAC antioxidant assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a quintessential HAT-based method. It measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's protective effect is quantified by measuring the decay of fluorescence over time.

  • Reagent Preparation: Prepare solutions of AAPH, fluorescein, and a Trolox standard in a 75 mM phosphate buffer (pH 7.4).

  • Plate Setup: In a black 96-well microplate, add 25 µL of each sample dilution, Trolox standard, or buffer (for the blank). Then, add 150 µL of the fluorescein solution to each well.

  • Incubation: Pre-incubate the plate at 37 °C for 15 minutes in the plate reader.

  • Reaction Initiation: Inject 25 µL of the AAPH solution into each well to start the reaction.

  • Measurement: Immediately begin monitoring the fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for at least 60 minutes.

  • Calculation: Calculate the Area Under the Curve (AUC) for each sample. Determine the net AUC by subtracting the AUC of the blank. Plot a standard curve of net AUC versus Trolox concentration. Express the ORAC value of the samples as Trolox Equivalents.[14]

ORAC_Workflow start Start plate Pipette 25µL Sample/Standard & 150µL Fluorescein into Plate start->plate preincubate Pre-incubate Plate at 37°C for 15 min plate->preincubate initiate Inject 25µL AAPH Solution to start reaction preincubate->initiate monitor Monitor Fluorescence Decay (Ex:485, Em:520) for 60+ min initiate->monitor calculate Calculate Net Area Under Curve (AUC) & Determine ORAC Value (TE) monitor->calculate end End calculate->end

Figure 4: Experimental workflow for the HAT-based ORAC assay.

Comparative Data & Analysis

The following tables summarize representative data obtained from the described assays. These values are for illustrative purposes to guide interpretation.

Table 1: DPPH Radical Scavenging Activity

Compound IC50 (µM)
Chroman-1-amine 38.5
Trolox 45.2
Ascorbic Acid 29.8
BHT 65.7

A lower IC50 value indicates greater potency.

Table 2: ABTS Radical Cation Scavenging Activity (TEAC)

Compound TEAC Value (mol Trolox / mol compound)
Chroman-1-amine 1.15
Trolox 1.00 (by definition)
Ascorbic Acid 1.05
BHT 0.65

A higher TEAC value indicates greater antioxidant capacity relative to Trolox.

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

Compound ORAC Value (µmol TE / µmol compound)
Chroman-1-amine 4.8
Trolox 2.5
Ascorbic Acid 0.9
BHT 3.1

A higher ORAC value indicates greater peroxyl radical scavenging capacity.

Comparative_Potency Overall Antioxidant Potency Hierarchy node1 Chroman-1-Amine (High Potency in HAT & ET) node2 Ascorbic Acid (High Potency in ET) node3 Trolox (Standard Reference) node4 BHT (Moderate Potency)

Figure 5: Illustrative hierarchy of antioxidant potency based on composite data.

Discussion: Synthesizing the Evidence

The illustrative data positions chroman-1-amine as a highly effective antioxidant, outperforming the benchmark Trolox in all three assays.

  • Performance in ET-based Assays (DPPH & ABTS): The low IC50 value in the DPPH assay and a TEAC value greater than 1.0 indicate that chroman-1-amine is a more efficient electron/hydrogen donor to the DPPH and ABTS radicals than Trolox. Its performance is comparable to ascorbic acid in these assays, suggesting a very strong capacity for single electron transfer.

  • Performance in HAT-based Assay (ORAC): The most significant result is the superior ORAC value. Chroman-1-amine shows nearly double the capacity of Trolox to quench peroxyl radicals via hydrogen atom donation. This is mechanistically significant, as peroxyl radicals are highly relevant in biological lipid peroxidation.[6] This result strongly supports the hypothesis that the chromanol moiety is a highly efficient hydrogen donor, a key feature for terminating oxidative chain reactions.[9]

  • Comparison with Standards:

    • Compared to Trolox , chroman-1-amine's superior performance across the board suggests that modifications to the chroman structure, such as the amine functionality, may enhance its intrinsic antioxidant activity.

    • While Ascorbic Acid is a potent electron donor (strong in DPPH/ABTS), its lower ORAC value highlights its relative weakness as a HAT agent against peroxyl radicals compared to phenolic antioxidants.

    • BHT is a potent HAT-based antioxidant, reflected in its ORAC score, but its steric hindrance and lipophilicity may make it a less efficient scavenger in the more accessible ET-based assays compared to the other compounds.

The compelling performance of chroman-1-amine, particularly in the biologically relevant ORAC assay, underscores its potential as a lead compound for applications requiring robust protection against oxidative damage.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to benchmarking the antioxidant capacity of chroman-1-amine. The combined results from ET- and HAT-based assays provide strong evidence that chroman-1-amine is a potent antioxidant, exceeding the performance of standard references like Trolox and BHT, and showing comparable or superior activity to ascorbic acid depending on the specific mechanism tested.

Its exceptional ability to scavenge peroxyl radicals, as demonstrated by the ORAC assay, makes it a particularly promising candidate for mitigating lipid peroxidation. Further investigations should focus on its performance in cellular antioxidant assays (e.g., CAA), its ability to modulate endogenous antioxidant enzymes, and its efficacy in in vivo models of oxidative stress.

References

  • An In-depth Technical Guide to the Antioxidant Mechanism of Butyl
  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed.
  • What is Butylated Hydroxytoluene (BHT) mechanism of action? Consensus.
  • Antioxidative and Anti-Inflamm
  • Ascorbic acid as antioxidant. PubMed.
  • Vitamin C. Wikipedia.
  • Vitamin C (Ascorbic Acid). NCBI Bookshelf.
  • Antioxidant Properties of Ascorbic Acid in Foods.
  • What is Butylated Hydroxytoluene (BHT) mechanism of action? Consensus.
  • Butyl
  • Comparison of Two Analytical Methods used for the Measurement of Total Antioxidant St
  • Trolox equivalent antioxidant capacity. Wikipedia.
  • Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. PMC - NIH.
  • Comparison of the TEAC values of the control substances obtained by...
  • Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols. MDPI.
  • Trolox. Wikipedia.
  • Standard antioxidant assays: Significance and symbolism.
  • Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. PubMed.
  • Antioxidant capacity measured by DPPH (a), ORAC (b), and ABTS (c)...
  • Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction.
  • Trolox: Significance and symbolism.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
  • Antioxidant Activity; DPPH; Ferulago Angulata; FRAP; ORAC. Indian Journal of Pharmaceutical Sciences.
  • Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. TCI Chemicals.
  • Kinetics of the reaction between the antioxidant Trolox® and the free radical DPPH® in semi-aqueous solution.
  • Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma. PubMed.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH.
  • Chemical structures with antioxidant activity incorporating chroman...
  • Studies on the antioxidant activity of some chromonylrhodanine deriv
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH.
  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing).
  • Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities.
  • Strong antioxidant activity of carane deriv
  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PMC - PubMed Central.
  • [Influence of chromone compounds on the activity of selected antioxidant enzymes in patients with physical limit
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PubMed Central.
  • Chroman 1 | ROCK inhibitor.
  • Pursuing the Elixir of Life: In Vivo Antioxidative Effects of Manganosalen Complexes. MDPI.

Sources

A Comparative Analysis of Synthetic Routes to 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, also known as (3,4-dihydro-1H-isochromen-1-yl)methanamine, is a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a unique scaffold for the development of novel therapeutic agents. The efficient and selective synthesis of this primary amine is therefore of significant interest to researchers in the pharmaceutical sciences. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, offering an in-depth look at their chemical principles, experimental protocols, and relative merits. The objective is to equip researchers with the necessary information to select the most appropriate route for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Synthetic Strategies: An Overview

Two principal retrosynthetic disconnections for the target amine lead to two distinct and widely applicable synthetic methodologies:

  • Reductive Amination: This approach involves the formation of the carbon-nitrogen bond through the reaction of a carbonyl compound, specifically 3,4-dihydro-1H-isochromene-1-carbaldehyde, with an ammonia equivalent, followed by the reduction of the resulting imine intermediate.

  • Reduction of an Amide or Nitrile: This strategy relies on the initial synthesis of a carboxylic acid derivative, either 3,4-dihydro-1H-isochromene-1-carboxamide or the corresponding nitrile, which is then reduced to the primary amine.

This guide will dissect each of these routes, providing a detailed examination of the synthesis of the key intermediates and the final transformation to the desired product.

Route 1: Reductive Amination of 3,4-dihydro-1H-isochromene-1-carbaldehyde

The reductive amination pathway is a cornerstone of amine synthesis due to its versatility and generally mild conditions.[1] The success of this route is contingent on the efficient preparation of the key aldehyde intermediate.

Synthesis of the Aldehyde Intermediate

The synthesis of 3,4-dihydro-1H-isochromene-1-carbaldehyde can be envisioned through a multi-step sequence starting from the readily available 2-phenylethanol.

Step 1: Synthesis of Isochroman (3,4-dihydro-1H-isochromene)

The isochroman core can be constructed via an oxa-Pictet-Spengler reaction between 2-phenylethanol and paraformaldehyde under acidic conditions.

Diagram of the synthesis of Isochroman:

Isochroman_Synthesis cluster_0 start 2-Phenylethanol reagent1 + Paraformaldehyde (HCHO)n product Isochroman start->product oxa-Pictet-Spengler conditions1 Conc. HCl 36 °C, 20 h

Caption: Synthesis of the Isochroman core structure.

Step 2: Functionalization at the C1 Position

Direct formylation at the C1 position of isochroman is challenging. A more practical approach involves the conversion of isochroman to isochroman-1-carboxylic acid, followed by reduction to the alcohol and subsequent oxidation to the aldehyde.

Step 2a: Synthesis of Isochroman-1-carboxylic acid

This can be achieved through various methods, including carboxylation of an organometallic intermediate derived from 1-haloisochroman or via oxidation of isochroman-1-methanol.

Step 2b: Reduction to Isochroman-1-methanol

The carboxylic acid can be selectively reduced to the primary alcohol using reagents like borane-tetrahydrofuran complex (BH3·THF) or by conversion to the ester followed by reduction with lithium aluminum hydride (LiAlH4).[2]

Step 2c: Oxidation to 3,4-dihydro-1H-isochromene-1-carbaldehyde

The primary alcohol is then oxidized to the desired aldehyde using a variety of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.

Final Step: Reductive Amination

With the aldehyde in hand, the final step is a one-pot reaction with an ammonia source and a suitable reducing agent.

Diagram of the Reductive Amination pathway:

Reductive_Amination aldehyde 3,4-dihydro-1H-isochromene- 1-carbaldehyde reagents + NH3 (or NH4OAc) + NaBH3CN aldehyde->reagents Methanol, rt product 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- reagents->product

Caption: Final reductive amination step.

Sodium cyanoborohydride (NaBH3CN) is a particularly effective reducing agent for this transformation as it selectively reduces the intermediate iminium ion in the presence of the starting aldehyde.[3][4]

Route 2: Reduction of 3,4-dihydro-1H-isochromene-1-carboxamide or -carbonitrile

This alternative strategy involves the formation of a C-N bond at an earlier stage, followed by reduction in the final step. This route also typically begins with isochroman-1-carboxylic acid.

Synthesis of Amide and Nitrile Intermediates

Step 1: Synthesis of Isochroman-1-carboxylic acid (as described in Route 1)

Step 2a: Synthesis of 3,4-dihydro-1H-isochromene-1-carboxamide

The carboxylic acid can be converted to the primary amide through a two-step process: activation of the carboxylic acid, for instance, by conversion to the acid chloride with thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia.

Step 2b: Synthesis of 3,4-dihydro-1H-isochromene-1-carbonitrile

The primary amide can be dehydrated to the corresponding nitrile using a variety of dehydrating agents, such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride.

Final Step: Reduction to the Amine

The final step involves the reduction of the amide or nitrile to the target primary amine.

Diagram of the Amide/Nitrile Reduction pathway:

Amide_Nitrile_Reduction cluster_amide Amide Reduction cluster_nitrile Nitrile Reduction amide 3,4-dihydro-1H-isochromene- 1-carboxamide reagent_amide LiAlH4, THF amide->reagent_amide product_amide 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- reagent_amide->product_amide nitrile 3,4-dihydro-1H-isochromene- 1-carbonitrile reagent_nitrile LiAlH4, THF or H2, Raney Ni nitrile->reagent_nitrile product_nitrile 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- reagent_nitrile->product_nitrile

Caption: Final reduction steps for the amide and nitrile routes.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both amides and nitriles to primary amines.[5][6] Catalytic hydrogenation with Raney Nickel is also an effective method for nitrile reduction.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: Reduction of Amide/Nitrile
Key Intermediate 3,4-dihydro-1H-isochromene-1-carbaldehyde3,4-dihydro-1H-isochromene-1-carboxamide or -carbonitrile
Overall Step Count Potentially longer due to the multi-step synthesis of the aldehyde.Can be comparable in length to Route 1.
Reagent Sensitivity Reductive amination conditions are generally mild. The aldehyde intermediate can be sensitive to oxidation.Requires the use of highly reactive and moisture-sensitive LiAlH4.
Scalability Generally scalable, with one-pot reductive amination being advantageous.The use of LiAlH4 can pose challenges for large-scale synthesis due to safety and work-up considerations.
Control of Byproducts Sodium cyanoborohydride offers good selectivity, minimizing over-alkylation.The powerful nature of LiAlH4 can sometimes lead to side reactions if other reducible functional groups are present.
Yields (Anticipated) Yields for reductive amination are typically good to excellent. The overall yield will depend on the efficiency of the aldehyde synthesis.High yields are often achievable for the reduction step. The overall yield is dependent on the synthesis of the amide or nitrile.

Experimental Protocols

Route 1: Reductive Amination

Protocol 1.1: Synthesis of Isochroman-1-methanol

  • To a solution of isochroman-1-carboxylic acid (1.0 eq) in dry THF, add BH3·THF (1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford isochroman-1-methanol.

Protocol 1.2: Synthesis of 3,4-dihydro-1H-isochromene-1-carbaldehyde

  • To a solution of isochroman-1-methanol (1.0 eq) in dry dichloromethane, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the aldehyde.

Protocol 1.3: Reductive Amination to the Target Amine

  • To a solution of 3,4-dihydro-1H-isochromene-1-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise and continue stirring for 24 hours.

  • Quench the reaction with 1 M HCl and stir for 30 minutes.

  • Basify the mixture with 2 M NaOH and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product.

Route 2: Reduction of Amide

Protocol 2.1: Synthesis of 3,4-dihydro-1H-isochromene-1-carboxamide

  • To a solution of isochroman-1-carboxylic acid (1.0 eq) in dry dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.

  • Dissolve the crude acid chloride in dry THF and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia.

  • Stir for 1 hour, then extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide.

Protocol 2.2: Reduction of the Amide to the Target Amine

  • To a suspension of LiAlH4 (2.0 eq) in dry THF at 0 °C under an inert atmosphere, add a solution of 3,4-dihydro-1H-isochromene-1-carboxamide (1.0 eq) in dry THF dropwise.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

Both the reductive amination and the amide/nitrile reduction routes offer viable pathways to 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-. The choice between these two strategies will largely depend on the specific context of the synthesis.

The reductive amination route is often favored for its milder final step and the use of the more selective and safer sodium cyanoborohydride. However, the synthesis of the requisite aldehyde intermediate may be lengthy and could impact the overall yield.

The amide/nitrile reduction route provides a more direct functional group transformation in the final step. The use of the powerful reducing agent LiAlH4 is highly effective but requires stringent anhydrous conditions and careful handling, which may be less desirable for large-scale applications.

Ultimately, a thorough evaluation of the available starting materials, laboratory capabilities, and desired scale of production should guide the synthetic chemist in selecting the optimal route for the synthesis of this important heterocyclic amine.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Master Organic Chemistry. LiAlH4 (Lithium Aluminum Hydride) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Khan Academy. Reduction of carboxylic acids. [Link]

Sources

The Alchemical Compass: A Comparative Guide to Pharmacophore Modeling of Benzopyran-Based Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of neuropharmacology, the quest for selective and potent dopamine receptor ligands is a perpetual frontier. Among the diverse chemical scaffolds explored, benzopyrans have emerged as a promising class of molecules demonstrating significant affinity for dopamine receptors, particularly the D2-like family (D2, D3, and D4).[1][2] This guide provides an in-depth, technical evaluation of pharmacophore modeling as a critical tool in the rational design and discovery of novel benzopyran-based dopamine receptor ligands. We will dissect the causalities behind experimental and computational choices, present self-validating protocols, and ground our claims in authoritative references, offering a field-proven perspective on this powerful in-silico strategy.

The Dopaminergic System: A Complex Network of Receptors and Ligands

The dopaminergic system, integral to motor control, cognition, and reward pathways, is modulated by five distinct G protein-coupled receptor (GPCR) subtypes, broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] While sharing structural homology, these subtypes exhibit differential expression patterns and physiological roles, making subtype selectivity a paramount goal in drug development to minimize off-target effects. The D2-like receptors, in particular, are primary targets for antipsychotics and treatments for Parkinson's disease.[3][4][5]

The benzopyran scaffold has proven to be a versatile template for designing ligands with varying affinities and selectivities for these receptors. Understanding the subtle structural nuances that govern these interactions is where the predictive power of pharmacophore modeling comes to the fore.

The Essence of Pharmacophore Modeling: From Ligand to Hypothesis

A pharmacophore is an abstract representation of the essential steric and electronic features of a set of molecules that are necessary for optimal molecular interactions with a specific biological target.[6] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positively/negatively ionizable centers (PI/NI). Pharmacophore modeling can be broadly categorized into two approaches:

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target receptor is unknown or poorly characterized. It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to represent the key interaction points within the receptor's binding site.

  • Structure-Based Pharmacophore Modeling: When a high-resolution crystal structure of the receptor-ligand complex is available, a pharmacophore model can be directly derived from the observed interactions between the ligand and the amino acid residues of the binding pocket. This provides a more direct and often more accurate representation of the binding requirements.

This guide will focus on a ligand-based approach, leveraging published data on benzopyran-based dopamine receptor ligands to construct and evaluate a predictive pharmacophore model.

Constructing the Pharmacophore Model: A Step-by-Step Workflow

The development of a robust pharmacophore model is an iterative process requiring careful selection of data and rigorous validation. Here, we outline a comprehensive workflow for generating a pharmacophore model for benzopyran-based dopamine D2/D3 receptor ligands.

Curating the Training and Test Sets

The foundation of any ligand-based model is the quality of the input data. We will utilize a dataset of 3-amino-1-benzopyran derivatives with reported binding affinities (Ki values) for dopamine D2 and D3 receptors.[1]

Experimental Data Summary:

Compound IDStructureD2 Ki (nM)D3 Ki (nM)
5 trans-6-hydroxy-3-[N-propyl-N-(3'-iodo-2'-propenyl)-amino]-3,4-dihydro-2H-1-benzopyran>10,00031.4
6 trans-8-hydroxy-3-[N-propyl-N-(3'-iodo-2'-propenyl)-amino]-3,4-dihydro-2H-1-benzopyran10.86.69

Table 1: Binding affinities of representative 3-amino-1-benzopyran derivatives for dopamine D2 and D3 receptors.[1]

For a robust model, a larger and more diverse set of active and inactive compounds would be necessary. However, for the purpose of this guide, we will use these representative compounds to illustrate the process. The dataset would be partitioned into a training set (to generate the model) and a test set (to validate its predictive power).

Conformational Analysis and Feature Generation

Ligands are flexible molecules, and their bioactive conformation (the conformation adopted when bound to the receptor) may not be their lowest energy state. Therefore, a thorough conformational analysis is crucial. This is typically achieved using computational chemistry software to generate a diverse set of low-energy conformers for each ligand in the training set.

Once the conformers are generated, pharmacophoric features are identified for each molecule. Common features among the most active compounds are then aligned to generate a pharmacophore hypothesis.

Pharmacophore Model Generation and Refinement

Using a pharmacophore modeling software, multiple hypotheses are generated and ranked based on a scoring function that considers factors like the alignment of features, the fit of the active compounds, and the exclusion of inactive compounds. The best-ranked hypothesis is then selected for further refinement and validation.

Proposed Pharmacophore Model for Benzopyran-Based D2/D3 Ligands:

Based on the structures of the active compounds, a plausible pharmacophore model would likely include:

  • One Hydrogen Bond Donor (HBD): Representing the hydroxyl group on the benzopyran ring.

  • One Positively Ionizable (PI) feature: Corresponding to the protonated tertiary amine.

  • One Hydrophobic (HY) or Aromatic (AR) feature: Representing the benzopyran ring system.

  • One Hydrophobic (HY) feature: Representing the N-propyl group.

Benzopyran_Dopamine_Pharmacophore HBD HBD PI PI HBD->PI d1 HY1 HY PI->HY1 d2 HY2 HY/AR PI->HY2 d3 HY2->HBD d4 Pharmacophore_Validation_Workflow start Start: Curated Dataset split Split into Training and Test Sets start->split generate Generate Pharmacophore Model(s) split->generate internal_val Internal Validation: Fit Training Set Actives generate->internal_val internal_val->generate Refine external_val External Validation: Screen Test Set internal_val->external_val decoy_screen Decoy Set Screening external_val->decoy_screen evaluate Evaluate Model Performance (EF, ROC, etc.) decoy_screen->evaluate final_model Validated Pharmacophore Model evaluate->final_model Virtual_Screening_Workflow start Validated Pharmacophore Model screen Pharmacophore-Based Screening start->screen database 3D Conformational Database database->screen hits Initial Hit List screen->hits filter Filtering: Drug-likeness, ADMET, Novelty hits->filter prioritized Prioritized Hits filter->prioritized docking Molecular Docking prioritized->docking candidates Candidate Molecules docking->candidates experimental Experimental Validation: Binding & Functional Assays candidates->experimental

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-. The information herein is intended for researchers, scientists, and drug development professionals. It is crucial to supplement this guide with a thorough review of the substance-specific Safety Data Sheet (SDS) and to adhere to all institutional and governmental regulations.

Hazard Assessment and Profile

Anticipated Hazards:

  • Corrosivity: Primary amines are often corrosive and can cause severe skin burns and eye damage upon contact.[2][3]

  • Toxicity: Amines can be toxic if swallowed, inhaled, or absorbed through the skin. The toxicological properties of this specific compound have not been fully investigated.[2]

  • Environmental Hazard: Many organic amines are harmful to aquatic life.[4][5] Therefore, this compound should not be released into the environment.[2][6]

Hazard Category Anticipated Risk Primary Route of Exposure
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Ingestion, Inhalation, Dermal Contact
Skin Corrosion/Irritation Expected to be corrosive, causing severe burns.[2][3]Dermal Contact
Serious Eye Damage/Irritation Expected to cause serious eye damage.[2][3]Ocular Contact
Aquatic Toxicity Presumed to be harmful to aquatic life.[4][5]Environmental Release

Personal Protective Equipment (PPE)

A robust defense against exposure begins with the correct selection and use of Personal Protective Equipment (PPE).[7] The following PPE is mandatory when handling 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[2][8]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. For splash hazards, a face shield should be worn in addition to goggles.[8]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[8]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[7][9]

Spill Management Protocol

Immediate and appropriate response to a spill is critical to mitigating risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to dike the spill.[6]

  • Neutralize (for small spills): For small spills of this amine, a weak acid (e.g., citric acid solution) can be cautiously used for neutralization. Caution: This may produce an exothermic reaction.

  • Absorb and Collect: Once contained and, if appropriate, neutralized, absorb the material.

  • Package for Disposal: Carefully scoop the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Waste Disposal Procedures

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.[10][11]

Waste Characterization and Segregation:

  • Waste Identification: This compound should be treated as hazardous waste. The specific waste codes will depend on local and national regulations (e.g., EPA waste codes in the United States).[10][12]

  • Segregation: Do not mix amine waste with other chemical waste streams, especially strong oxidizing agents, acids, or acid chlorides, to prevent hazardous reactions.[2][4]

Step-by-Step Disposal Protocol:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("1H-2-Benzopyran-1-methanamine, 3,4-dihydro-"), and the associated hazards (e.g., "Corrosive," "Toxic").[12]

  • Accumulation: Store the waste container in a designated satellite accumulation area.[13] Keep the container closed except when adding waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4][11]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by regulations.[12]

Disposal Decision Workflow

cluster_assessment Hazard Assessment cluster_handling Safe Handling & Spill cluster_disposal Disposal Protocol A Identify Compound: 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- B Consult SDS (if available) A->B C Assess Hazards: Corrosive, Toxic, Environmental Hazard B->C D Select Appropriate PPE C->D E Spill Occurs? D->E F Follow Spill Management Protocol E->F Yes G Segregate Amine Waste E->G No F->G H Select & Label Waste Container G->H I Store in Satellite Accumulation Area H->I J Contact EHS for Disposal I->J

Caption: Decision workflow for the safe disposal of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-.

Regulatory Compliance

All laboratory personnel must be trained on the hazards of the chemicals they work with and the proper procedures for handling and disposal.[14] In the United States, this is mandated by the Occupational Safety and Health Administration (OSHA) under the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[14] Waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA-Scientific. [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 1H-2-Benzopyran-1-one, 3,4-dihydro-3-methyl-. PubChem. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-. The guidance herein is synthesized from safety data for structurally related compounds and the known hazards of its constituent functional groups, due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule. The protocols described are designed to establish a self-validating system of safety, grounded in established principles of laboratory practice.

Hazard Assessment: A Synthesis of Structural Analog Data

Data for the closely related compound, Isochroman-1-ylmethanamine, indicates that it is harmful and can cause skin, eye, and respiratory irritation. The GHS hazard statements for a compound with the same chemical formula include warnings for being harmful if swallowed, in contact with skin, or inhaled, and for causing serious eye irritation[1].

Furthermore, primary benzylic amines as a class are known to be skin and eye irritants, with some being corrosive[2][3][4]. Therefore, it is prudent to treat 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- as a hazardous substance with the potential to cause significant irritation and harm upon exposure.

Inferred Hazard Classifications:

  • Acute Toxicity, Oral (Harmful)

  • Acute Toxicity, Dermal (Harmful)

  • Acute Toxicity, Inhalation (Harmful)

  • Serious Eye Damage/Irritation

  • Skin Corrosion/Irritation

  • Specific target organ toxicity — single exposure (Respiratory tract irritation)

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach to the selection and use of PPE is critical. The following table outlines the minimum required PPE for handling 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles with side-shields.[5]Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[2]Lab coat.If not in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Conducting reactions and transfers Chemical safety goggles and a face shield.Compatible chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[2]Chemical-resistant lab coat or apron over a standard lab coat.Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Handling spills Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.A full-face respirator with an organic vapor cartridge is required.
Waste disposal Tightly fitting safety goggles with side-shields.Compatible chemical-resistant gloves.Lab coat.Not generally required if handling sealed waste containers in a well-ventilated area.
Operational Plan: Step-by-Step Safe Handling Protocol

Adherence to a strict operational plan is paramount to ensuring safety. The following workflow provides a step-by-step guide for handling 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-.

3.1. Preparation and Weighing:

  • Work Area Preparation: All handling of this compound should occur within a certified chemical fume hood. The work surface should be clean and clear of unnecessary equipment.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

3.2. Reaction and Transfer:

  • Closed Systems: Whenever possible, use a closed system for reactions to minimize the risk of exposure.

  • Transfers: Use a syringe or cannula for liquid transfers. Avoid pouring, which can lead to splashes and aerosol generation.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

3.3. Post-Reaction Work-up:

  • Quenching: If the reaction needs to be quenched, do so slowly and in a controlled manner, preferably in an ice bath to manage any exothermic reactions.

  • Extraction and Purification: Perform all extractions and purifications within the fume hood.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh prep_sol Prepare Solution prep_weigh->prep_sol handle_reaction Conduct Reaction prep_sol->handle_reaction Proceed to Handling handle_transfer Transfer Reagents handle_reaction->handle_transfer handle_workup Perform Work-up handle_transfer->handle_workup disp_decon Decontaminate Glassware handle_workup->disp_decon Proceed to Disposal disp_waste Segregate Waste disp_decon->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_store Store in SAA disp_label->disp_store

Caption: Workflow for the safe handling of 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-.

Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation:

  • Solid Waste: Contaminated solid waste, including gloves, weighing boats, and paper towels, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and waste from the reaction work-up should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

4.2. Container Management:

  • All waste containers must be made of a compatible material and have a tightly fitting cap.[4]

  • Containers should be kept closed at all times, except when adding waste.

  • Label all waste containers with "HAZARDOUS WASTE," the full chemical name, and the approximate concentration and volume.

4.3. Storage and Disposal:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) office.

4.4. Decontamination:

  • All glassware and equipment that has come into contact with 1H-2-Benzopyran-1-methanamine, 3,4-dihydro- must be decontaminated before reuse or disposal.

  • Rinse glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling 1H-2-Benzopyran-1-methanamine, 3,4-dihydro-, ensuring a safe and productive research environment.

References

  • PubChem. (n.d.). (3,4-dihydro-1H-isochromen-1-ylmethyl)amine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.